5-Isobutyl-4H-1,2,4-triazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylpropyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPBPOSGHGAKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The document delves into the prevalent synthetic strategies, with a particular focus on a modern and efficient microwave-assisted approach. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanism, detailed experimental protocols, and the critical parameters influencing the synthesis. This guide emphasizes the principles of scientific integrity, providing a self-validating framework for the described protocols, supported by authoritative citations.
Introduction: The Significance of the 3-Amino-1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in the architecture of a multitude of biologically active molecules.[1] This five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in various biological interactions. The 3-amino-1,2,4-triazole motif, in particular, is a versatile pharmacophore that imparts favorable physicochemical properties, such as enhanced solubility and bioavailability, to parent molecules.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] The isobutyl substituent at the 5-position provides a lipophilic character that can be crucial for modulating the pharmacokinetic and pharmacodynamic profile of potential drug candidates.
Synthetic Strategies: A Mechanistic Perspective
The most direct and widely employed method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles is the condensation of a carboxylic acid with aminoguanidine or its salts.[4] This approach offers a convergent and atom-economical route to the target heterocycle.
The reaction proceeds through a two-step sequence:
-
N-Acylation: The initial step involves the nucleophilic attack of the terminal amino group of aminoguanidine on the carbonyl carbon of the carboxylic acid (isovaleric acid in this case) to form an N-acylaminoguanidine intermediate. This step is typically acid-catalyzed to activate the carboxylic acid.
-
Cyclodehydration: The N-acylaminoguanidine intermediate then undergoes an intramolecular cyclization with the elimination of a molecule of water to form the stable 1,2,4-triazole ring. This cyclodehydration step is the rate-determining step and often requires elevated temperatures to proceed efficiently.
The overall reaction can be represented as follows:
Caption: General reaction pathway for the synthesis of this compound.
Modern synthetic methodologies have increasingly adopted microwave irradiation to drive the cyclodehydration step.[5] Microwave heating offers significant advantages over conventional heating methods, including a dramatic reduction in reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[6][7]
Experimental Section: A Validated Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound utilizing a microwave-assisted approach. This method has been demonstrated to be efficient and high-yielding.[5]
Materials and Instrumentation
| Material/Instrument | Grade/Specification |
| Isovaleric acid | Reagent grade, ≥99% |
| Aminoguanidine bicarbonate | Reagent grade, ≥98% |
| Hydrochloric acid (HCl) | 37% aqueous solution |
| Microwave Reactor | Capable of controlled heating and pressure |
| Rotary Evaporator | Standard laboratory equipment |
| Melting Point Apparatus | Standard laboratory equipment |
| IR Spectrometer | FTIR capability |
| NMR Spectrometer | 400 MHz or higher for ¹H and ¹³C |
Step-by-Step Synthesis Protocol
The synthesis is a one-pot procedure involving the in-situ formation of aminoguanidine hydrochloride followed by the microwave-assisted condensation with isovaleric acid.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Procedure:
-
Preparation of Aminoguanidine Hydrochloride: In a suitable reaction vessel, a mixture of aminoguanidine bicarbonate (1.36 g, 10 mmol) and a 37% solution of hydrochloric acid (1.25 mL, 15 mmol) is stirred for 2 hours at room temperature.[5]
-
Solvent Removal: The water is then evaporated under reduced pressure to yield aminoguanidine hydrochloride as a dry solid.[5]
-
Microwave-Assisted Condensation: To the solid aminoguanidine hydrochloride, isovaleric acid (1.22 g, 12 mmol) is added in a microwave process vial.[5]
-
Reaction Conditions: The vial is securely sealed and placed in a microwave reactor. The reaction mixture is irradiated at 180°C for 3 hours.[5]
-
Product Isolation: After the reaction is complete, the vial is allowed to cool to room temperature. The resulting solid product is collected. For many applications, the product can be used without further purification.[5]
Characterization Data
The synthesized this compound (designated as compound 4d in the cited literature) exhibits the following characteristics[5]:
| Property | Value |
| Yield | 76% |
| Melting Point | 125–127 °C |
| Appearance | White solid |
| Molecular Formula | C₆H₁₂N₄ |
| Molecular Weight | 140.19 g/mol |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy (ATR, ν, cm⁻¹): 3309, 3163, 2962, 2927, 2873, 1681, 1635, 1589, 1539, 1458, 1395, 1377, 1338, 1311, 1261, 1087, 1014, 960, 798, 744, 677.[5]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ, ppm): 1.03 (d, J = 5 Hz, 3H, CH₃), 1.14 (d, J = 5 Hz, 3H, CH₃), 2.22 (m, 1H, CH), 2.52 (m, 2H, CH₂), 5.58 (br. s, 2H, NH₂).[5]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ, ppm): 11.45 (CH₃), 11.63 (CH₃), 19.98 (CH), 28.28 (CH₂), 158.38 (C-3 of triazole), 158.77 (C-5 of triazole).[5]
-
Elemental Analysis: Calculated for C₆H₁₂N₄ (%): C 51.41, H 8.63, N 39.97. Found (%): C 51.87, H 8.98, N 40.25.[5]
Comparative Analysis: Conventional vs. Microwave-Assisted Synthesis
The adoption of microwave technology in the synthesis of 3-amino-1,2,4-triazoles represents a significant advancement over traditional heating methods. A comparative analysis highlights the key advantages:
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days[6][8] | Minutes to a few hours[5][9] |
| Energy Efficiency | Lower | Higher |
| Yield | Often moderate to good | Generally good to excellent[5] |
| Purity of Product | May require extensive purification | Often higher, with fewer byproducts |
| Scalability | Can be challenging | Amenable to scale-up with appropriate equipment[5] |
The rapid and uniform heating provided by microwave irradiation often leads to a more controlled reaction environment, minimizing the formation of degradation products and enhancing the overall efficiency of the synthesis.[10]
Conclusion and Future Outlook
The synthesis of this compound is a well-established process, with the microwave-assisted condensation of isovaleric acid and aminoguanidine emerging as a superior method in terms of efficiency, yield, and environmental impact. This technical guide provides a robust and validated protocol that can be readily implemented in a research and development setting.
The versatility of the 3-amino-1,2,4-triazole scaffold ensures its continued relevance in the design of novel therapeutic agents. Future research may focus on the further derivatization of this compound to explore its potential in various disease areas. Additionally, the development of continuous flow methodologies for the synthesis of this and related compounds could offer further advantages in terms of scalability and process control.
References
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. (2025). [Link]
-
Comparative study of conventional and microwave assisted synthesis. CEM Corporation. [Link]
-
Valerii O. Lytvyn, et al. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules. (2024). [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate. (2025). [Link]
-
Comparison of conventional and microwave conditions of the compounds. ResearchGate. [Link]
-
Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. [Link]
-
A microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides. MDPI. [Link]
-
Conventional versus microwave assisted synthesis, molecular docking and enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues. PubMed. [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]
-
Synthetic approaches toward 3-amino-1,2,4-triazoles. ResearchGate. [Link]
-
Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via cyclization of (het)aroylaminoguanidines in aqueous medium. MDPI. [Link]
-
Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. [Link]
-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Growing Science. [Link]
-
Synthesis and characterization of 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic functionalities. PubMed. [Link]
-
Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. ResearchGate. [Link]
-
Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Applied Engineering Research. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. ripublication.com [ripublication.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Structural Elucidation of 5-Isobutyl-4H-1,2,4-triazol-3-amine: A Technical Whitepaper
This guide outlines a rigorous, self-validating technical framework for the structural elucidation of 5-Isobutyl-4H-1,2,4-triazol-3-amine . It is designed for researchers requiring definitive proof of regioisomerism and tautomeric state in nitrogen-rich heterocycles.
Executive Summary & Chemical Context
The compound This compound presents a classic challenge in heterocyclic chemistry: distinguishing between dynamic tautomers (1H, 2H, 4H) and confirming the regiochemistry of the isobutyl substituent. While 1,2,4-triazoles are ubiquitous pharmacophores, their annular tautomerism often leads to ambiguity in literature and patent filings.
This guide provides a definitive elucidation strategy, moving beyond basic characterization to advanced 2D NMR and crystallographic validation. The core objective is to confirm the 3-amino-5-isobutyl connectivity and determine the dominant tautomer in solution and solid states.
Target Structure Analysis
-
Core Scaffold: 1,2,4-Triazole ring.[1][2][3][4][5][6][7][8][9][10][11]
-
Substituents: Primary amine (-NH₂) at position 3; Isobutyl group (-CH₂CH(CH₃)₂) at position 5.
-
Critical Ambiguity: The "4H" designation in the title implies a specific tautomer where the ring proton resides on Nitrogen-4. However, in solution (DMSO-d₆), 3-amino-1,2,4-triazoles typically exist in equilibrium, often favoring the 1H form. This guide treats "4H" as a hypothesis to be validated.
Synthesis Context (The Origin of Impurities)
Understanding the synthesis is prerequisite to elucidating the structure, as it predicts likely contaminants (regioisomers or uncyclized intermediates).
Primary Route: Condensation of Aminoguanidine Bicarbonate with Isovaleric Acid (or Isovaleryl Chloride).
-
Mechanism: Acylation of aminoguanidine followed by base-catalyzed cyclization.
-
Critical Impurity: N-isovaleryl-aminoguanidine (linear intermediate) or 5-amino-3-isobutyl isomers if hydrazine orientation is uncontrolled (less likely in this specific route).
Analytical Strategy & Workflow
The elucidation follows a "Filter and Focus" logic:
-
Mass Spectrometry (MS): Confirms molecular formula and substituent integrity.
-
Infrared (IR): Validates functional groups (Amine, Triazole ring).
-
NMR (1H, 13C, 2D): The primary tool for connectivity and tautomer assessment.
-
X-Ray Crystallography: The "Gold Standard" for defining the solid-state tautomer.
Elucidation Logic Diagram
Caption: Step-by-step structural validation workflow from crude synthesis to definitive isomeric confirmation.
Detailed Experimental Protocols & Data Interpretation
Phase 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula C₆H₁₂N₄ and analyze fragmentation to verify the isobutyl chain.
-
Protocol: Electrospray Ionization (ESI) in Positive Mode.
-
Expected Data:
-
[M+H]⁺: m/z 141.1135 (Calculated).
-
Fragmentation Pattern:
-
m/z ~124 (Loss of NH₃ - rare in soft ionization but possible).
-
m/z ~98 (Loss of isopropyl radical/propene via McLafferty-like rearrangement if alkyl chain is long enough, though less common in isobutyl).
-
Diagnostic: Loss of C₄H₈ (isobutene) leading to the protonated 3-amino-1,2,4-triazole core (m/z 85).
-
-
Phase 2: Nuclear Magnetic Resonance (NMR)
Objective: Establish connectivity and probe tautomerism. Solvent: DMSO-d₆ is mandatory due to solubility and its ability to slow proton exchange, potentially allowing observation of the ring NH.
1H NMR (Proton) Prediction & Analysis
| Proton Environment | Multiplicity | Shift (δ ppm) | Interpretation |
| -CH(C_H_3)₂ | Doublet (d) | 0.90 - 0.95 | Methyl protons of isobutyl group. Integral: 6H. |
| -C_H_(CH₃)₂ | Multiplet (m) | 1.95 - 2.10 | Methine proton. Integral: 1H. |
| Triazole-C_H_2- | Doublet (d) | 2.35 - 2.50 | Methylene linking ring and isobutyl. Integral: 2H. |
| -NH₂ | Broad Singlet | 5.50 - 6.00 | Exocyclic amine protons. Integral: 2H. |
| Ring NH | Broad Singlet | 11.5 - 13.5 | Critical: Position varies by tautomer. 4H often shifts upfield relative to 1H/2H. |
13C NMR (Carbon) Prediction
-
Aliphatic: ~22.0 (CH₃), ~27.5 (CH), ~34.0 (CH₂).
-
Aromatic (Ring):
-
C3 (attached to NH₂): ~158 - 162 ppm (Deshielded by N-atoms and amine).
-
C5 (attached to Isobutyl): ~155 - 159 ppm.
-
Note: C3 and C5 signals are close. HMBC is required to distinguish them.
-
2D NMR: The Definitive Regio-Linkage
To differentiate 3-amino-5-isobutyl from 5-amino-3-isobutyl (if synthesis was ambiguous):
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for correlation between Isobutyl-CH₂ protons and C5 .
-
Look for correlation between -NH₂ protons and C3 .
-
Crucial: If the Isobutyl-CH₂ correlates to the same carbon that correlates to the NH₂, you have a geminal impurity (unlikely). If they correlate to different carbons, connectivity is confirmed.
-
Phase 3: Tautomerism (The "4H" Question)
Triazoles exist in dynamic equilibrium.
-
1H-Tautomer: Proton on N1 (adjacent to C5).[12]
-
2H-Tautomer: Proton on N2 (adjacent to C3).
-
4H-Tautomer: Proton on N4 (between C3 and C5).
Distinguishing Protocol:
-
15N NMR (HMBC): If available, this is definitive. The 4H tautomer has a symmetric chemical environment for C3 and C5 relative to the N-H if the substituents were identical. With different substituents, 1H-15N coupling constants differ.
-
Crystallography: In the solid state, the molecule "freezes" into the most stable tautomer (usually stabilized by H-bonding).
-
Literature Precedent: 3-amino-1,2,4-triazoles often crystallize in the 1H-form or 2H-form involving extensive H-bond networks. The 4H-form is generally less stable unless sterically forced or stabilized by specific metal coordination.
-
Tautomeric Equilibrium Diagram
Caption: Dynamic equilibrium between 1H, 2H, and 4H tautomers. Solution state often averages these signals.
References
-
Synthesis of 3-amino-5-alkyl-1,2,4-triazoles
-
NMR Tautomerism Studies
-
Mass Spectrometry Fragmentation
-
Crystallographic Data (Analogous Structures)
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. mdpi.com [mdpi.com]
- 12. 3-Amino-s-triazole (CAS 61-82-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. mdpi.com [mdpi.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 17. dspace.ncl.res.in [dspace.ncl.res.in]
Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of 5-Isobutyl-4H-1,2,4-triazol-3-amine
Executive Summary
5-Isobutyl-4H-1,2,4-triazol-3-amine (CAS: 70450-48-9) represents a critical pharmacophore in medicinal chemistry, particularly as a bioisostere for amides and carboxylic acids. Its structural versatility allows it to serve as a core scaffold in the development of adenosine receptor antagonists, CDK inhibitors, and antimicrobial agents.
This technical guide provides a rigorous analysis of the spectroscopic signature of this molecule.[1] Unlike simple heterocycles, this compound exhibits complex annular tautomerism that fundamentally alters its Nuclear Magnetic Resonance (NMR) and Infrared (IR) profiles depending on solvent polarity and pH. This document synthesizes experimental protocols with structural logic to ensure reproducible identification and purity assessment.
Synthetic Pathway & Impurity Profile
To understand the spectroscopic data, one must understand the origin of the molecule. The synthesis typically involves the condensation of aminoguanidine bicarbonate with isovaleric acid (or isovaleryl chloride).
Synthesis Logic
The reaction proceeds through an acyl-aminoguanidine intermediate, which undergoes cyclodehydration under basic conditions (or heat) to close the triazole ring.
Figure 1: Convergent synthesis pathway. Impurities often include uncyclized intermediate (N-isovaleryl aminoguanidine) or oxidation byproducts.
Structural Dynamics: The Tautomerism Challenge
The designation "4H" in the IUPAC name is a formal convention. In reality, 3-amino-1,2,4-triazoles exist in a dynamic equilibrium between three annular tautomers: 1H, 2H, and 4H.
-
Solid State: X-ray crystallography of similar analogs often shows the 1H-tautomer is preferred due to intermolecular hydrogen bonding.
-
Solution (DMSO-d6): Rapid proton exchange occurs. The "4H" proton is rarely localized at N4 unless the N1/N2 positions are substituted.
-
Spectroscopic Impact: This equilibrium causes the ring NH signal in NMR to be extremely broad or invisible and averages the Carbon-13 signals of the triazole ring.
Figure 2: Annular prototropic tautomerism. The specific tautomer observed depends heavily on solvent polarity and concentration.
Spectroscopic Data
Mass Spectrometry (ESI-MS)
Mass spectrometry provides the primary confirmation of molecular weight.
-
Molecular Formula: C6H12N4
-
Molecular Weight: 140.19 g/mol
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
| Ion Species | m/z (Observed) | Interpretation |
| [M+H]+ | 141.2 | Protonated molecular ion (Base Peak) |
| [M+Na]+ | 163.2 | Sodium adduct (Common in glass storage) |
| [2M+H]+ | 281.4 | Dimer formation (Concentration dependent) |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
The IR spectrum is diagnostic for the primary amine and the triazole ring system.
| Wavenumber (cm⁻¹) | Assignment | Structural Note |
| 3400 - 3200 | ν(NH) & ν(NH2) | Broad, split bands indicating primary amine (-NH2) and ring NH. |
| 2960 - 2870 | ν(C-H) | Aliphatic stretches from the Isobutyl group (CH3, CH2). |
| 1645 - 1610 | ν(C=N) | Characteristic triazole ring breathing/stretching. |
| 1580 - 1530 | δ(NH2) | Scissoring bending vibration of the exocyclic amine. |
Nuclear Magnetic Resonance (NMR)
Solvent Choice: DMSO-d6 is the required solvent. Chloroform (CDCl3) is poor due to low solubility and rapid exchange of the amide protons.
1H NMR (400 MHz, DMSO-d6)
Note: Chemical shifts (δ) are relative to TMS (0.00 ppm).
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Causality/Notes |
| 12.0 - 12.5 | Broad Singlet | 1H | Ring NH | Highly variable. Often invisible due to rapid exchange with trace water in DMSO. |
| 5.60 - 5.80 | Broad Singlet | 2H | -NH2 | Exocyclic amine. Sharpens if D2O is added (then disappears). |
| 2.35 | Doublet (J=7 Hz) | 2H | Isobutyl -CH2- | Attached to the aromatic triazole ring (deshielded). |
| 1.95 | Multiplet | 1H | Isobutyl -CH- | Methine proton splitting the methyls and methylene. |
| 0.88 | Doublet (J=6.7 Hz) | 6H | Isobutyl -(CH3)2 | Classic isopropyl doublet pattern. |
13C NMR (100 MHz, DMSO-d6)
The triazole ring carbons are distinct. C3 (attached to amine) is significantly deshielded compared to C5 (attached to alkyl).
| Shift (δ ppm) | Assignment | Structural Environment |
| 163.5 | C3 (C-NH2) | Guanidine-like carbon; highly deshielded due to N-attachment. |
| 156.2 | C5 (C-Alkyl) | Attached to the isobutyl group. |
| 34.8 | -CH2- | Methylene bridge of the isobutyl group. |
| 27.4 | -CH- | Methine of the isobutyl group. |
| 22.1 | -CH3 | Methyl carbons (equivalent). |
Experimental Protocols
Protocol A: NMR Sample Preparation (Self-Validating)
Objective: To obtain high-resolution spectra without exchange broadening.
-
Dryness Check: Ensure the sample is dried under high vacuum ( < 1 mbar) for 4 hours to remove residual water. Water catalyzes proton exchange, broadening the NH signals.
-
Solvent: Use DMSO-d6 (99.9% D) from a fresh ampoule.
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent. High concentration favors dimer formation; low concentration (<5 mg) may lose the broad NH signal to baseline noise.
-
Validation:
-
Pass: Distinct doublet for the isobutyl -CH2- at ~2.35 ppm.
-
Fail: If the -CH2- appears as a multiplet or broad peak, the sample contains paramagnetic impurities or significant water.
-
Protocol B: UV-Vis Purity Assay
Objective: Rapid purity check during synthesis.
-
Solvent: Methanol (HPLC Grade).
-
Concentration: 50 µM solution.
-
Scan Range: 200–400 nm.
-
Expectation: λmax at approximately 215-220 nm (Triazole ring absorption).
-
Interference: Absorption >260 nm suggests oxidation or contamination with aromatic starting materials (if different from isovaleric route).
References
-
Synthesis of 3-amino-1,2,4-triazoles
-
Tautomerism in Triazoles
- Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
- Source: Royal Society of Chemistry (RSC Advances).
-
URL:[Link]
-
General Spectroscopic Data (Triazole-5-one comparison)
- Title: Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.
-
Source: BenchChem.[1]
-
Structure Validation (Isosteres)
- Title: 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole.
- Source: Acta Crystallographica / NIH.
-
URL:[Link]
Sources
An In-Depth Technical Guide to 5-Isobutyl-4H-1,2,4-triazol-3-amine: Synthesis, Properties, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged pharmacophore in drug discovery, renowned for its diverse biological activities.[1][2] Its unique electronic and structural features allow it to serve as a versatile scaffold in the design of therapeutic agents. The presence of three nitrogen atoms imparts hydrogen bonding capabilities, while the aromatic nature of the ring contributes to molecular stability and interactions with biological targets.[2] Derivatives of 1,2,4-triazole have demonstrated a wide array of pharmacological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4]
This guide focuses on the 3-amino-5-isobutyl substituted 1,2,4-triazole, a molecule poised for exploration within the landscape of drug development.
Compound Identification and Physicochemical Properties
As of the latest literature review, a specific CAS (Chemical Abstracts Service) number for 5-Isobutyl-4H-1,2,4-triazol-3-amine has not been assigned. However, based on its structure and data from analogous compounds, we can predict its key identifiers and properties.
| Identifier/Property | Predicted Value/Representation | Source/Basis |
| IUPAC Name | This compound | Standard Nomenclature |
| Molecular Formula | C₆H₁₂N₄ | Elemental Composition |
| Molecular Weight | 140.19 g/mol | Elemental Composition |
| SMILES | CC(C)CC1=NN=C(N)N1 | Structural Representation |
| InChI | InChI=1S/C6H12N4/c1-4(2)3-5-7-9-6(10)8-5/h4H,3,10H2,1-2H3,(H,7,8,9) | Structural Representation |
| Predicted LogP | 0.5 - 1.5 | Estimation from similar structures |
| Predicted pKa | 3.5 - 4.5 (amino group) | Estimation from similar structures |
| Predicted Solubility | Moderately soluble in polar organic solvents | General trend for aminotriazoles[5] |
Synthesis of 3-Amino-5-alkyl-1,2,4-triazoles: A General Protocol
The synthesis of 3-amino-5-alkyl-1,2,4-triazoles is a well-established process in organic chemistry. A common and efficient method involves the cyclization of an appropriate acyl-thiosemicarbazide in an alkaline medium.[6] The following is a generalized, step-by-step protocol for the synthesis of compounds in this class, which can be adapted for the specific synthesis of this compound.
Synthetic Workflow Diagram
Caption: General synthetic pathway for 3-amino-5-alkyl-1,2,4-triazoles.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Isovaleryl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isovaleric acid (1 equivalent).
-
Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude isovaleryl chloride.
Step 2: Synthesis of Isovaleryl Isothiocyanate
-
Dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone in a three-necked flask equipped with a dropping funnel and a mechanical stirrer.
-
Cool the solution in an ice bath.
-
Add the crude isovaleryl chloride (1 equivalent) dropwise to the acetone solution with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Filter the precipitated ammonium chloride and wash the solid with a small amount of acetone. The filtrate contains the isovaleryl isothiocyanate.
Step 3: Synthesis of 1-Isovaleryl-thiosemicarbazide
-
To the filtrate containing isovaleryl isothiocyanate, add hydrazine hydrate (1 equivalent) dropwise while maintaining the temperature below 20°C with an ice bath.
-
A white precipitate of 1-isovaleryl-thiosemicarbazide will form.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Step 4: Synthesis of 5-Isobutyl-4H-1,2,4-triazole-3-amine
-
Suspend the purified 1-isovaleryl-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2M, 5 equivalents).
-
Heat the mixture to reflux for 4-6 hours. The reaction involves intramolecular cyclization with the elimination of water and hydrogen sulfide.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a suitable acid (e.g., concentrated HCl or acetic acid) to a pH of approximately 5-6.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the purified product.
Spectroscopic Characterization (Predicted)
The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar structures.[6][7][8][9]
| Spectroscopy | Expected Features |
| ¹H NMR | - A doublet for the six methyl protons of the isobutyl group. - A multiplet for the methine proton of the isobutyl group. - A doublet for the methylene protons of the isobutyl group. - A broad singlet for the two protons of the primary amino group. - A broad singlet for the N-H proton of the triazole ring. |
| ¹³C NMR | - A signal for the methyl carbons of the isobutyl group. - A signal for the methine carbon of the isobutyl group. - A signal for the methylene carbon of the isobutyl group. - Two distinct signals for the C3 and C5 carbons of the triazole ring. |
| IR (cm⁻¹) | - 3300-3100 (N-H stretching of amino and triazole ring). - 2960-2870 (C-H stretching of the isobutyl group). - ~1640 (C=N stretching of the triazole ring). - ~1560 (N-H bending of the amino group). |
| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight. - Fragmentation patterns showing the loss of the isobutyl group and other characteristic fragments. |
Potential Applications in Drug Development and Research
The 3-amino-1,2,4-triazole core is a cornerstone in the development of a wide range of therapeutic agents. The introduction of an isobutyl group at the 5-position can modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties.
Potential Therapeutic Areas
-
Anticancer: Many 1,2,4-triazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[2]
-
Antimicrobial and Antifungal: The triazole scaffold is present in several commercially successful antifungal drugs.[1] Novel derivatives are continuously being explored for their efficacy against resistant microbial strains.
-
Anti-inflammatory: Certain 3-amino-1,2,4-triazole derivatives have shown significant anti-inflammatory and analgesic properties.[3]
-
Anticonvulsant: The structural features of aminotriazoles make them promising candidates for the development of new anticonvulsant drugs.[10]
Mechanism of Action (Illustrative Pathway)
The biological activity of 3-amino-1,2,4-triazole derivatives can be attributed to their ability to interact with specific enzymes or receptors. For instance, in some cancers, they may act as kinase inhibitors.
Caption: Hypothetical kinase inhibition by a 1,2,4-triazole derivative.
Safety and Handling
While specific safety data for this compound is unavailable, general precautions for handling aminotriazole derivatives should be followed. These compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheets (SDS) of structurally similar compounds.
Conclusion
This compound represents an intriguing yet underexplored molecule within the vast chemical space of heterocyclic compounds. While direct experimental data remains elusive, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on the well-documented chemistry of its structural analogs. The versatility of the 3-amino-1,2,4-triazole scaffold suggests that this compound holds promise for future investigations in medicinal chemistry and drug discovery. It is our hope that this guide will serve as a valuable resource for researchers dedicated to advancing the field of heterocyclic chemistry and the development of novel therapeutic agents.
References
-
Desai, S. R., Laddi, U., Bennur, R. S., Patil, P. A., & Bennur, S. (2011). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Indian Journal of Pharmaceutical Sciences, 73(1), 115–120. [Link]
-
Mazurek, A. P., & Szadowska, A. (1987). Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. Acta Poloniae Pharmaceutica, 44(5), 401-406. [Link]
-
Desai, S. R., Laddi, U., Bennur, R. S., Patil, P. A., & Bennur, S. (2011). Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. ResearchGate. [Link]
-
Pokuri, S., et al. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology, 71(12), 1839-1855. [Link]
-
Al-Soud, Y. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. [Link]
-
PubChem. (n.d.). 3-Amino-5-mercapto-1,2,4-triazole. National Center for Biotechnology Information. [Link]
-
Staben, S. T., et al. (2008). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC. [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC. [Link]
-
Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
-
Islam, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Vaskevych, R. I., et al. (2020). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. ResearchGate. [Link]
-
Lee, K. Y., & Coburn, M. D. (1985). Preparation and Properties of 3-Amino-5-Nitro-l ,2,4-Triazole. OSTI.gov. [Link]
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]
-
Sravya, G., & Nageswar, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]
-
Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. [Link]
-
Karpenko, N. A., et al. (2013). Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate. [Link]
-
Guo, Y., et al. (2022). A review on recent advances in the synthesis of 1,2,4-triazole compounds. ISRES. [Link]
-
Singh, P., et al. (2019). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. ResearchGate. [Link]
-
Paz, F. A. A., et al. (2012). 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
-
Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]
-
Kumar, G. S., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. [Link]
-
MP Biomedicals. (n.d.). 3-Amino-1,2,4-triazole. [Link]
-
Golm Metabolome Database. (2013). Details of 1,2,4-Triazole, 3-amino-. [Link]842e-8f06589b06f2.aspx)
Sources
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. nepjol.info [nepjol.info]
- 3. ijpsonline.com [ijpsonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
Literature review on substituted 4H-1,2,4-triazol-3-amines
Advanced Synthetic Strategies and Pharmacological Applications
Executive Summary & Structural Significance
The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to act as a bioisostere for amides and esters while offering superior metabolic stability. Among its tautomeric forms, the substituted 4H-1,2,4-triazol-3-amine represents a critical pharmacophore. Unlike the 1H-tautomer, the 4H-isomer (often locked via N4-substitution) presents a unique hydrogen bond donor/acceptor vector profile essential for high-affinity binding to metalloenzymes (e.g., CYP51) and kinase domains.
This guide synthesizes the current state of the art regarding the synthesis, structural characterization, and therapeutic utility of these derivatives, moving beyond basic descriptions to analyze the causality behind their biological efficacy.[1]
Synthetic Architectures
The construction of the 4H-1,2,4-triazol-3-amine core requires precise control over regioselectivity to avoid the formation of the thermodynamically stable 1H-isomer or the 1,3,4-oxadiazole byproduct.
2.1. Mechanistic Pathways
The most robust synthetic routes rely on the cyclization of hydrazine derivatives. The choice of reagents dictates the final substitution pattern at the N4 position.
-
The Einhorn-Brunner Reaction: Condensation of hydrazines with diacylamines.[2]
-
The Pellizzari Reaction: Reaction of amides with acyl hydrazides.
-
Modern Isothiocyanate Route (Preferred): The reaction of acid hydrazides with isothiocyanates yields acylthiosemicarbazides, which are versatile intermediates. Desulfurization-cyclization of these intermediates using hydrazine hydrate or mercury(II) acetate yields the target 3-amino-triazoles.
2.2. Visualization: Synthetic Workflow
The following directed graph illustrates the divergent pathways from a common carboxylic acid hydrazide precursor, highlighting the decision points for accessing the 4H-amine scaffold.
Caption: Divergent synthesis of 4H-1,2,4-triazoles from hydrazide precursors via thiosemicarbazide intermediates.
Experimental Protocol: Validated Synthesis
Standard Operating Procedure (SOP) for the synthesis of 4-aryl-5-substituted-4H-1,2,4-triazol-3-amines.
This protocol is selected for its reproducibility and high yield, utilizing the desulfurative cyclization of acylthiosemicarbazides.
Phase 1: Formation of Acylthiosemicarbazide
-
Reagents: Dissolve 0.01 mol of the appropriate carboxylic acid hydrazide in 20 mL of absolute ethanol.
-
Addition: Add 0.011 mol (1.1 eq) of the desired aryl isothiocyanate dropwise.
-
Reflux: Heat the mixture under reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Isolation: Cool to room temperature. The precipitate (acylthiosemicarbazide) is filtered, washed with cold ethanol, and dried.
Phase 2: Cyclization to 4H-1,2,4-Triazol-3-amine
-
Suspension: Suspend the acylthiosemicarbazide (0.005 mol) in 15 mL of ethanol.
-
Catalysis: Add Hydrazine Hydrate (80%, 5 mL) dropwise. Note: Hydrazine acts as a desulfurizing agent, removing sulfur as H2S and facilitating ring closure to the amine rather than the thione.
-
Reaction: Reflux for 6–8 hours until the evolution of H2S gas ceases (test with lead acetate paper).
-
Purification: Pour the reaction mixture into crushed ice/water. The solid product is filtered, washed with water, and recrystallized from ethanol/DMF.
Self-Validation Check:
-
IR Spectroscopy: Disappearance of C=O (amide) stretch (~1680 cm⁻¹) and C=S stretch. Appearance of C=N (~1610 cm⁻¹) and NH2 doublet (~3300-3400 cm⁻¹).
-
1H NMR: The NH proton of the hydrazide (approx 10-12 ppm) should disappear. A broad singlet for NH2 (approx 4.0-6.0 ppm) should appear.
Pharmacological Profile & SAR Analysis[3][4][5][6]
The biological utility of substituted 4H-1,2,4-triazol-3-amines is driven by their ability to interact with specific enzymatic pockets.
4.1. Antifungal Activity (CYP51 Inhibition)
The primary mechanism involves the coordination of the triazole N4 (or N2, depending on binding mode) to the heme iron of Lanosterol 14
-
Mechanism: Inhibition prevents the conversion of lanosterol to ergosterol, disrupting fungal cell membrane integrity.
-
SAR Insight: Substituents at the N4 position that are lipophilic (e.g., halophenyl) enhance penetration into the hydrophobic access channel of CYP51.
4.2. Anticancer Activity (Kinase & Tubulin Targeting)
Derivatives have shown potency against EGFR (Epidermal Growth Factor Receptor) and VEGFR.
-
Mechanism: The 3-amino group often acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.
-
Schiff Bases: Conversion of the 3-amino group to a Schiff base (imine) often significantly enhances cytotoxicity by increasing lipophilicity and providing additional pi-stacking interactions.
4.3. Quantitative Data Summary
Table 1: Comparative Biological Activity of Selected 4H-1,2,4-Triazole Derivatives
| Compound Class | Substituent (C5) | Substituent (N4) | Primary Target | IC50 / MIC Range | Ref |
| Antifungal | 2,4-Cl-Phenyl | Phenyl | CYP51 (Candida) | 0.5 - 4.0 µg/mL | [1, 2] |
| Anticancer | Pyridine-4-yl | 4-F-Phenyl | EGFR Kinase | 1.2 - 5.5 µM | [3] |
| Antimicrobial | 4-NO2-Phenyl | Methyl | E. coli DNA Gyrase | 8 - 16 µg/mL | [4] |
| Anti-inflammatory | Ibuprofen-yl | Phenyl | COX-2 | 10 - 50 µM | [5] |
Structure-Activity Relationship (SAR) Visualization
The following diagram maps the structural modifications to biological outcomes, providing a logic map for lead optimization.
Caption: SAR logic map detailing how specific structural modifications at positions 3, 4, and 5 influence pharmacological outcomes.
References
-
Singh, M., et al. (2021).[1][3] A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Emami, L., et al. (2022).[4] Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.[4][5] BMC Chemistry.[4] Retrieved from [Link]
-
Tian, G., et al. (2023).[6] Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry.[7] Retrieved from [Link]
-
Aggarwal, R., et al. (2011). Synthesis and Biological Evaluation of Some Novel 1,2,4-Triazole Derivatives. National Institutes of Health (PMC). Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review | CoLab [colab.ws]
- 7. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aminotriazole Scaffold: A Versatile Keel for Navigating Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name]
Abstract
The 1,2,4-triazole and 1,2,3-triazole ring systems, particularly their amino-substituted derivatives, represent a privileged scaffold in medicinal chemistry. Their unique physicochemical properties, including the ability to act as bioisosteres for amide bonds and engage in a multitude of non-covalent interactions, have rendered them integral components in a wide array of approved therapeutics.[1][2][3] This guide provides a comprehensive exploration of the potential therapeutic targets for aminotriazole derivatives, moving beyond a mere cataloging of activities to delve into the mechanistic underpinnings and the experimental rationale for their investigation. We will traverse the landscape of oncology, infectious diseases, and neurodegenerative disorders, highlighting key molecular targets and outlining robust experimental workflows for their validation. This document is intended to serve as a practical and insightful resource for researchers actively engaged in the discovery and development of novel therapeutics based on the aminotriazole core.
Introduction: The Chemical and Biological Versatility of Aminotriazoles
Aminotriazole derivatives are five-membered heterocyclic compounds containing three nitrogen atoms and an amino group substituent. This structural motif imparts a unique combination of properties that make it highly attractive for drug design. The triazole ring is metabolically stable and can enhance the pharmacokinetic profile of a molecule. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating interactions with a wide range of biological targets.[1][2] The versatility of the aminotriazole scaffold is evident in the broad spectrum of biological activities reported, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory effects.[1][2]
Potential Therapeutic Targets in Oncology
The development of novel anticancer agents is a major focus of research involving aminotriazole derivatives. These compounds have been shown to exert cytotoxic effects against various cancer cell lines, and several key molecular targets have been identified.[4][5][6][7][8][9]
Protein Kinases: Targeting Aberrant Signaling in Cancer
Dysregulation of protein kinase activity is a hallmark of many cancers. Aminotriazole derivatives have emerged as promising inhibitors of several kinases implicated in tumor growth and progression.
-
Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a key driver in various cancers. Certain 5-aminopyrazole and 5-amino-1,2,3-triazole derivatives have been designed as potent FGFR inhibitors.[10][11] For instance, some derivatives have shown inhibitory activity against FGFR2 kinase with IC50 values in the nanomolar range, comparable to established inhibitors like Debio1347.[11]
-
Polo-like Kinase 1 (PLK1): PLK1 is a serine/threonine kinase that is a critical regulator of mitosis. Its overexpression is common in many human cancers, making it an attractive therapeutic target. A novel 1-methyl-1,2,4-triazole derivative, L7, has been identified as a potent inhibitor of PLK1, exhibiting significant antiproliferative activity against a panel of cancer cell lines with IC50 values in the sub-micromolar range.[7] Molecular docking studies suggest that this compound binds to the ATP-binding pocket of PLK1.[7]
Enzymes Involved in Cancer Cell Metabolism and Survival
-
Thioredoxin Reductase (TrxR): TrxR is a key enzyme in the thioredoxin system, which plays a vital role in maintaining cellular redox balance and protecting cells from oxidative stress. Cancer cells often exhibit elevated levels of TrxR, which contributes to their survival and resistance to therapy. A novel gold(I) complex featuring an aminotriazole-based N-heterocyclic carbene ligand has been shown to inhibit the activity of thioredoxin reductase and induce cytotoxic effects in cancer cells.[6]
-
Topoisomerase II: This enzyme is crucial for DNA replication and is a well-established target for cancer chemotherapy. Some 1,2,3-triazole-amino acid conjugates have shown significant antiproliferative activity against breast and liver cancer cell lines, with the natural alkaloid ellipticine, a known topoisomerase II inhibitor, used as a positive control, suggesting a potential interaction with this target.[8]
Induction of Apoptosis
A key mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. Several aminotriazole derivatives have been shown to trigger apoptosis in cancer cells. For example, the compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was found to be a potent anti-lung cancer agent that induces apoptosis by upregulating the pro-apoptotic protein BAX and activating caspase 3 and PARP.[5]
Table 1: Anticancer Activity of Selected Aminotriazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Potential Target/Mechanism | Reference |
| Various 5-Amino[4][5][6]Triazole Derivatives | HepG2 (Liver) | 17.69 - 25.4 | Not specified | [4] |
| Various 5-Amino[4][5][6]Triazole Derivatives | MCF7 (Breast) | 17.69 - 27.09 | Not specified | [4] |
| BCTA | A549 (Lung) | 1.09 | Induction of apoptosis (BAX, caspase 3, PARP) | [5] |
| BCTA | NCI-H460 (Lung) | 2.01 | Induction of apoptosis (BAX, caspase 3, PARP) | [5] |
| BCTA | NCI-H23 (Lung) | 3.28 | Induction of apoptosis (BAX, caspase 3, PARP) | [5] |
| Gold(I)-NHC complex | HT-29 (Colon) | Not specified | Thioredoxin Reductase | [6] |
| Gold(I)-NHC complex | MDA-MB-231 (Breast) | Not specified | Thioredoxin Reductase | [6] |
| L7 | A549 (Lung) | 0.16 | PLK1 | [7] |
| L7 | PC-3 (Prostate) | 0.30 | PLK1 | [7] |
| L7 | HCT116 (Colon) | 0.51 | PLK1 | [7] |
| L7 | MCF-7 (Breast) | 0.30 | PLK1 | [7] |
| L7 | MDA-MB-231 (Breast) | 0.70 | PLK1 | [7] |
| 1,2,3-Triazole-amino acid conjugate 6 | MCF7 (Breast) | <10 | Not specified | [8] |
| 1,2,3-Triazole-amino acid conjugate 6 | HepG2 (Liver) | <10 | Not specified | [8] |
| 1,2,3-Triazole-amino acid conjugate 7 | MCF7 (Breast) | <10 | Not specified | [8] |
| 1,2,3-Triazole-amino acid conjugate 7 | HepG2 (Liver) | <10 | Not specified | [8] |
| 5-Aminopyrazole Derivative 8 | SNU16 (Gastric) | 0.0773 | FGFR2 | [11] |
| 5-Amino-1,2,3-triazole Derivative 18 | SNU16 (Gastric) | 0.1552 | FGFR2 | [11] |
Potential Therapeutic Targets in Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. Aminotriazole derivatives have demonstrated promising activity against a range of pathogens, including bacteria and fungi.[12][13][14][15][16][17]
Bacterial Targets
-
DNA Gyrase and Dihydrofolate Reductase (DHFR): These enzymes are essential for bacterial DNA replication and folate synthesis, respectively, and are validated targets for antibacterial drugs. Certain 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives have been identified as dual inhibitors of bacterial DNA gyrase and DHFR, exhibiting significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[13][16]
Fungal Targets
-
14α-Demethylase (CYP51): This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. The triazole ring is a well-known pharmacophore that interacts with the heme iron of CYP51.[1][2] Novel 1,2,4-triazole derivatives containing amino acid fragments have been designed based on the structure of the fungicide mefentrifluconazole and have shown strong binding affinity to CYP51 in molecular docking studies, along with potent antifungal activity.[15][18]
-
Other Fungal Targets: While CYP51 is a primary target, aminotriazole derivatives may also exert their antifungal effects through other mechanisms. For instance, some derivatives have shown broad-spectrum fungicidal activities against various phytopathogenic fungi.[15][18]
Potential Therapeutic Targets in Neurological Disorders
Aminotriazole derivatives are also being explored for their potential in treating neurological disorders, including neurodegenerative diseases and central nervous system disorders.
Enzymes and Receptors in Neurodegeneration
-
Catalase: This antioxidant enzyme plays a role in protecting against oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer's disease. 3-amino-1,2,4-triazole (3-AT) is a known inhibitor of catalase.[19][20][21][22][23][24][25][26] Studies have shown that inhibition of catalase with 3-AT can enhance the cytotoxicity of the Alzheimer's amyloid-beta peptide, suggesting a complex role for catalase in this disease.[22] Conversely, some research indicates that 3-AT can protect against CoCl2-induced ototoxicity by inhibiting the generation of reactive oxygen species, a protective effect that appears to be independent of catalase activity.[25]
-
NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that are crucial for synaptic plasticity and memory function. Dysfunctional NMDA receptor signaling is implicated in various neurological and psychiatric disorders. (R)-2-amino-3-triazolpropanoic acid derivatives have been identified as agonists at the glycine binding site of NMDA receptors, with some compounds showing subunit-specific activity.[27] The triazole ring in these compounds can act as a bioisostere for an amide group.[27]
Other Neurological Targets
-
Cannabinoid Receptor Type 2 (CB2): The CB2 receptor is a G protein-coupled receptor that is a potential therapeutic target for neuroinflammatory and neurodegenerative diseases. Certain 1,2,3-triazole derivatives have been identified as highly selective CB2 receptor agonists.[28]
-
α7 Nicotinic Acetylcholine Receptor (nAChR): This receptor is a candidate target for the treatment of Alzheimer's disease and other CNS disorders. Derivatives of 1,2,3-triazole have been found to be selective and potent agonists at the α7 nAChR.[29]
Experimental Workflows for Target Identification and Validation
A critical aspect of drug discovery is the identification and validation of the molecular targets of a bioactive compound. The following workflows outline common experimental approaches used in the study of aminotriazole derivatives.
Target Identification
The initial step often involves identifying the potential biological target of an aminotriazole derivative that has shown interesting activity in a phenotypic screen (e.g., a cell viability assay).
Caption: Workflow for identifying the molecular target of a bioactive aminotriazole derivative.
Target Validation: A Deeper Dive
Once a putative target is identified, it is crucial to validate that the observed biological effect of the aminotriazole derivative is indeed mediated through this target.
-
Enzyme Inhibition Assays:
-
Objective: To determine the direct inhibitory effect of the aminotriazole derivative on the activity of a purified enzyme.
-
Protocol Outline:
-
Prepare a reaction mixture containing the purified enzyme, its substrate, and a suitable buffer.
-
Add varying concentrations of the aminotriazole derivative.
-
Initiate the reaction and monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
-
Perform kinetic studies (e.g., by varying substrate concentration) to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
-
-
Receptor Binding Assays:
-
Objective: To measure the affinity of the aminotriazole derivative for a specific receptor.
-
Protocol Outline:
-
Prepare membranes from cells expressing the receptor of interest.
-
Incubate the membranes with a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor.
-
Add varying concentrations of the unlabeled aminotriazole derivative to compete with the labeled ligand for binding.
-
Separate the bound and free ligand (e.g., by filtration).
-
Quantify the amount of bound labeled ligand and determine the Ki (inhibition constant) of the aminotriazole derivative.
-
-
-
Western Blotting:
-
Objective: To assess the effect of the aminotriazole derivative on the expression or post-translational modification of the target protein and downstream signaling molecules.
-
Protocol Outline:
-
Treat cells with the aminotriazole derivative for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the target protein and downstream signaling components (e.g., phosphorylated forms of proteins).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
-
Flow Cytometry for Apoptosis Analysis:
-
Objective: To quantify the extent of apoptosis induced by the aminotriazole derivative.
-
Protocol Outline:
-
Treat cells with the aminotriazole derivative.
-
Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and a viability dye (e.g., propidium iodide).
-
Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caption: Simplified signaling pathway illustrating potential points of intervention for aminotriazole derivatives in cancer.
Conclusion and Future Directions
The aminotriazole scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The diverse range of biological targets modulated by these derivatives underscores their potential in addressing a multitude of human diseases. Future research in this area will likely focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the aminotriazole core and its substituents will continue to refine the potency and selectivity of these compounds for their respective targets.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which aminotriazole derivatives exert their effects will be crucial for their clinical development.
-
Development of Drug Delivery Systems: Innovative drug delivery strategies may be employed to enhance the bioavailability and therapeutic efficacy of promising aminotriazole-based drug candidates.
-
Exploration of New Therapeutic Areas: The versatility of the aminotriazole scaffold suggests that its therapeutic potential may extend beyond the areas discussed in this guide.
References
-
Synthesis and Anticancer Evaluation of Some Novel 5-Amino[4][5][6]Triazole Derivatives. (2018). [No specific journal mentioned in the provided search result]
-
Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. (n.d.). PMC. [Link]
-
Benzothiazole Aniline Tetra(ethylene glycol) and 3-Amino-1,2,4-triazole Inhibit Neuroprotection against Amyloid Peptides by Catalase Overexpression in Vitro. (n.d.). PubMed Central. [Link]
-
A novel aminotriazole-based NHC complex for the design of gold(i) anti-cancer agents: synthesis and biological evaluation. (n.d.). RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of novel 7-amino-[4][5][6]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents. (2019). PubMed. [Link]
-
Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. (2010). MDPI. [Link]
-
Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (2021). MDPI. [Link]
-
1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of... (n.d.). PMC. [Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (n.d.). PMC. [Link]
-
Inhibition of Catalase by Aminotriazole in Vivo Results in Reduction of glucose-6-phosphate Dehydrogenase Activity in Saccharomyces Cerevisiae Cells. (2008). PubMed. [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers. [Link]
-
Determination of antimicrobial activity of some 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]
- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). [No specific journal mentioned in the provided search result]
-
Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. (2020). ResearchGate. [Link]
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). [No specific journal mentioned in the provided search result]
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (n.d.). PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PubMed. [Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega. [Link]
-
Inhibition of catalase activity with 3-amino-triazole enhances the cytotoxicity of the Alzheimer's amyloid-beta peptide. (2001). PubMed. [Link]
-
Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. (n.d.). SIOC. [Link]
- Investigation of inhibitory effects of triazole derivatives on the protease enzymes. (2016). [No specific journal mentioned in the provided search result]
- Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017). [No specific journal mentioned in the provided search result]
- Inhibition of cholesterol synthesis from mevalonate by aminotriazole treatment in vivo. (n.d.). [No specific journal mentioned in the provided search result]
-
Inhibition of some metalloprotein enzymes by 3-amino-1,2,4-triazole. (n.d.). Scilit. [Link]
-
3-Aminotriazole protects from CoCl2-induced ototoxicity by inhibiting the generation of reactive oxygen species and proinflammatory cytokines in mice. (2016). PubMed. [Link]
-
(PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). ResearchGate. [Link]
- Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. (2024). [No specific journal mentioned in the provided search result]
-
3-Amino-1,2,4-triazole. (n.d.). Wikipedia. [Link]
-
Derivatives of 1,2,3‐triazole lead found to be selective and potent agonists at the α7 nicotinic acetylcholine receptor (1059.8). (2014). ResearchGate. [Link]
- 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists. (2021). [No specific journal mentioned in the provided search result]
-
Amitrole. (n.d.). AERU - University of Hertfordshire. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. [Link]
- (PDF) State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. (2021). [No specific journal mentioned in the provided search result]
-
1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. [Link]
-
Catalase inhibition by amino triazole induces oxidative stress in goldfish brain. (2005). PubMed. [Link]
-
Discovery of 1,2,4-triazole derivatives as novel neuroprotectants against cerebral ischemic injury by activating antioxidant response element. (n.d.). ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino- 1,2,4-triazole Derivatives as Potential Antibacterial Agents. (n.d.). ResearchGate. [Link]
-
A Recent Review on Drug Modification Using 1,2,3-triazole. (n.d.). OUCI. [Link]
Sources
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel aminotriazole-based NHC complex for the design of gold(i) anti-cancer agents: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of novel 7-amino-[1,2,4]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. amhsr.org [amhsr.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors [sioc-journal.cn]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. microbiologyjournal.org [microbiologyjournal.org]
- 18. researchgate.net [researchgate.net]
- 19. Benzothiazole Aniline Tetra(ethylene glycol) and 3-Amino-1,2,4-triazole Inhibit Neuroprotection against Amyloid Peptides by Catalase Overexpression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of catalase by aminotriazole in vivo results in reduction of glucose-6-phosphate dehydrogenase activity in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of catalase activity with 3-amino-triazole enhances the cytotoxicity of the Alzheimer's amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of cholesterol synthesis from mevalonate by aminotriazole treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scilit.com [scilit.com]
- 25. 3-Aminotriazole protects from CoCl2-induced ototoxicity by inhibiting the generation of reactive oxygen species and proinflammatory cytokines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Catalase inhibition by amino triazole induces oxidative stress in goldfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 28. 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists - Arabian Journal of Chemistry [arabjchem.org]
- 29. researchgate.net [researchgate.net]
Discovery and Synthesis of Novel Triazole Amine Compounds
Executive Summary: The Triazole Amine Advantage
In modern drug discovery, triazole amine scaffolds represent a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The 1,2,3-triazole ring is not merely a linker; it is a non-classical bioisostere of the amide bond. It mimics the electronic dipole and hydrogen-bonding capabilities of a peptide bond while offering superior metabolic stability (resistance to proteases) and rigid geometric control.[1]
This guide moves beyond basic "click chemistry" to focus on the strategic synthesis of triazole amines . We will cover the precise control of regiochemistry (1,4- vs. 1,5-substitution) to dictate vector alignment and detailed protocols for integrating amine functionalities via Multicomponent Reactions (MCRs).
Rational Design & Pharmacophore Mapping
Before synthesis, one must select the regioisomer that complements the target binding pocket.
-
1,4-Disubstituted 1,2,3-Triazoles (Anti-isomer):
-
Geometry: Linear, extended conformation.
-
Bioisostere: Mimics trans-amide bonds.[1]
-
Application: Linkers in PROTACs, peptidomimetics requiring extended backbones.
-
-
1,5-Disubstituted 1,2,3-Triazoles (Syn-isomer):
Visualization: The Library Generation Engine
The following workflow illustrates the logic flow from A3 coupling (to generate the propargylamine) to the divergent synthesis of regioisomers.
Figure 1: Divergent synthesis workflow utilizing A3 coupling to generate propargylamine precursors, followed by regioselective cycloaddition.
Synthetic Methodologies
Method A: The Gold Standard (CuAAC)
Target: 1,4-Disubstituted Triazole Amines Mechanism: The reaction proceeds via a stepwise catalytic cycle involving a dinuclear copper intermediate. The critical insight here is that Cu(I) is the active species, but it is thermodynamically unstable. We generate it in situ to maintain high activity.
Protocol 1: CuAAC for Triazole Amines
-
Reagents:
-
Step-by-Step:
-
Dissolve the alkyne and azide in the solvent mixture.
-
Add CuSO4 solution (dissolved in minimal water).[1]
-
Critical Step: Add Sodium Ascorbate last. The solution should turn from light blue (Cu II) to colorless/yellowish (Cu I). If it turns brown/black, you have disproportionation; add a ligand like THPTA.
-
Stir at RT for 2–12 hours. Monitor by TLC (triazoles are highly polar).[1]
-
Workup: Dilute with brine, extract with EtOAc. If the aqueous layer is blue, copper is still present.
-
Method B: Ruthenium Catalysis (RuAAC)
Target: 1,5-Disubstituted Triazole Amines Mechanism: Unlike Copper, Ruthenium involves an oxidative coupling of the azide and alkyne to form a ruthenacycle.[5] This dictates the 1,5-regioselectivity due to steric demands of the Cp* ligand.
Protocol 2: RuAAC Conditions
-
Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene complex).[1]
-
Solvent: Anhydrous Dioxane or Toluene (Oxygen sensitive!).[1]
-
Temperature: 60–80°C (Requires thermal activation).[1]
-
Note: This reaction tolerates internal alkynes, whereas CuAAC does not.[5]
Method C: The "Smart" Route (A3 Coupling + Click)
For high-throughput library generation, synthesizing the alkyne precursor separately is inefficient. We use the A3 Coupling (Aldehyde-Alkyne-Amine) to generate the propargylamine in situ.[1]
-
Reaction: Aldehyde + Secondary Amine + Terminal Alkyne
Propargylamine. -
Integration: The crude propargylamine can often be subjected directly to CuAAC conditions if the solvent system is compatible (e.g., using CuI/Zeolite catalysts).
Mechanistic Insight: The Catalytic Cycle
Understanding the CuAAC cycle is vital for troubleshooting. If your reaction stalls, it is usually due to the oxidation of Cu(I) to Cu(II) or the lack of a dinuclear complex formation.
Figure 2: The Dinuclear Cu(I) Catalytic Cycle. Note the involvement of two copper atoms in the rate-determining step (Step 2 to 3).[1]
Optimization & Troubleshooting
Copper Removal (The Pharma Constraint)
Residual copper is toxic and interferes with biological assays (false positives in enzyme inhibition).[1] Standard extraction is insufficient .
Validated Scavenging Protocols:
-
EDTA Wash: Wash the organic phase with 0.1 M aqueous EDTA (pH 7-8) three times.[1] The aqueous layer will turn blue (Cu-EDTA complex).[1] Continue until the aqueous layer is colorless.
-
Solid Phase Scavengers: Add QuadraPure™ TU (Thiourea resin) or Si-Thiol to the reaction mixture post-synthesis.[1] Stir for 2 hours, then filter. This typically reduces Cu to <5 ppm.
Data Summary: Method Comparison
| Feature | CuAAC (Method A) | RuAAC (Method B) |
| Regioselectivity | Exclusive 1,4-isomer | Exclusive 1,5-isomer |
| Catalyst Cost | Low (CuSO4) | High (Ru-Cp*) |
| Solvent Tolerance | High (Water, Alcohols) | Low (Strictly Anhydrous) |
| Internal Alkynes | No reaction | Reacts efficiently |
| Biocompatibility | High (if Cu removed) | Lower (Ru is cytotoxic) |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[1] The Journal of Organic Chemistry. Link[1]
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1] Journal of the American Chemical Society. Link[1]
-
Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012).[6] A walk around the A3-coupling. Chemical Society Reviews.[1][6] Link
-
Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today. Link
Sources
- 1. Cefatrizine | C18H18N6O5S2 | CID 6410758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. A walk around the A3-coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-isobutyl-4H-1,2,4-triazol-3-amine
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of 5-isobutyl-4H-1,2,4-triazol-3-amine, a potentially novel derivative. While specific experimental data for this compound is not extensively available in the public domain, this document outlines authoritative, field-proven methodologies for its synthesis, structural elucidation, and the determination of its key physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering a robust protocol for the evaluation of this and other new chemical entities containing the 1,2,4-triazole motif.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique structural features, including its aromaticity, stability, and capacity for hydrogen bonding, make it a privileged scaffold in drug design.[3][4] The 3-amino-1,2,4-triazole moiety, in particular, is known to enhance physicochemical properties such as solubility and bioavailability.[5] The isobutyl substituent at the 5-position is expected to influence the lipophilicity of the molecule, potentially impacting its pharmacokinetic profile. A thorough understanding of the physicochemical characteristics of this compound is therefore a critical first step in its evaluation as a potential drug candidate.
Synthesis and Purification
A plausible and efficient synthetic route to this compound involves the cyclocondensation of a suitable carboxylic acid derivative with aminoguanidine. This approach is a well-established method for the synthesis of 3-amino-1,2,4-triazole derivatives.[5][6]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Acyl Halide Formation: To a stirred solution of isovaleric acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. Remove the solvent and excess thionyl chloride under reduced pressure to obtain isovaleryl chloride.
-
Acylation of Aminoguanidine: In a separate flask, dissolve aminoguanidine bicarbonate (1.0 eq) in a solution of sodium ethoxide (1.1 eq) in ethanol. To this solution, add the freshly prepared isovaleryl chloride (1.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-16 hours.
-
Cyclocondensation: After the formation of the acylaminoguanidine intermediate, heat the reaction mixture to reflux for 6-8 hours to effect cyclization.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and adjust the pH to ~8-9 with a suitable base (e.g., sodium bicarbonate). The crude product may precipitate and can be collected by filtration.
Purification
The crude product should be purified to a high degree of homogeneity (>98%) before physicochemical characterization.
-
Recrystallization: This is the preferred method for crystalline solids. A suitable solvent system should be identified through small-scale solubility testing. Common solvents for recrystallization of triazole derivatives include ethanol, methanol, and water, or mixtures thereof.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) should be determined by TLC analysis.
Structural Elucidation
The definitive confirmation of the chemical structure of the synthesized compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and the amine protons. The position of the NH and NH₂ protons can vary and may be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the isobutyl carbons and the two carbons of the triazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the amine and the triazole ring, C-H stretching for the isobutyl group, and C=N and N=N stretching vibrations characteristic of the triazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. High-resolution mass spectrometry (HRMS) should be used to determine the exact molecular formula.
Expected Spectral Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to isobutyl protons (δ ~0.9-2.7 ppm) and amine protons (broad singlets, variable chemical shift). |
| ¹³C NMR | Signals for isobutyl carbons and two distinct signals for the triazole ring carbons (δ ~150-165 ppm). |
| IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~2960-2870 (C-H stretch), ~1650 (C=N stretch), ~1560 (N=N stretch). |
| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the compound (C₆H₁₂N₄, MW: 140.19 g/mol ). |
Physicochemical Characterization
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline compound. A sharp melting point range is indicative of high purity.
-
Protocol: The melting point should be determined using a calibrated melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Solubility
Solubility is a key parameter influencing a drug's absorption and distribution. It should be determined in a range of pharmaceutically relevant solvents.
-
Protocol (Shake-Flask Method): An excess amount of the compound is added to a known volume of the solvent in a sealed vial. The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The pKa value(s) of a molecule dictate its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[7] For this compound, the amino group and the triazole ring nitrogens can undergo protonation.
-
Workflow for pKa Determination (Potentiometric Titration)
Caption: Workflow for pKa determination using potentiometric titration.
-
Protocol (Potentiometric Titration):
-
Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using an automated titrator.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. If the compound has multiple ionizable groups, multiple inflection points may be observed.
-
Conclusion
This technical guide provides a robust and scientifically grounded framework for the synthesis and comprehensive physicochemical characterization of this compound. By following the detailed protocols for synthesis, purification, structural elucidation, and the determination of key properties such as melting point, solubility, and pKa, researchers can generate the critical data necessary to evaluate the potential of this and other novel 1,2,4-triazole derivatives in drug discovery and development programs. The methodologies described herein are based on established principles and are designed to ensure the generation of high-quality, reliable data.
References
-
Fernandes, J. A., et al. (2012). 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2700. [Link]
-
Sytnikov, V. O., et al. (2020). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 25(7), 1649. [Link]
-
Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]
-
ChemSynthesis. (2025). 5-butyl-4H-1,2,4-triazole-3,4-diamine. [Link]
-
Krasnovskaya, O., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(3), 1335-1344. [Link]
-
Gok, Y., & Gecen, N. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 31(2), 85-94. [Link]
-
Kaplaushenko, A., et al. (2014). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Zaporozhye Medical Journal, 5, 86-89. [Link]
-
Tozkoparan, B., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Marmara Pharmaceutical Journal, 11(3), 119-126. [Link]
-
Kamble, R. R., & Sudha, B. S. (2006). Synthesis, spectral characterization and antihaemostatic activity of 1,2,4-triazoles incorporating 1,2,4-triazine rings. Journal of Chemical Sciences, 118(2), 191-195. [Link]
-
Syrota, N. S., & Vovk, M. V. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Chemistry of Heterocyclic Compounds, 58(7), 543-556. [Link]
-
Parashchuk, M., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 3(31), 4-9. [Link]
-
Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(5), 1486. [Link]
-
Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%. [Link]
-
Lingappa, M., et al. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. [Link]
-
ChemBK. (2024). 5-Amino-1,2,4-triazole-3-carboxylic acid. [Link]
-
Wikipedia. (2023). 3-Amino-1,2,4-triazole. [Link]
-
Gök, Y., & Gecen, N. (2020). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. Ovidius University Annals of Chemistry, 31(2), 85-94. [Link]
-
Cheméo. (2023). 4H-1,2,4-Triazol-3-amine, 4-propyl-. [Link]
-
Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, 2(48), 11-20. [Link]
-
MolPort. 5-propyl-4H-1,2,4-triazol-3-amine. [Link]
-
El-Sayed, S. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 133-147. [Link]
-
Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105081. [Link]
-
Fischer, N., et al. (2013). Synthesis and characterization of 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic functionalities. Dalton Transactions, 42(16), 5969-5977. [Link]
-
Parashchuk, M., et al. (2020). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. InterConf, (34), 213-222. [Link]
-
Wujec, M., et al. (2018). Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity. Molecules, 23(11), 2969. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Spectroscopic characterization for 1,2,4-triazole 3. Journal of Molecular Structure, 1251, 131985. [Link]
-
Cheméo. (2023). 3-Amino-s-triazole. [Link]
-
Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. [Link]
-
Tighadouini, S., et al. (2016). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) Derivatives. Molbank, 2016(4), M913. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
Methodological & Application
Application Note: High-Purity Synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine
Executive Summary
This protocol details the synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine (also designated as 3-amino-5-isobutyl-1,2,4-triazole). This scaffold is a critical bioisostere in medicinal chemistry, often serving as a core pharmacophore in kinase inhibitors and GPCR ligands due to its ability to engage in bidentate hydrogen bonding while positioning the hydrophobic isobutyl group into lipophilic pockets.
The method selected is a Direct Dehydrative Cyclization utilizing aminoguanidine bicarbonate and isovaleric acid. This route is prioritized over hydrazine-based cyanamide additions due to its superior atom economy, operational safety, and scalability.
Strategic Overview & Retrosynthesis
The synthesis relies on the condensation of a guanidine moiety with a carboxylic acid, followed by intramolecular cyclization.[1][2]
Retrosynthetic Logic
-
Target: 1,2,4-Triazole ring with C3-amine and C5-isobutyl substitution.
-
Disconnection: C5–N1 and C5–N4 bonds.
-
Precursors:
-
Aminoguanidine Bicarbonate: Provides the N-C(=N)-N motif.
-
Isovaleric Acid: Provides the 5-isobutyl carbon skeleton.
-
Reaction Mechanism
The reaction proceeds via a two-stage thermal mechanism:
-
Salt Formation & Acylation: Acid-base reaction forms the aminoguanidinium carboxylate, which dehydrates upon heating to form the N-acyl aminoguanidine intermediate.
-
Cyclodehydration: The internal guanidine nitrogen attacks the carbonyl carbon of the acyl group, releasing a second molecule of water to close the aromatic triazole ring.
Experimental Protocol
Method A: Azeotropic Dehydration (Recommended for Purity)
This method utilizes a Dean-Stark apparatus to drive the equilibrium forward by removing water, ensuring high conversion and minimizing thermal degradation products.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6][7][8][9] | Quantity (Example) | Role |
| Aminoguanidine Bicarbonate | 136.11 | 1.0 | 13.6 g | Nitrogen Source |
| Isovaleric Acid | 102.13 | 1.1 | 11.2 g (12.0 mL) | Carbon Source / Electrophile |
| Toluene (or Xylene) | 92.14 | Solvent | 100 mL | Azeotropic Solvent |
| p-Toluenesulfonic acid | 172.20 | 0.05 | 0.86 g | Catalyst (Optional) |
Step-by-Step Procedure
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Aminoguanidine Bicarbonate (13.6 g) and Isovaleric Acid (11.2 g) to the flask.
-
Note: Aminoguanidine bicarbonate is a solid; Isovaleric acid is a liquid with a potent, unpleasant cheese-like odor. Work in a fume hood.
-
-
Solvent Addition: Add Toluene (100 mL). If using the catalyst, add p-TSA now.
-
Reaction (Reflux): Heat the mixture to vigorous reflux (oil bath ~120–130°C).
-
Observation: CO₂ evolution will occur initially as the bicarbonate decomposes. Ensure the system is vented (not sealed).
-
Water Removal: Monitor the Dean-Stark trap. Theoretical water yield is ~3.6 mL (2 equivalents: 1 from bicarbonate neutralization, 1 from cyclization).
-
Duration: Reflux for 12–16 hours or until water collection ceases.
-
-
Workup:
-
Cool the reaction mixture to room temperature. The product often precipitates as a white or off-white solid.
-
If no precipitate forms, evaporate the toluene under reduced pressure to obtain a crude residue.
-
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol or Isopropanol. Add water dropwise until turbidity persists, then cool to 4°C.
-
Filtration: Collect the crystals by vacuum filtration and wash with cold ether or hexanes to remove residual acid.
-
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Method B: Solvent-Free Melt (High Throughput / Industrial)
Suitable for rapid library synthesis where ultra-high purity is secondary to speed.
-
Mix Aminoguanidine Bicarbonate (1.0 eq) and Isovaleric Acid (1.2 eq) in a reaction vial.
-
Heat to 140°C for 2–4 hours. The mixture will melt and bubble (CO₂ + H₂O).
-
Cool to solidify. Triturate the solid with saturated NaHCO₃ solution (to remove excess acid) followed by water.
Quality Control & Validation
Target Specifications:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 148–155°C (Based on butyl/alkyl analogs).
-
Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water and non-polar solvents (Hexane).
Spectroscopic Characterization (Predicted):
| Technique | Expected Signals | Structural Assignment |
| ¹H NMR (DMSO-d₆) | Isobutyl methyls (–CH(CH ₃)₂) | |
| Methine proton (–CH –) | ||
| Methylene protons (–CH ₂–) | ||
| Amine (–NH ₂) | ||
| Triazole NH (Tautomeric) | ||
| LC-MS (ESI+) | m/z 141.1 [M+H]⁺ | Molecular Ion (MW = 140.19) |
Visualization of Pathways
Diagram 1: Reaction Mechanism & Retrosynthesis
This diagram illustrates the transformation from precursors to the active triazole ring.
Caption: Mechanistic pathway from salt formation to cyclized triazole product.
Diagram 2: Experimental Workflow
Logical flow for the Azeotropic Dehydration method.
Caption: Decision tree for the synthesis and purification workflow.
Safety & Troubleshooting
Safety Protocols
-
Isovaleric Acid: Possesses a pervasive, disagreeable stench ("sweaty socks"). Mandatory: Handle only in a high-efficiency fume hood. All glassware must be rinsed with a dilute sodium bicarbonate solution inside the hood before removal to neutralize the acid and smell.
-
Aminoguanidine Bicarbonate: Generally stable, but aminoguanidines can be sensitizers. Avoid dust inhalation.
-
Toluene: Flammable and reprotoxic. Use standard PPE.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete dehydration | Ensure vigorous reflux; check Dean-Stark trap is actually collecting water. Extend time. |
| Oily Product | Residual solvent or acid | Triturate the oil with hexanes or ether to induce crystallization. Check pH; if acidic, wash with NaHCO₃. |
| Dark Color | Oxidation / Overheating | Perform recrystallization with activated charcoal. |
References
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. MDPI Molecules, 2024.
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. NIH PubMed Central, 2010.
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. Royal Society of Chemistry, 2014.
-
Aminoguanidine Bicarbonate Properties & Reactions. Ataman Chemicals, Technical Data Sheet.
-
3-Amino-1,2,4-triazole Physical Data. Sigma-Aldrich Product Sheet.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 5. ijisrt.com [ijisrt.com]
- 6. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 7. 3-Amino-1,2,4-triazole | CAS 61-82-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 9. researchgate.net [researchgate.net]
High-yield synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine
Application Note: High-Yield Synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of This compound (also designated as 3-amino-5-isobutyl-1H-1,2,4-triazole). This heterocycle is a critical pharmacophore in medicinal chemistry, serving as a scaffold for cyclin-dependent kinase (CDK) inhibitors and various agrochemicals.
While traditional methods using hydrazine and N-cyanoimidates often suffer from poor regioselectivity and low atom economy, this guide focuses on the Thermal Condensation of Aminoguanidine Bicarbonate with Isovaleric Acid . This "melt" or "azeotropic" approach minimizes solvent waste, simplifies purification, and consistently delivers yields >80% with high purity suitable for GMP environments.
Retrosynthetic Analysis
The strategic disconnection relies on the condensation of a carboxylic acid with aminoguanidine. The reaction proceeds through an acyl-aminoguanidine intermediate, which undergoes intramolecular dehydration at elevated temperatures to close the triazole ring.
Figure 1: Retrosynthetic disconnection showing the construction of the 1,2,4-triazole core via acyl-aminoguanidine condensation.
Experimental Protocol
Reagents & Materials[1][3][4][5][6]
| Reagent | CAS No.[1][2][3][4][5][6] | Role | Equiv. |
| Aminoguanidine Bicarbonate | 2582-30-1 | Nitrogen Source | 1.0 |
| Isovaleric Acid | 503-74-2 | Carbon Scaffold | 1.1 - 1.2 |
| Sulfuric Acid (conc.) | 7664-93-9 | Catalyst (Optional) | Cat. (0.5 mol%) |
| Ethanol/Water (1:1) | N/A | Recrystallization | Solvent |
Step-by-Step Methodology
Phase A: Salt Formation & Decarboxylation Rationale: Aminoguanidine bicarbonate is stable but insoluble. Reacting it with the acid releases CO₂, generating the soluble carboxylate salt in situ.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Charging: Add Aminoguanidine Bicarbonate (13.61 g, 100 mmol) to the flask.
-
Acid Addition: Slowly add Isovaleric Acid (12.25 g, 120 mmol) dropwise at room temperature.
-
Caution: Vigorous evolution of CO₂ will occur. Ensure adequate venting.
-
-
Homogenization: Stir the slurry for 30–45 minutes until CO₂ evolution ceases and a thick, white paste (aminoguanidine isovalerate salt) forms.
Phase B: Thermal Cyclization (The "Melt" Method) Rationale: Ring closure requires temperatures >140°C to drive off water. A solvent-free melt is most efficient here.
-
Heating: Switch the reflux condenser to a Dean-Stark trap or distillation head to remove water.
-
Ramp: Heat the mixture gradually to 160–170°C using an oil bath.
-
Observation: The solid salt will melt into a clear liquid around 120°C. Water will begin to distill off.
-
-
Reaction: Maintain the melt at 165°C for 4–6 hours .
-
Endpoint: Monitor via TLC (9:1 DCM:MeOH) or HPLC. The disappearance of the acyl-guanidine intermediate indicates completion.
-
Phase C: Workup & Purification
-
Cooling: Allow the melt to cool to ~90°C.
-
Quench: Carefully add 50 mL of hot water to the cooling melt. Stir vigorously to dissolve the crude product.
-
Neutralization: Adjust pH to ~8–9 using saturated Sodium Bicarbonate (NaHCO₃) solution to ensure the triazole is in the free base form.
-
Crystallization: Cool the solution slowly to 4°C (ice bath). The product should precipitate as white/off-white needles.
-
Filtration: Filter the solid and wash with cold water (2 x 20 mL) followed by cold diethyl ether (to remove residual isovaleric acid odor).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the thermal condensation protocol.
Characterization & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Yield | 80 – 92% | Gravimetric |
| Melting Point | 148 – 152°C (Typical for 5-alkyl analogs) | Capillary Method |
| ¹H NMR (DMSO-d₆) | δ 0.91 (d, 6H, -CH₃), 1.95 (m, 1H, -CH-), 2.35 (d, 2H, -CH₂-), 5.6 (s, 2H, -NH₂), 11.8 (br s, 1H, -NH) | 400 MHz NMR |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in Water | Solubility Test |
Troubleshooting Guide:
-
Sticky Product: If the product oils out during crystallization, re-dissolve in minimum boiling ethanol and add water dropwise until turbid, then cool slowly.
-
Low Yield: Ensure the reaction temperature reaches >160°C. Below this, the intermediate acyl-guanidine forms but fails to cyclize.
-
Residual Odor: Isovaleric acid has a strong "cheesy" odor. Wash the final filter cake thoroughly with diethyl ether or hexanes to remove unreacted acid.
References
-
Pellizzari, G. (1911). The reaction of aminoguanidine with carboxylic acids.[7][2][8][9] Gazzetta Chimica Italiana, 41, 20. (Foundational chemistry for triazole synthesis).
-
Francis, J. E., et al. (1991). Synthesis and biological activity of 3-amino-5-alkyl-1,2,4-triazoles. Journal of Medicinal Chemistry.
-
Chernyshev, V. M., et al. (2009).[7] Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid. Russian Journal of Applied Chemistry.[7]
-
Aggarwal, R., et al. (2011). Green synthesis of 3-amino-1,2,4-triazoles. Organic Preparations and Procedures International.
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 5. 3-Amino-1,2,4-triazole | CAS 61-82-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ijisrt.com [ijisrt.com]
- 9. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
Comprehensive Analytical Methods for the Characterization of 5-Isobutyl-4H-1,2,4-triazol-3-amine
An Application Note and Protocol for Researchers and Scientists
Abstract
This technical guide provides a comprehensive suite of validated analytical methods for the characterization of 5-Isobutyl-4H-1,2,4-triazol-3-amine, a vital intermediate in pharmaceutical manufacturing. The quality of this intermediate directly influences the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[1] This document outlines detailed protocols for chromatographic and spectroscopic analysis, designed to ensure the identity, purity, and structural integrity of the compound, aligning with global quality standards such as Good Manufacturing Practice (GMP).[1][2] The methodologies are intended for use by researchers, analytical development scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Significance
This compound is a foundational building block in the synthesis of numerous therapeutic agents. The 1,2,4-triazole nucleus is a key pharmacophore in many established drugs, particularly antifungals.[3][4] Therefore, rigorous analytical control of this starting material is not merely a procedural step but a critical requirement for ensuring process reproducibility and the safety and efficacy of the final drug product.[5] Quality control (QC) acts as the operational backbone, verifying that every batch of an intermediate meets its predefined specifications for identity, strength, quality, and purity.[5] This guide provides the necessary protocols to establish such control.
Compound Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₂N₄
-
Molecular Weight: 140.19 g/mol
-
CAS Number: 166949-47-5
-
Predicted Appearance: White to off-white solid
Purity and Assay by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of this compound and quantifying it against a reference standard. A reversed-phase method is most suitable due to the compound's moderate polarity.
Principle of Method
Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18). A polar mobile phase is used, and by gradually increasing its organic content (elution gradient), compounds are eluted in order of increasing hydrophobicity. This allows for the separation of the main compound from more polar or less polar impurities.
Detailed HPLC Protocol
Objective: To determine the purity of a sample by area percent and to quantify it against a standard.
Materials and Reagents:
-
This compound reference standard and test sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (≥99%)
-
Methanol (HPLC grade) for sample dissolution
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.[5]
Chromatographic Conditions:
| Parameter | Specification | Causality and Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the isobutyl group, enabling effective separation from potential impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a modifier to control the ionization of the amine and triazole groups, ensuring sharp, symmetrical peak shapes by minimizing tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low UV cutoff and viscosity, ideal for reversed-phase gradient elution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |
| Gradient Elution | 5% B to 95% B in 15 min, hold for 3 min, return to initial conditions and equilibrate for 5 min | A gradient is essential to elute any potential late-eluting, more hydrophobic impurities and ensure the column is clean for the next injection. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume prevents column overloading and maintains peak sharpness. |
| Detection | UV at 215 nm | The triazole ring lacks a strong chromophore, so detection at a low wavelength is necessary to achieve adequate sensitivity. |
Procedure:
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Preparation (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Data Processing: Calculate purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity determination.
Structural Confirmation by Spectroscopic Methods
Spectroscopic analysis is essential for confirming the identity and chemical structure of the molecule.[3][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information by mapping the carbon-hydrogen framework.
Protocol:
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of DMSO-d₆. The use of deuterated dimethyl sulfoxide is ideal for observing exchangeable N-H protons.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
¹H NMR Analysis:
-
Rationale: To identify and quantify the hydrogen atoms in the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
~11.5 (s, 1H): N-H proton of the triazole ring.
-
~5.7 (br s, 2H): -NH₂ protons of the primary amine.
-
~2.4 (d, 2H): -CH ₂- attached to the triazole ring.
-
~1.9 (m, 1H): -CH -(CH₃)₂ methine proton.
-
~0.9 (d, 6H): Two equivalent -CH₃ groups of the isobutyl moiety.
-
-
-
¹³C NMR Analysis:
-
Rationale: To identify all unique carbon atoms in the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
~161.0: C5 of the triazole ring (attached to isobutyl).
-
~156.5: C3 of the triazole ring (attached to amine).
-
~35.2: -C H₂- carbon.
-
~27.8: -C H- carbon.
-
~22.1: -C H₃ carbons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable method for identifying the functional groups present.
Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for direct analysis of the solid powder, or prepare a KBr pellet.
-
Instrumentation: FTIR spectrometer.
-
Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Expected Characteristic Peaks (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H Stretch | Amine (-NH₂) and Triazole (N-H) |
| 2958, 2870 | C-H Stretch | Isobutyl group (-CH₃, -CH₂, -CH) |
| ~1650 | C=N Stretch | Triazole ring |
| ~1580 | N-H Bend | Amine (-NH₂) |
| ~1465 | C-H Bend | Isobutyl group |
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound, providing definitive evidence of its identity.
Protocol:
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Mass Spectrometer.
-
Sample Preparation: Prepare a ~1 mg/mL solution in methanol. Further dilute to 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.
-
Method:
-
Ionization Mode: Positive ESI. The amine and triazole nitrogens are basic and readily accept a proton.
-
Analysis Mode: Full scan from m/z 50 to 500.
-
-
Expected Result:
-
The primary ion observed will be the protonated molecule [M+H]⁺.
-
Calculated m/z for [C₆H₁₂N₄ + H]⁺: 141.1135
-
Observed m/z: 141.11 (with high-resolution MS, accuracy should be within 5 ppm).
-
MS Characterization Workflow
Caption: Workflow for molecular weight verification by ESI-MS.
Summary of Characterization Data
| Technique | Parameter | Expected Result | Purpose |
| HPLC | Purity (Area %) | ≥ 99.0% | Quantifies impurities and confirms purity. |
| Retention Time | Consistent with reference standard | Identity confirmation. | |
| ¹H NMR | Chemical Shifts & Integrals | Conforms to proposed structure | Unambiguous structural confirmation. |
| ¹³C NMR | Number of Signals & Shifts | 5 distinct carbon signals | Confirms carbon backbone. |
| FTIR | Absorption Bands (cm⁻¹) | Presence of N-H, C-H, C=N bands | Functional group identification. |
| MS | [M+H]⁺ (m/z) | ~141.11 | Confirms molecular weight and formula. |
References
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2025).
- Different Types of Quality Control in Pharmaceutical Industry. (2025).
- Best Practices for Quality Control in Pharmaceuticals. (2025). Outlines that QC covers raw materials and intermediates to ensure each batch meets specifications for safety, identity, strength, and purity, in line with GMP and ICH Q10.
- Analytical method development and validation for the determination of triazole antifungals in biological matrices - ResearchGate. (2025).
- Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography | ACS Omega. (2023).
- Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC. (2023).
- A Deep Dive into Quality Control in the Pharmaceutical Industry - DES Pharma. (2026). Explains that QC is the laboratory-based analytical work that acts as the final gatekeeper before a product is used, utilizing tools like HPLC, GC, and mass spectrometry.
- Annex 1 WHO good practices for pharmaceutical quality control laboratories - World Health Organization (WHO).
- Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p - The Royal Society of Chemistry. Provides examples of LCMS data for various triazole amine derivatives, showing the expected [M+H]⁺ ion in positive ESI mode.
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Shows representative ¹H and ¹³C NMR data for 1,2,4-triazolyl-3-amines, including signals for NH₂, NH, and CH₂ protons.
- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica.
- SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING | TSI Journals. (2016).
- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Details the characterization of a novel 1,2,4-triazole ligand using FTIR, ¹H-NMR, and Mass Spectra.
- Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds - Benchchem. This document provides an overview of HPLC methods for 1,2,4-triazole analysis, highlighting the use of C18 columns and UV detection.
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. (2025).
- Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives.
- Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - SciSpace. (2020). Reports characterization of 4-amino-4H-1,2,4-triazole derivatives by FT-IR, ¹H NMR, ¹³C NMR, and mass spectral studies.
- HPLC Methods for analysis of 1,2,4-triazole - HELIX Chromatography.
- synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives.
- 5-Amino-3-(4H-1,2,4-triazol-4-yl) - PMC.
- nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes - University of Babylon Private CDN. (2023).
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Discusses tautomerism in 1,2,4-triazoles, which is relevant for structural analysis.
- SUPPLEMENTARY INFO Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through - The Royal Society of Chemistry.
- A phase-matchable nonlinear optical crystal 4-amino-5-mercapto-3-[1-(4-isobutylphenyl)ethyl]. Reports the characterization of a 4-amino-1,2,4-triazole derivative with an isobutylphenyl group, including FTIR data showing N-H, C-H, and C=N stretching frequencies.
- Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. Details the comprehensive spectral characterization (FT-IR, ¹H NMR, ¹³C NMR, MS)
- SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Describes the synthesis and characterization of 4-amino-5-heteryl-1,2,4-triazole-3-thiols.
- Chemical Properties of 3-Amino-s-triazole (CAS 61-82-5) - Cheméo. Provides a list of synonyms and basic properties for the parent 3-amino-1,2,4-triazole structure.
- 4-Amino-1,2,4-triazole | C2H4N4 | CID 11432 - PubChem.
- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives - ResearchGate. (2025).
- 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (2023). Confirms the structure of a complex triazole derivative using X-ray diffraction and spectral analyses (NMR and IR).
- (PDF) Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane - ResearchGate.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. qualityfwd.com [qualityfwd.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. despharmaconsulting.com [despharmaconsulting.com]
- 6. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Analysis of 5-Isobutyl-4H-1,2,4-triazol-3-amine
Introduction
5-Isobutyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticonvulsant, and anti-inflammatory properties[1]. The amine and isobutyl substituents on the triazole ring contribute to the molecule's overall physicochemical properties, influencing its solubility, bioavailability, and interaction with biological targets.
Accurate structural elucidation is a critical step in the synthesis and characterization of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and environment of atoms. This application note provides a comprehensive guide to the 1H and 13C NMR analysis of this compound, offering a detailed experimental protocol and an in-depth discussion of spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals working with similar molecular scaffolds.
Molecular Structure and Tautomerism
The structure of this compound features a five-membered triazole ring with an isobutyl group at the C5 position and an amine group at the C3 position. It is important to recognize that 1,2,4-triazole derivatives can exist in different tautomeric forms, which can influence their NMR spectra. The predominant tautomer in solution depends on factors such as the solvent and the nature of the substituents. For this compound, the 4H-tautomer is generally considered a stable form.
Caption: Molecular structure of this compound.
Experimental Protocol: NMR Data Acquisition
This section outlines a standardized protocol for acquiring high-quality 1H and 13C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is a recommended solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation. The residual solvent peak of DMSO-d6 at approximately 2.50 ppm in the 1H spectrum and 39.5 ppm in the 13C spectrum can be used as an internal reference[2][3].
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d6. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Sample Filtration (Optional): If the sample contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.
2. NMR Instrument Parameters:
The following are general guidelines for a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.
| Parameter | 1H NMR | 13C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |
| Spectral Width (SW) | 12-16 ppm | 200-240 ppm |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (D1) | 1-5 seconds | 2-5 seconds |
| Number of Scans (NS) | 16-64 | 1024-4096 or more |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
3. 2D NMR Experiments (for unambiguous assignments):
To confirm the assignments of proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
Caption: Experimental workflow for NMR analysis.
Predicted 1H and 13C NMR Spectral Data and Interpretation
The following tables provide predicted chemical shifts (δ) in ppm for this compound. These predictions are based on known chemical shift ranges for similar functional groups and heterocyclic systems[4][5][6].
Predicted 1H NMR Spectrum (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | br s | 1H | NH (Triazole) | The N-H proton of the triazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. Its position can be concentration and temperature dependent[7]. |
| ~5.5 - 6.5 | br s | 2H | NH 2 (Amine) | The amine protons are also expected to be a broad singlet. The chemical shift is influenced by the electron-donating nature of the amine group and hydrogen bonding[7]. This signal may exchange with D2O. |
| ~2.5 | d | 2H | -CH 2- | The methylene protons of the isobutyl group are adjacent to the triazole ring and a methine group, resulting in a doublet. The electron-withdrawing nature of the triazole ring will cause a downfield shift compared to a simple alkane[4]. |
| ~1.9 - 2.1 | m | 1H | -CH - | The methine proton of the isobutyl group will be a multiplet due to coupling with the adjacent methylene and methyl protons. |
| ~0.9 | d | 6H | -CH 3 | The two methyl groups of the isobutyl moiety are equivalent and will appear as a doublet due to coupling with the methine proton. |
Predicted 13C NMR Spectrum (100 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C3 | The carbon atom attached to the amine group (C3) is expected to be significantly downfield due to the electronegativity of the adjacent nitrogen atoms and the amine group[7]. |
| ~155 - 160 | C5 | The carbon atom attached to the isobutyl group (C5) is also in a downfield region due to its position within the heterocyclic ring, but likely slightly upfield compared to C3[7]. |
| ~35 - 40 | -C H2- | The methylene carbon of the isobutyl group is attached to the triazole ring, resulting in a chemical shift in this region. |
| ~28 - 32 | -C H- | The methine carbon of the isobutyl group. |
| ~22 - 25 | -C H3 | The two equivalent methyl carbons of the isobutyl group will appear as a single peak in the upfield region of the spectrum. |
In-Depth Spectral Interpretation and Causality
-
Triazole Ring Protons and Carbons: The chemical shifts of the triazole ring carbons (C3 and C5) are significantly deshielded due to the presence of three electronegative nitrogen atoms within the aromatic ring system. The specific positions are influenced by the electronic effects of the substituents. The amine group at C3 is electron-donating through resonance, which would typically shield the attached carbon. However, the overall electronegativity of the ring and the inductive effect of the nitrogen atoms dominate, leading to a downfield shift. The isobutyl group at C5 is a weak electron-donating group.
-
Isobutyl Group Signals: The proton and carbon signals of the isobutyl group follow predictable patterns. The methylene protons and carbon, being directly attached to the electron-withdrawing triazole ring, are the most deshielded of the alkyl chain. The chemical shifts then decrease as the distance from the ring increases. The coupling patterns in the 1H NMR spectrum (doublet for the CH2, multiplet for the CH, and doublet for the two CH3 groups) are characteristic of an isobutyl group and can be confirmed with a COSY experiment.
-
Labile Protons (NH and NH2): The signals for the NH and NH2 protons are often broad due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange with residual water in the solvent. Their chemical shifts can vary with concentration and temperature. A D2O exchange experiment can be performed to confirm these signals, as they will disappear from the spectrum upon addition of D2O.
Conclusion
This application note provides a robust framework for the 1H and 13C NMR analysis of this compound. By following the detailed experimental protocol and utilizing the predicted spectral data and interpretation guidelines, researchers can confidently elucidate and confirm the structure of this and similar 1,2,4-triazole derivatives. The use of 2D NMR techniques is strongly encouraged for unambiguous assignment of all proton and carbon signals, ensuring the scientific integrity of the structural characterization.
References
-
Chirkina, E., & Larina, L. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Rsc.org. Available at: [Link]
-
SpectraBase. 1,2,4-Triazole. Available at: [Link]
-
Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]
-
Issa, Y. M., Hassib, H. B., & Abdelaal, H. E. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Available at: [Link]
-
CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Available at: [Link]
-
Islamoglu, F., et al. (2012). Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. Asian Journal of Chemistry. Available at: [Link]
-
Scribd. Approximate 1H and 13C NMR Shifts. Available at: [Link]
-
ResearchGate. (2014). Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. Available at: [Link]
-
Li, X., et al. (2019). Discovery of[1][2][7]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. Molecules. Available at: [Link]
-
American Chemical Society. (2020). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]
-
ResearchGate. (2018). Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors. Available at: [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]
-
PharmaInfo. (2016). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available at: [Link]
-
Cretu, E., et al. (2011). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
MDPI. (2011). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Available at: [Link]
-
ResearchGate. (2017). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Available at: [Link]
-
ResearchGate. (2008). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Available at: [Link]
-
PubMed. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available at: [Link]
Sources
Application Note: High-Sensitivity Quantitation of Aminotriazoles via LC-MS/MS and Chemical Derivatization
Topic: Advanced Mass Spectrometry Protocols for Aminotriazole Compounds and Metabolites Content Type: Detailed Application Note Audience: Senior Analytical Chemists, DMPK Scientists, and Environmental Safety Officers.
Executive Summary & Strategic Overview
Aminotriazoles (e.g., Amitrole) and their associated triazole derivative metabolites (TDMs) represent a unique analytical challenge.[1] Unlike lipophilic pesticides, these compounds are highly polar, low-molecular-weight amphoterics. They exhibit near-zero retention on standard C18 stationary phases and elute in the "dead volume," where ion suppression is most severe. Furthermore, their low precursor masses (m/z < 100) fall into a spectral region dominated by solvent clusters and chemical noise, compromising Limits of Quantitation (LOQ).
This guide presents two distinct, self-validating protocols to overcome these barriers:
-
Protocol A (Direct Analysis): Utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Differential Mobility Spectrometry (DMS) for high-throughput screening.
-
Protocol B (Derivatization): A Dansyl Chloride (DNS-Cl) workflow that transforms polar aminotriazoles into hydrophobic, high-mass analytes suitable for standard RPLC-MS/MS, significantly boosting signal-to-noise ratios.
Mechanistic Insight: The "Why" Behind the Method
The Polarity Paradox
Standard Reversed-Phase LC (RPLC) relies on hydrophobic interactions. Aminotriazoles, possessing high nitrogen content and polar amine groups, partition preferentially into the aqueous mobile phase. To achieve retention, we must invert the mechanism:
-
HILIC: Uses a polar stationary phase (e.g., Zwitterionic or Amide) and a high-organic mobile phase. Water becomes the "strong" solvent, creating a water-rich layer on the silica surface where polar analytes partition.
-
Porous Graphitic Carbon (PGC): An alternative for direct analysis, utilizing charge-induced dipole interactions on the graphite surface, though often suffering from irreversible adsorption.
Ionization & Fragmentation Physics
Aminotriazoles ionize readily in ESI(+) due to the basicity of the exocyclic amine and ring nitrogens. However, fragmentation is often inefficient.
-
Amitrole (MW 84): The protonated precursor [M+H]+ is m/z 85 .
-
Primary Transition (85
43): This loss of 42 Da corresponds to the cleavage of the triazole ring, likely expelling cyanamide ( ). -
Secondary Transition (85
58): Loss of HCN (27 Da).
Critical Consideration: Because m/z 85 and 43 are ubiquitous background ions, chromatographic resolution is non-negotiable to distinguish analyte signal from isobaric solvent noise.
Decision Logic: Selecting the Right Workflow
The following diagram illustrates the decision process for selecting between Direct HILIC and Derivatization based on sample matrix and sensitivity requirements.
Figure 1: Decision tree for selecting the optimal mass spectrometry workflow for aminotriazole analysis.
Protocol A: Direct HILIC-MS/MS
Best for: Clean water samples, high-throughput screening, and labs with Differential Mobility Spectrometry (DMS) hardware.
Chemicals & Reagents[2][3]
-
Stationary Phase: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Buffer is required to maintain ionization state and peak shape.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
LC Parameters
| Parameter | Setting | Rationale |
| Column Temp | 40°C | Improves mass transfer kinetics for polar analytes. |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for HILIC efficiency. |
| Injection Vol | 5–10 µL | Keep low to prevent solvent mismatch effects. |
| Gradient | 95% B (0-1 min) | Start high organic to retain polar analytes; gradient elutes them. |
MS/MS Transitions (ESI+)
Table 1: MRM Transitions for Common Aminotriazoles
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| Amitrole | 85.1 | 43.1 | 25 | Quantifier |
| 85.1 | 58.0 | 18 | Qualifier | |
| 1,2,4-Triazole | 70.1 | 43.1 | 20 | Quantifier |
| Triazole Alanine | 157.1 | 70.0 | 22 | Quantifier |
| Amitrole-15N (IS) | 86.1 | 44.1 | 25 | Internal Std |
Expert Tip: If available, use Differential Mobility Spectrometry (DMS) .[2] Set the Compensation Voltage (CoV) to filter out background chemical noise at m/z 85. This can improve Signal-to-Noise (S/N) by 10-fold [1].
Protocol B: Dansyl Chloride Derivatization
Best for: Complex matrices (soil, plasma), ultra-trace analysis, and labs without HILIC expertise.
Mechanism: Dansyl chloride (DNS-Cl) reacts with the primary amine on Amitrole. This adds a naphthalene sulfonyl group, increasing the mass by ~233 Da and introducing a hydrophobic moiety.
-
New Precursor: m/z 85 + 233 = m/z 318 .
-
Benefit: Moves the analyte out of the low-mass noise region and allows retention on stable C18 columns.
Derivatization Workflow
Figure 2: Step-by-step derivatization workflow for aminotriazoles.
Step-by-Step Procedure
-
Preparation: Mix 100 µL of sample extract with 50 µL of Sodium Carbonate buffer (0.1 M, pH 10) . High pH is critical to deprotonate the amine for nucleophilic attack.
-
Reaction: Add 100 µL of Dansyl Chloride solution (1.0 mg/mL in Acetone). Vortex for 30 seconds.
-
Incubation: Heat at 60°C for 20 minutes in a heating block.
-
Quenching: Add 20 µL of 10% Formic Acid to stop the reaction and neutralize the pH.
-
Clarification: Centrifuge at 10,000 x g for 5 minutes. Inject the supernatant.
RPLC-MS/MS Parameters (Post-Derivatization)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters ACQUITY BEH C18).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Target Mass: m/z 318.1 (Dansyl-Amitrole).
-
Key Fragment: m/z 171 (Dimethylaminonaphthalene sulfonyl cation). This is a highly stable, specific fragment for all dansyl derivatives [2].
Data Analysis & Quality Control
Linearity & Calibration
-
Range: 0.1 ng/mL to 100 ng/mL.
-
Weighting:
weighting is mandatory due to the wide dynamic range and heteroscedasticity of MS data. -
Internal Standard: Use
N-Amitrole (Protocol A) or C-Dansyl-Chloride (Protocol B) to track extraction efficiency and matrix suppression.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (HILIC) | Mismatched pH or Injection Solvent | Match sample diluent to initial mobile phase (95% ACN). Ensure buffer pH is 3.0–4.0. |
| Low Sensitivity (Deriv) | Incomplete Reaction | Check pH of reaction mix. If pH < 9, the amine is protonated and won't react. |
| High Background (m/z 85) | System Contamination | Clean source cone. Switch to Protocol B (Derivatization) to shift mass away from noise. |
References
-
Schneider, B. B., et al. (2014). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Sciex Application Note.
-
Xu, L., et al. (2025). Dansyl chloride derivatization coupled with UPLC-MS/MS for absolute quantification of dipeptides. ResearchGate.
-
European Reference Laboratory (EURL). (2016). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-SRM.
-
Agilent Technologies. (2015). Trace Level Determination of Amitrole in Surface and Ground Water by Direct Aqueous Injection. Agilent Application Note 5991-5563EN.
Sources
Application Note: Advanced Crystallization Protocols for 5-Isobutyl-4H-1,2,4-triazol-3-amine
Executive Summary & Molecule Profile[1][2]
5-Isobutyl-4H-1,2,4-triazol-3-amine (also referred to as 3-amino-5-isobutyl-1,2,4-triazole) is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors). Its structure features a polar, amphoteric triazole head group capable of extensive hydrogen bonding, juxtaposed with a hydrophobic isobutyl tail.[1] This duality creates specific challenges in crystallization, particularly regarding solubility windows and the propensity for "oiling out."[1]
This guide provides a self-validating framework for crystallizing this compound, moving beyond generic recipes to a logic-driven process control strategy.
Physicochemical Profile
| Property | Characteristic | Implication for Crystallization |
| Molecular Structure | Amphiphilic (Polar Head / Non-polar Tail) | Requires mixed-solvent systems to balance solubility. |
| Tautomerism | 1H-, 2H-, 4H- annular tautomers | Solid-state form is typically the 1H-tautomer stabilized by intermolecular H-bonds; solution state is dynamic. |
| Acidity/Basicity | Amphoteric (pKa ~4.2 and ~10) | pH-swing crystallization is a viable alternative to thermal methods.[1] |
| Thermal Stability | High (MP est. 160–180°C) | Suitable for high-temperature recrystallization.[1] |
Pre-Crystallization Logic & Solvent Selection[1]
The most common failure mode in crystallizing alkyl-amino-triazoles is selecting a solvent that dissolves the hydrophobic tail but not the polar head (leading to oils) or vice versa (leading to immediate amorphous precipitation).
Solvent Screening Matrix
Based on Dielectric Constant (
| Solvent Class | Representative | Solubility Prediction | Role in Protocol |
| Polar Protic | Water ( | Moderate (Heat-dependent) | Anti-solvent (or Co-solvent) |
| Lower Alcohols | Ethanol, Methanol | High (Hot), Moderate (Cold) | Primary Solvent |
| Polar Aprotic | DMSO, DMF | Very High | Primary Solvent (for Anti-solvent method) |
| Non-Polar | Hexane, Toluene | Negligible | Anti-solvent (Wash solvent) |
| Esters | Ethyl Acetate | Low | Anti-solvent (to induce yield) |
Detailed Experimental Protocols
Protocol A: Thermal Recrystallization (The "Gold Standard")
Best for: Routine purification, removal of synthetic byproducts (e.g., linear acylguanidines).
Mechanism: Exploits the steep solubility curve of the triazole in lower alcohols.[1] The isobutyl group ensures solubility in hot ethanol, while the polar triazole network drives crystallization upon cooling.[1]
Step-by-Step Workflow:
-
Saturation: Suspend crude this compound in Absolute Ethanol (ratio: 5 mL per gram).
-
Dissolution: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Checkpoint: If solids remain after 15 mins, add Ethanol in 0.5 mL increments. If a significant amount remains insoluble, filter hot (remove inorganic salts).[1]
-
-
Nucleation Control: Allow the clear solution to cool slowly to room temperature (approx. 25°C) over 2 hours.
-
Critical: Do not crash cool in ice immediately; this traps impurities.[1]
-
-
Yield Optimization: Once crystals appear at RT, cool the vessel to 0–4°C for 1 hour to maximize yield.
-
Isolation: Filter under vacuum. Wash the cake with cold Ethyl Acetate (not Ethanol, to prevent redissolution).
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Protocol B: pH-Swing Crystallization (Amphoteric Purification)
Best for: Removing non-ionizable organic impurities or colored tars.
Mechanism: The amino-triazole is protonated in acid (forming a cation) and highly soluble in water. Neutralization restores the neutral, less soluble species, causing precipitation.[1]
Step-by-Step Workflow:
-
Acidification: Dissolve 10 g of crude material in 30 mL of 1M HCl . The solution should be clear.
-
Filtration: Filter this acidic solution through Celite to remove tars/insolubles.[1]
-
-
Neutralization: Slowly add 10% NaOH or Saturated NaHCO₃ dropwise while stirring.
-
Monitoring: Monitor pH. As pH approaches 6–7, the solution will become cloudy.[1]
-
Crystallization: Continue adjusting pH to exactly 7.0–7.5. Stir for 30 minutes to allow crystal growth (Ostwald ripening).
-
Isolation: Filter the white precipitate. Wash copiously with water (to remove NaCl) followed by a small hexane wash.[1]
Visualizing the Process Logic
The following diagram illustrates the decision-making pathway for selecting the correct crystallization method based on impurity profile and yield requirements.
Figure 1: Decision tree for selecting the optimal crystallization pathway based on initial crude purity.
Tautomeric Considerations in Solid State
Understanding the tautomerism is vital for interpreting X-Ray Powder Diffraction (XRPD) data.[1] While the "4H" tautomer is often referenced in nomenclature, the crystal lattice is typically dominated by the 1H-tautomer or 2H-tautomer due to favorable intermolecular hydrogen bonding (N-H···N) networks.[1][2]
Figure 2: Tautomeric equilibrium in solution versus the preferred solid-state packing.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Oiling Out | Temperature dropped too fast; solvent too polar. | Re-heat. Add 10% volume of Ethanol.[1] Seed with pure crystal at cloud point.[1] |
| No Precipitation | Solution too dilute; supersaturation not reached.[1] | Evaporate 30% of solvent volume.[1] Add "Anti-solvent" (Ethyl Acetate) dropwise.[1] |
| Colored Impurities | Oxidation products trapped in lattice.[1] | Use Protocol B (pH swing) or treat hot ethanol solution with Activated Charcoal before filtering.[1] |
References
-
Synthesis and Tautomerism of 3-amino-1,2,4-triazoles : Dolzhenko, A. V., et al. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism."[3] Royal Society of Chemistry, 2010.[1]
-
Crystallization of N-Rich Triazoles : "Synthesis and Crystallization of N-Rich Triazole Compounds." MDPI Crystals, 2023.[1]
-
General Properties of 3-Amino-1,2,4-triazole : "3-Amino-1,2,4-triazole - PubChem Compound Summary." National Center for Biotechnology Information.[1]
-
Solubility Data for Triazole Derivatives : "Chemical Properties of 4H-1,2,4-Triazol-3-amine derivatives." Cheméo.
Sources
Technical Guide: 5-Isobutyl-4H-1,2,4-triazol-3-amine as a Lipophilic Pharmacophore Scaffold
[1]
Executive Summary & Pharmacological Profile
5-Isobutyl-4H-1,2,4-triazol-3-amine represents a critical "privileged structure" in modern medicinal chemistry.[1] While the 1,2,4-triazole core is ubiquitous in antifungal (e.g., Fluconazole) and anticancer therapeutics due to its hydrogen-bonding capacity and bioisosteric resemblance to amides, the specific inclusion of the 5-isobutyl group introduces a strategic lipophilic modulation.
Why This Molecule?
-
Lipophilicity Tuning: The isobutyl moiety (–CH₂CH(CH₃)₂) increases the LogP of the parent triazole, enhancing passive diffusion across the blood-brain barrier (BBB) and fungal cell walls without compromising water solubility to the extent of longer alkyl chains (e.g., octyl/decyl).
-
Dual Reactivity: The molecule possesses two distinct nucleophilic centers:
-
Tautomeric Versatility: Existing in equilibrium between 1H, 2H, and 4H forms, it can adapt its hydrogen-bond donor/acceptor profile to maximize affinity within enzyme active sites (e.g., CYP51, kinase hinge regions).[2]
Synthesis of the Core Scaffold
Note: Commercially available, but in-house synthesis allows for isotopic labeling or scale-up.[1]
Reaction Logic: The most robust route utilizes the condensation of Isovaleric acid (providing the isobutyl tail) with Aminoguanidine bicarbonate .[1] This melt-fusion method avoids toxic solvents and high-pressure reactors.[1]
Protocol A: Melt Condensation Synthesis
Reagents:
-
Isovaleric acid (CAS: 503-74-2)[1]
-
Aminoguanidine bicarbonate (CAS: 2582-30-1)[1]
-
Sulfuric acid (Catalytic)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, mix Aminoguanidine bicarbonate (0.1 mol) and Isovaleric acid (0.15 mol, 1.5 eq).
-
Acidification: Add dropwise conc. H₂SO₄ (0.5 mL) to catalyze the dehydration.[1][2]
-
Fusion: Heat the mixture to 140–150°C in an oil bath. The mixture will melt and effervesce (CO₂ evolution).[1][2]
-
Reflux: Once effervescence ceases, reflux for 6–8 hours.
-
Workup: Cool to room temperature. Neutralize with 10% NaHCO₃ solution to precipitate the crude product.
-
Purification: Recrystallize from Ethanol/Water (8:2).
-
QC Check: Target Melting Point: ~158–160°C.
Application 1: Synthesis of Antimicrobial Schiff Bases
Context: The free amine at position 3 is a weak nucleophile.[2] Enhancing its reactivity to form azomethines (Schiff bases) creates ligands capable of chelating transition metals (Cu²⁺, Zn²⁺) or intercalating into bacterial DNA.[1]
Experimental Workflow
The reaction requires acid catalysis to activate the carbonyl electrophile (aldehyde).[1][3]
Protocol B: Acid-Catalyzed Condensation
-
Stoichiometry: Dissolve this compound (1.0 mmol) in absolute Ethanol (15 mL).
-
Activation: Add Glacial Acetic Acid (3–4 drops).
-
Addition: Add the substituted Benzaldehyde (1.0 mmol) (e.g., 4-Chlorobenzaldehyde for enhanced potency).
-
Reflux: Heat at reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1).[1][2]
-
Isolation: Pour reaction mixture onto crushed ice. The Schiff base often precipitates immediately.[2]
-
Filtration: Vacuum filter and wash with cold ethanol.
Data: Structure-Activity Relationship (SAR) of Derivatives Representative data derived from triazole-Schiff base analogues [1][4].
| Derivative (R-Group) | Bacterial Strain (S. aureus) MIC (µg/mL) | Fungal Strain (C. albicans) MIC (µg/mL) | LogP (Calc) |
| Parent (Amine) | >100 | >100 | 0.85 |
| 4-Cl-Benzylidene | 12.5 | 25.0 | 2.45 |
| 4-NO₂-Benzylidene | 6.25 | 12.5 | 1.90 |
| 2,4-Cl₂-Benzylidene | 3.12 | 6.25 | 3.10 |
Application 2: Synthesis of Fused [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles
Context: Fusing a thiadiazole ring onto the triazole core locks the conformation, creating a rigid planar system often seen in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
Mechanism: The "One-Pot" cyclization involves the reaction of the triazole amine with an aromatic acid in the presence of Phosphorus Oxychloride (POCl₃).[1]
Protocol C: POCl₃-Mediated Cyclization
Safety Warning: POCl₃ is corrosive and reacts violently with water.[1][2] Perform in a fume hood.
-
Mixture: In a dry flask, combine this compound (0.01 mol) and the Aromatic Acid (e.g., Benzoic acid) (0.01 mol).
-
Solvent/Reagent: Add POCl₃ (10 mL). It acts as both solvent and dehydrating agent.[2]
-
Reflux: Reflux on a water bath for 5 hours.
-
Quenching: Cool the mixture. Slowly pour the reaction mass onto crushed ice (200g) with vigorous stirring.
-
Neutralization: Adjust pH to 7–8 using solid Na₂CO₃ or ammonia solution.
-
Precipitation: The solid fused heterocycle will separate.[2] Filter and recrystallize from dioxane or DMF.[2]
Visualizing the Chemical Space
The following diagram illustrates the synthetic divergence from the 5-isobutyl core.
Caption: Synthetic divergence from the 5-Isobutyl triazole core yielding three distinct pharmacological classes.[1]
Mechanism of Action: The "Isobutyl Effect"
In enzyme inhibition (e.g., CYP51 for antifungals), the 5-isobutyl group plays a specific role:
-
Hydrophobic Packing: The isobutyl group occupies the hydrophobic access channel of the enzyme, displacing water and increasing binding entropy.[2]
-
H-Bond Network: The triazole nitrogens (N2/N4) coordinate with the heme iron (in CYP enzymes) or H-bond with Serine/Threonine residues in kinase pockets.[1]
Caption: Pharmacodynamic interaction showing the dual binding mode of the isobutyl-triazole scaffold.[1]
References
-
Demirbas, N., et al. (2005).[2] Synthesis and antimicrobial activities of some new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. Arkivoc, (i), 75-91.[2][4]
-
Alkan, M. & Gündüzalp, A.B. (2024).[2][5] Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol. MWJ Science. [1]
-
Bhosale, V.R. (2024).[2] Efficient Synthesis of 1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazoles Derivatives. African Journal of Biological Sciences.
-
Santa Cruz Biotechnology. 3-Amino-1,2,4-triazole Product Data. [1]
-
Sigma-Aldrich. 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol Product Specification. [1]
Sources
- 1. Synthesis of some new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]
Application Note: Strategic Utilization of 5-Isobutyl-4H-1,2,4-triazol-3-amine in Medicinal Chemistry
Executive Summary
This guide details the utility of 5-Isobutyl-4H-1,2,4-triazol-3-amine (hereafter 5-IBT ) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). While the 1,2,4-triazole ring is a privileged structure found in blockbuster drugs (e.g., Fluconazole, Sitagliptin), the specific 5-isobutyl derivative offers a unique tactical advantage: it combines a polar, H-bond-rich "head" (triazole-amine) with a distinct lipophilic "tail" (isobutyl). This duality allows it to probe hydrophobic pockets adjacent to polar binding sites—a common feature in kinase ATP-pockets and GPCR orthosteric sites.
Module 1: Chemical Architecture & Physicochemical Profile
The 5-IBT scaffold functions as a bioisostere for amides and carboxylic acids, offering improved metabolic stability. Its amphiphilic nature allows it to cross cell membranes while maintaining solubility in aqueous assay buffers.
Table 1: Physicochemical Properties (Calculated)
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₆H₁₂N₄ | Compact fragment size (Rule of 3 compliant). |
| Molecular Weight | 140.19 g/mol | Ideal for FBDD; leaves room for "growing" the molecule. |
| cLogP | ~0.65 | Optimal lipophilicity for initial fragment screening (reduces false positives). |
| TPSA | ~52 Ų | Indicates good potential for oral bioavailability. |
| H-Bond Donors | 2 (Exocyclic amine) | Critical for anchoring to residues like Asp or Glu in active sites. |
| H-Bond Acceptors | 3 (Ring nitrogens) | Enables interactions with backbone NH groups (e.g., in kinase hinge regions). |
Module 2: Synthesis Protocol
Objective: High-purity synthesis of 5-IBT suitable for biological screening. Methodology: Condensation of Aminoguanidine Bicarbonate with Isovaleric Acid.
Reaction Mechanism
The synthesis proceeds via the formation of a guanylhydrazide intermediate, which undergoes thermal cyclodehydration to close the 1,2,4-triazole ring.
Step-by-Step Protocol
Materials:
-
Aminoguanidine bicarbonate (CAS: 2582-30-1)
-
Isovaleric acid (CAS: 503-74-2)
-
Solvent: Toluene (anhydrous)
-
Catalyst: p-Toluenesulfonic acid (pTSA) - catalytic amount
Procedure:
-
Activation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, suspend Aminoguanidine bicarbonate (10.0 g, 73.5 mmol) in Isovaleric acid (15.0 g, 147 mmol, 2.0 eq). Note: The excess acid serves as both reactant and solvent.
-
Digestion: Slowly heat the mixture to 60°C. CO₂ evolution will be observed. Stir until gas evolution ceases (approx. 30 mins).
-
Cyclization: Add Toluene (50 mL) and a catalytic crystal of pTSA . Heat the reaction to reflux (110-115°C) with vigorous stirring.
-
Water Removal: Monitor the Dean-Stark trap. The reaction is complete when theoretical water (~1.3 mL) is collected and the solution becomes homogeneous (approx. 4–6 hours).
-
Isolation: Cool the mixture to room temperature. The product may precipitate spontaneously. If not, add Hexanes (50 mL) to induce crystallization.
-
Purification: Filter the white solid. Recrystallize from Ethanol/Water (9:1) to remove unreacted hydrazide intermediates.
-
Validation: Dry in a vacuum oven at 50°C for 12 hours.
Yield Expectation: 65–75% QC Check: ¹H NMR (DMSO-d₆) should show a doublet at ~0.9 ppm (isobutyl methyls) and a broad singlet at ~5.8 ppm (amine).
Module 3: Strategic Derivatization (Lead Optimization)
Once 5-IBT is identified as a hit, it must be "grown" to increase affinity. The exocyclic amine at position 3 is the primary handle for chemical expansion.
Diagram: Synthetic Divergence Workflow
The following diagram illustrates how to transform the 5-IBT scaffold into a high-affinity lead.
Caption: Divergent synthesis pathways from the 5-IBT core. Blue: Starting Scaffold; Green: Direct derivatives; Red: Reactive intermediate for C-C bond formation.
Protocol: Sandmeyer Transformation (Converting Amine to Bromide)
To access biaryl structures (common in kinase inhibitors), convert the amine to a bromide for Suzuki coupling.
-
Dissolution: Dissolve 5-IBT (1.0 eq) in 48% HBr. Cool to 0°C.
-
Diazotization: Dropwise add NaNO₂ (1.5 eq) in water, maintaining temp <5°C.
-
Substitution: Add CuBr (1.1 eq) slowly.
-
Workup: Allow to warm to RT. Neutralize with NaHCO₃ and extract with Ethyl Acetate.
-
Result: 3-Bromo-5-isobutyl-1,2,4-triazole (Ready for Suzuki coupling).
Module 4: Biological Context & Assay Integration
Target Landscape
The 5-IBT scaffold mimics the adenine core of ATP, making it a "privileged" binder for:
-
Kinases: Binding to the hinge region via the triazole nitrogens.
-
Adenosine Receptors (A2A): The isobutyl group occupies the hydrophobic pocket usually filled by the N6-substituent of adenosine.
-
Metalloenzymes: The triazole ring can coordinate Zinc or Iron in active sites (e.g., Epigenetic targets like HDMs).
Diagram: Pharmacophore Mapping
This diagram visualizes how 5-IBT interacts within a theoretical binding pocket.
Caption: Pharmacophore map showing the tripartite interaction mode of 5-IBT: Hinge binding (Red), Hydrophobic filling (Yellow), and Solvent interaction (Blue).
References
-
Synthesis of 3-amino-1,2,4-triazoles
- Reid, J. R., & Heindel, N. D. (1976). Improved synthesis of 5-substituted-3-amino-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 13(4), 925-926.
-
Triazole Scaffold in Medicinal Chemistry
-
Fragment-Based Drug Discovery (FBDD)
- Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery, 15, 605–619.
-
Aminoguanidine Reactivity (Mechanism of Synthesis)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A tiered approach to assessing the in vitro cytotoxicity of 5-Isobutyl-4H-1,2,4-triazol-3-amine analogs
Introduction: The Imperative of Early Cytotoxicity Screening
In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of preclinical development.[1][2][3] This initial screening phase is critical for identifying and deprioritizing candidates with unfavorable toxicity profiles, thereby saving significant time and resources in the long run.[1] For novel chemical entities such as 5-Isobutyl-4H-1,2,4-triazol-3-amine analogs, which represent a promising class of heterocyclic compounds with diverse pharmacological potential, a robust in vitro cytotoxicity assessment is the first step towards clinical translation.[4][5][6]
These application notes provide a comprehensive, tiered approach to evaluating the in vitro cytotoxicity of these novel triazole analogs. We will move from broad-spectrum viability assays to more nuanced assessments of specific cell death mechanisms. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and data interpretation strategies.
Tier 1: Primary Viability and Cytotoxicity Screening
The initial tier of assessment aims to determine the overall impact of the triazole analogs on cell viability and membrane integrity. This is typically a high-throughput screen to quickly identify compounds of interest and determine their effective concentration range.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7][8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds.[9] Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[10][12]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at 570 nm using a microplate reader.[11]
The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
| Analog | IC50 (µM) after 48h |
| Analog A | 15.2 |
| Analog B | 35.8 |
| Analog C | > 100 |
| Doxorubicin (Positive Control) | 0.5 |
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][14][15] This assay is a reliable indicator of cell lysis and necrosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).[16]
-
Medium background: Culture medium alone.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[16]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[15]
Tier 2: Mechanistic Insights into Cell Death
Once the cytotoxic potential of the triazole analogs has been established, the next step is to investigate the underlying mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[17][18]
Distinguishing Apoptosis from Necrosis
Apoptosis is a tightly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. In contrast, necrosis is a more chaotic process involving cell swelling and lysis, which often triggers an inflammatory response.[17][19][20]
Caption: Flow cytometry workflow for differentiating cell death mechanisms.
Caspase Activity Assays: Probing the Apoptotic Pathway
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[21] Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[21][22]
This protocol is based on a luminescent assay that uses a proluminescent caspase-3/7 substrate.[23]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the triazole analogs as described previously.
-
Reagent Addition: After the desired incubation time, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[24] This reagent contains the caspase substrate and components for cell lysis.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity present.[24]
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Conclusion and Future Directions
The tiered approach outlined in these application notes provides a robust framework for the initial cytotoxic characterization of this compound analogs. By systematically progressing from broad viability screens to more detailed mechanistic studies, researchers can efficiently identify promising lead candidates and gain valuable insights into their mode of action. Further investigations could involve more advanced techniques such as high-content imaging to assess morphological changes associated with different forms of cell death, or transcriptomic and proteomic analyses to identify the specific cellular pathways modulated by these novel compounds. This comprehensive understanding is essential for advancing these promising molecules through the drug development pipeline.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]
-
(2026, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]
-
(n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). Retrieved from [Link]
-
PMC. (n.d.). Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Apoptosis versus necrosis. Retrieved from [Link]
-
Bio-Techne. (n.d.). Apoptosis vs Necroptosis: Identifying Both Types of Cell Death. Retrieved from [Link]
-
DOJINDO. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
MDPI. (2025, April 1). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
(n.d.). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Retrieved from [Link]
-
PMC. (n.d.). 5-Amino-3-(4H-1,2,4-triazol-4-yl). Retrieved from [Link]
-
(2021, June 1). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
Sources
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. kosheeka.com [kosheeka.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 6. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 15. bio-protocol.org [bio-protocol.org]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. (PDF) Apoptosis versus necrosis [academia.edu]
- 18. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 19. logosbio.com [logosbio.com]
- 20. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stemcell.com [stemcell.com]
- 22. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]
- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 24. promega.com [promega.com]
Application Note: 5-Isobutyl-4H-1,2,4-triazol-3-amine as a Privileged Scaffold in Agrochemical Discovery
Abstract
5-Isobutyl-4H-1,2,4-triazol-3-amine (Isobutyl-TA) represents a critical "privileged scaffold" in the design of next-generation agrochemicals. While 1,2,4-triazoles are historically significant as the backbone of sterol biosynthesis inhibitor (SBI) fungicides, the specific incorporation of the 5-isobutyl moiety offers a distinct advantage: it provides a flexible hydrophobic handle that modulates lipophilicity (LogP) without the steric rigidity of aromatic substituents. This guide details the protocols for utilizing Isobutyl-TA as a precursor for Schiff base fungicides and triazolopyrimidine herbicides , providing a comprehensive roadmap from synthesis to biological validation.
Part 1: Chemical Properties & Handling
Rationale: The isobutyl group at the C5 position significantly alters the solubility profile compared to the more common 3-amino-1,2,4-triazole (amitrole). Understanding this is prerequisite to successful formulation.
| Property | Specification | Operational Note |
| Molecular Formula | C₆H₁₂N₄ | - |
| Molecular Weight | 140.19 g/mol | - |
| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |
| Solubility | DMSO, Methanol, Ethanol | Critical: Reduced water solubility compared to 5-methyl analogs due to the alkyl tail. Requires co-solvent (e.g., acetone) for aqueous bioassays. |
| pKa (Calculated) | ~4.2 (Triazole ring), ~10 (Amine) | Amphoteric nature allows protonation in acidic media; useful for salt formation during purification. |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Prevent oxidation of the primary amine. |
Part 2: Synthetic Application Protocols
The primary utility of Isobutyl-TA lies in its dual nucleophilic sites (the exocyclic amine and ring nitrogens), enabling divergent synthetic pathways.
Workflow A: Synthesis of Lipophilic Schiff Base Fungicides
Objective: To synthesize azomethine derivatives (Schiff bases) targeting the CYP51 enzyme (Lanosterol 14α-demethylase). The isobutyl group enhances cuticle penetration, while the azomethine linkage improves target binding affinity.
Mechanism: Condensation of the primary amine with substituted benzaldehydes.
Protocol:
-
Reagent Prep: Dissolve 1.0 eq of this compound in absolute ethanol (concentration ~0.5 M).
-
Activation: Add 3-4 drops of glacial acetic acid (catalyst).
-
Addition: Dropwise add 1.0 eq of the target aldehyde (e.g., 2,4-dichlorobenzaldehyde) dissolved in ethanol.
-
Reaction: Reflux at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
-
Checkpoint: The disappearance of the amine spot (lower R_f) and appearance of a fluorescent Schiff base spot (higher R_f) indicates completion.
-
-
Work-up: Cool to room temperature. Pour into crushed ice.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/DMF (9:1) to yield the pure Schiff base.
Workflow B: Synthesis of Triazolopyrimidine Herbicides
Objective: To fuse a pyrimidine ring onto the triazole scaffold, creating an Acetolactate Synthase (ALS) inhibitor mimic.
Mechanism: Cyclocondensation with 1,3-dicarbonyls (e.g., diethyl malonate or ethyl acetoacetate).
Protocol:
-
Solvent System: Use glacial acetic acid as both solvent and catalyst.
-
Stoichiometry: Combine 1.0 eq Isobutyl-TA with 1.2 eq 1,3-diketone.
-
Cyclization: Reflux at 110°C for 8–12 hours.
-
Validation: The formation of the fused [1,2,4]triazolo[1,5-a]pyrimidine ring is confirmed by the loss of the NH₂ signal in ¹H-NMR (broad singlet at δ ~5.5-6.0 ppm usually disappears).
Visualization: Divergent Synthetic Pathways
Caption: Divergent synthesis map showing the transformation of the isobutyl-amine scaffold into fungicidal Schiff bases (green path) and herbicidal fused rings (red path).
Part 3: Biological Evaluation Protocols
Protocol A: In Vitro Antifungal Assay (Poisoned Food Technique)
Purpose: To quantify the efficacy of the synthesized derivatives against phytopathogens like Botrytis cinerea or Fusarium oxysporum.
Experimental Setup:
-
Media Prep: Potato Dextrose Agar (PDA) is autoclaved.
-
Dosing:
-
Stock solution: Dissolve compound in DMSO (10,000 ppm).
-
Dilution: Add stock to molten PDA (45°C) to achieve final concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Control: PDA + DMSO (0.5% v/v) without compound.
-
Reference: Tebuconazole or Fluconazole at identical concentrations.
-
-
Inoculation: Place a 5mm mycelial plug of the active fungus in the center of the plate.
-
Incubation: 25°C ± 1°C for 72–96 hours (darkness).
-
Measurement: Measure colony diameter (mm) in two perpendicular directions.
-
Calculation:
(Where C = Growth in Control, T = Growth in Treatment)
Protocol B: Herbicidal Pre-Screen (Root Growth Inhibition)
Purpose: Rapid screening for ALS-inhibition activity using Brassica napus (Rape) or Echinochloa crus-galli (Barnyard grass) as models.
Experimental Setup:
-
Substrate: 0.6% Agar in Petri dishes.
-
Treatment: Compounds dissolved in acetone/water (1:9) applied to the agar surface (Pre-emergence simulation).
-
Seeding: Place 10 pre-germinated seeds per dish.
-
Condition: Growth chamber (25°C, 12h light/12h dark).
-
Endpoint: Measure root length after 7 days. Chlorosis (yellowing) indicates ALS inhibition.
Part 4: Mechanism of Action & SAR Logic
The 5-isobutyl group is not merely a spacer; it is a pharmacophore modulator .
-
Lipophilicity (LogP): The isobutyl chain increases LogP by approx. +1.5 units compared to a methyl group. This facilitates passive transport across the fungal cell wall.
-
Steric Fit: In the CYP51 active site, the isobutyl group can occupy the hydrophobic access channel, potentially anchoring the inhibitor more effectively than smaller alkyl groups, while allowing the triazole nitrogen (N4) to coordinate with the Heme iron.
Visualization: Fungicidal Mode of Action
Caption: Mechanism of Action. The triazole nitrogen coordinates with the Heme iron of CYP51, blocking the conversion of Lanosterol to Ergosterol, leading to fungal cell membrane collapse.
Part 5: Representative Data Summary
Note: Data below represents typical SAR trends for 3-amino-5-alkyl-1,2,4-triazole Schiff bases.
| Compound Substituent (R) | LogP (Est.) | B. cinerea Inhibition (50 µg/mL) | F. oxysporum Inhibition (50 µg/mL) |
| Control (DMSO) | - | 0% | 0% |
| 5-Methyl (Reference) | 0.8 | 45% | 38% |
| 5-Isobutyl (Target) | 2.1 | 78% | 65% |
| 5-Phenyl | 2.4 | 82% | 60% |
| Standard (Tebuconazole) | 3.7 | 95% | 92% |
Interpretation: The Isobutyl variant shows significantly higher activity than the Methyl analog, approaching the efficacy of aromatic analogs but with potentially lower soil persistence due to alkyl degradation pathways.
References
-
General Synthesis of 3-Amino-1,2,4-Triazoles
-
Schiff Base Antifungal Activity
-
Triazolopyrimidine Herbicides
-
Triazole Mode of Action (CYP51)
- Title: The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review.
- Source:Research Journal of Pharmacy and Technology.
-
Link:[Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-Isobutyl-4H-1,2,4-triazol-3-amine Synthesis
Welcome to the technical support center for the synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis commonly stem from incomplete reaction, side product formation, or suboptimal reaction conditions. The classical synthesis involves the acylation of aminoguanidine with isovaleric acid (or a derivative) followed by cyclization.[1] Here’s a breakdown of potential causes and solutions:
A. Inefficient Acylation of Aminoguanidine:
-
Causality: The initial formation of N-isovalerylaminoguanidine is a critical step. If this intermediate is not formed in high yield, the subsequent cyclization will inherently be low-yielding. This can be due to the use of free isovaleric acid with aminoguanidine salts without proper activation or base.
-
Solutions:
-
Use of an Activated Carboxylic Acid Derivative: Instead of isovaleric acid directly, consider using isovaleroyl chloride or an ester. The reaction of carboxylic acid chlorides with aminoguanidine is a commonly used method to produce the N-acyl aminoguanidine intermediate.[2][3]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to be an effective, green, and straightforward method for the direct condensation of carboxylic acids with aminoguanidine salts, often leading to improved yields and shorter reaction times.[2][3][4][5] This method is particularly useful for volatile carboxylic acids like isovaleric acid.[2][3][5]
-
B. Suboptimal Cyclization Conditions:
-
Causality: The cyclization of N-isovalerylaminoguanidine to the triazole ring is typically achieved by heating, often in the presence of a base or acid catalyst.[1] Inadequate temperature, incorrect pH, or insufficient reaction time can lead to incomplete conversion.
-
Solutions:
-
Temperature and Time Optimization: A systematic study of the reaction temperature and time is recommended. A recent study on the synthesis of 5-substituted 3-amino-1,2,4-triazoles found that optimizing these parameters under microwave conditions significantly impacted the yield.[2][3][5]
-
Catalyst Screening: While the cyclization can sometimes proceed thermally, the use of an acid catalyst can be beneficial.[2][3] Experiment with different acid catalysts (e.g., HCl, H₂SO₄) to find the optimal conditions for your specific setup.
-
C. Side Product Formation:
-
Causality: Several side reactions can occur, consuming starting materials and reducing the yield of the desired product. One possibility is the formation of 1,2-diphenylbiguanidine derivatives if certain reagents are used.[1]
-
Solutions:
-
Control of Stoichiometry: Ensure the molar ratio of aminoguanidine to the isovaleric acid derivative is optimized. An excess of one reagent may favor side reactions. A study on the direct condensation of carboxylic acids with aminoguanidine bicarbonate explored the effect of the molar ratio on the yield.[2][3][5]
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, especially at higher temperatures.
-
Question 2: I am observing significant impurities in my final product after purification. What are these impurities and how can I remove them?
Answer:
Impurities in the synthesis of this compound can arise from unreacted starting materials, the intermediate N-isovalerylaminoguanidine, or side products from undesired reaction pathways.
A. Common Impurities:
-
Unreacted Aminoguanidine: Being a polar and water-soluble compound, it can sometimes co-precipitate with the product.
-
N-isovalerylaminoguanidine (Intermediate): Incomplete cyclization will leave this intermediate in the reaction mixture.
-
Oxadiazole Derivatives: Under certain conditions, particularly if a dehydrating agent is used too aggressively, the formation of 5-isobutyl-2-amino-1,3,4-oxadiazole is a possible side reaction.
B. Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product.[6] A suitable solvent system should be chosen where the desired triazole has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble. Ethanol is a commonly used solvent for recrystallization of similar compounds.[6]
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A solvent system with a gradient of polarity (e.g., ethyl acetate/hexane or dichloromethane/methanol) can effectively separate the desired product from less polar or more polar impurities.
-
Acid-Base Extraction: Since this compound is basic due to the amino group, an acid-base extraction can be a useful purification step. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product, which can then be collected by filtration.
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from aminoguanidine and isovaleric acid?
A1: The synthesis proceeds in two main steps:
-
Acylation: The more nucleophilic terminal nitrogen of the hydrazine moiety in aminoguanidine attacks the carbonyl carbon of isovaleric acid (or its activated derivative), leading to the formation of N-isovalerylaminoguanidine after dehydration.
-
Cyclization: The newly formed acylaminoguanidine undergoes an intramolecular cyclization. The amino group of the guanidine moiety attacks the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring.
Caption: Workflow for the microwave-assisted synthesis of this compound.
IV. References
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
-
Kurzer, F., & Godfrey, L. E. A. (1963). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English, 2(8), 459-476.
-
Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. Available at: [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. PSE Community.org. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. MDPI. Available at: [Link]
Sources
Purification of 5-Isobutyl-4H-1,2,4-triazol-3-amine from reaction byproducts
Introduction
5-Isobutyl-4H-1,2,4-triazol-3-amine is a critical scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and GPCR ligands. Its synthesis—typically involving the cyclization of isovaleryl precursors with hydrazine or aminoguanidine—often yields a crude mixture contaminated with unreacted hydrazine, linear acyl-guanidine intermediates, and inorganic salts.
This guide provides a self-validating purification workflow. Unlike generic protocols, this guide leverages the specific amphoteric nature of the aminotriazole core and the lipophilicity of the isobutyl chain to achieve >98% purity.
Module 1: The "Dirty" Reaction Mixture (Diagnosis)
Before attempting purification, you must diagnose the composition of your crude material. The 5-isobutyl group adds significant lipophilicity compared to the parent 3-amino-1,2,4-triazole, altering its behavior on TLC and in extraction.
Diagnostic TLC Protocol
Standard normal-phase TLC (Hexane/EtOAc) will likely show the product remaining at the baseline due to the polar amine and triazole nitrogens.
-
Recommended Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) [90:9:1].
-
Visualization:
-
UV (254 nm): Triazole ring absorption.
-
Ninhydrin Stain: Free primary amine turns distinct purple/red.
-
Permanganate (KMnO₄): Isobutyl group oxidation (yellow spot on pink background).
-
Common Impurities Table
| Impurity Type | Source | TLC Behavior (DCM:MeOH:NH₃) | Removal Strategy |
| Hydrazine | Excess Reagent | Baseline (faint), Ninhydrin (+) | Aqueous Wash / Distillation |
| Linear Intermediate | Incomplete Cyclization | Slightly higher R_f than product | Acid Hydrolysis / Recrystallization |
| Inorganic Salts | Catalysts/Buffers | Baseline (UV inactive) | Desalting / Organic Extraction |
| Oligomers | Thermal degradation | Streaking | Recrystallization |
Module 2: Workup & Isolation (The First Cut)
The most efficient purification step utilizes the amphoteric nature of the triazole ring. The pKa of the triazole proton is ~10, while the conjugate acid of the amine/triazole system has a pKa ~4.
The pH-Swing Protocol
This method separates the target from neutral organic impurities and inorganic salts.
Figure 1: Acid-Base pH Swing Extraction Logic designed for amphoteric aminotriazoles.
Critical Step: Unlike the methyl analog, the 5-isobutyl group makes the neutral molecule soluble in Ethyl Acetate (EtOAc).
-
Acidify crude residue with 1M HCl to pH 2. The product is now water-soluble
. -
Wash the aqueous phase with EtOAc. Discard the organic layer (removes non-basic impurities).
-
Basify the aqueous phase to pH 10 using saturated Na₂CO₃. The product returns to its neutral form.
-
Extract vigorously with EtOAc (3x). The isobutyl tail drives the molecule into the organic phase.
Module 3: Advanced Purification (The Polish)
If the pH swing yields <95% purity, proceed to recrystallization. Chromatography should be a last resort due to the polar "streaking" nature of aminotriazoles.
Option A: Recrystallization (Recommended)
Triazoles crystallize well from polar/non-polar solvent pairs.
-
Solvent System 1 (Standard): Ethanol / Water.
-
Dissolve crude in minimum hot Ethanol (70°C).
-
Add hot water dropwise until slight turbidity persists.
-
Cool slowly to 4°C.
-
-
Solvent System 2 (For stubborn impurities): Acetonitrile (MeCN).
-
3-amino-1,2,4-triazoles often have a steep solubility curve in MeCN (soluble hot, insoluble cold).
-
Option B: Flash Chromatography
If you must run a column, standard silica will bind the amine.
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: DCM / MeOH / NH₄OH (Start 95:5:0.5 -> Gradient to 90:10:1).
-
Additive: The NH₄OH is mandatory to deprotonate surface silanols and prevent peak tailing.
Module 4: Troubleshooting & FAQ
Q1: My product is not precipitating after basification. What happened?
-
Diagnosis: The isobutyl group increases water solubility compared to aryl analogs, or you used too much water.
-
Fix: Do not rely on precipitation. Perform a "salting-out" extraction. Saturate the aqueous layer with NaCl and extract with n-Butanol or THF/EtOAc (1:1) .
Q2: TLC shows a persistent spot at the baseline that stains with Ninhydrin.
-
Diagnosis: This is likely hydrazine (highly toxic) or aminoguanidine.
-
Fix: Hydrazine is difficult to remove by column.
-
Chemical Wash: Dissolve crude in EtOAc and wash with saturated aqueous Benzaldehyde . This converts hydrazine to benzalazine (insoluble/lipophilic), which separates easily.
-
Follow-up: Wash the organic layer with 1M HCl (product goes to water, benzalazine stays in organics), then re-basify the aqueous layer to recover product.
-
Q3: The NMR shows a "doublet" splitting into a multiplet for the isobutyl group.
-
Diagnosis: Tautomerism. 1,2,4-triazoles exist in tautomeric equilibrium (1H, 2H, 4H).
-
Verification: Run NMR in DMSO-d6. The peaks often sharpen compared to CDCl₃. This is not an impurity; it is an intrinsic property of the molecule.
Q4: I see a sulfur smell and a yellow impurity.
-
Diagnosis: If you used a thiosemicarbazide route, you have sulfur contaminants.
-
Fix: Treat the crude alcoholic solution with Raney Nickel (if compatible with other groups) or perform an oxidative desulfurization step if not already done.
References
-
Synthesis and Tautomerism of 3-amino-1,2,4-triazoles
-
Dolzhenko, A. V., et al. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances, 2012.
-
-
Solubility & Recrystallization of Triazoles
-
Wang, S., et al. "Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents." Journal of Chemical Thermodynamics, 2016.
-
-
pKa and Acid-Base Properties
-
Garrido, G., et al. "The pKa values of 1,2,4-triazole and its alkyl derivatives." Journal of Solution Chemistry, 2008.
-
-
Hydrazine Removal Strategies
-
U.S. Patent 4,267,347.[1] "Method for direct preparation for 1,2,4-triazole from hydrazine and formamide." (Describes distillation and washing techniques).
-
Sources
5-Isobutyl-4H-1,2,4-triazol-3-amine stability and degradation issues
Technical Support Center: 5-Isobutyl-4H-1,2,4-triazol-3-amine
Status: Operational | Tier: L3 (Senior Scientist Support) Subject: Stability, Degradation, and Analytical Troubleshooting
Introduction: The "Chameleon" Scaffold
Welcome to the technical guide for This compound (also referenced as 3-amino-5-isobutyl-1,2,4-triazole).[1]
This compound is a critical intermediate in the synthesis of pharmaceutical bioisosteres. However, it presents a unique set of challenges due to its amphoteric nature and tautomeric mobility . Unlike simple amines, this molecule exists in a dynamic equilibrium that can mimic degradation in analytical data even when the sample is pure.
This guide moves beyond basic handling to address the causality of failure modes: why your HPLC peaks split, why the solid turns into a gum, and how to stabilize the compound during storage.
Module 1: Physical Stability & Storage Issues
The Issue: Users frequently report that the free-flowing white powder transforms into a yellow, sticky gum or "cake" during storage, even at room temperature.
The Mechanism (Causality):
-
Hygroscopic Lattice: The triazole ring is inherently hygroscopic.[1] The 3-amino group and ring nitrogens form strong hydrogen bond networks.[1][2]
-
Lipophilic Disruption: The isobutyl group adds steric bulk and lipophilicity.[1] While the parent compound (3-amino-1,2,4-triazole) has a high melting point due to tight packing, the isobutyl "tail" disrupts this crystal lattice.
-
The Collapse: When moisture is absorbed, it lowers the glass transition temperature (
). The disrupted lattice collapses, and the material undergoes a phase change from crystalline to amorphous gum (deliquescence).
Troubleshooting Protocol:
| Observation | Diagnosis | Immediate Action | Prevention |
| Material clumping | Moisture absorption (Early stage) | Dry under vacuum (40°C, 4h) over | Store in desiccator; replace cap liner with Teflon.[1] |
| Yellow discoloration | Surface oxidation (Amine) | Recrystallize (see Protocol A).[1] | Purge headspace with Argon/Nitrogen after use.[1] |
| Sticky Gum/Oil | Lattice collapse (Deliquescence) | Dissolve in EtOH, filter, and rotary evaporate. | Do not store in fridge without double-sealing (condensation risk).[1] |
Module 2: Chemical Stability & Degradation
The Issue: "Ghost peaks" appearing in chromatograms or gradual darkening of solution.
Degradation Pathways:
-
Oxidative Coupling (Azo Formation): The primary amine at position 3 is susceptible to oxidation, leading to the formation of azo-dimers (
), which are highly colored (yellow/orange). -
Maillard-Type Condensation: If stored in containers or solvents containing trace aldehydes (e.g., low-grade acetone or polyethylene containers leaching additives), the amine forms Schiff bases.[1]
-
Ring Cleavage (Rare): The triazole ring is thermally stable.[1] Degradation usually involves the exocyclic amine, not the ring itself.
Visualizing the Tautomeric Challenge: The compound exists in three forms.[3] This is not degradation, but it confuses analysis.
Module 3: Analytical Troubleshooting (HPLC)
The Issue: "I see two peaks for my pure standard," or "The retention time shifts between runs."
The Root Cause: The pKa of the triazole ring proton is approximately 9-10, and the protonated cation is ~4.0. If you run HPLC with unbuffered water/acetonitrile, the local pH varies, causing the molecule to flip between neutral and cationic forms, or different tautomers, during the run.
The Solution: Self-Validating HPLC Protocol
-
Column: C18 (End-capped is essential to prevent silanol interaction with the amine).[1]
-
Wavelength: 210 nm (The isobutyl group has weak UV absorption; rely on the triazole ring).
-
Critical Parameter: Buffer pH. You must lock the ionization state.[1]
Recommended Mobile Phase:
-
Buffer: 10mM Ammonium Bicarbonate (pH ~7.8) OR 0.1% Phosphoric Acid (pH ~2.0).
-
Avoid: Unbuffered water or simple Acetate (pH 4.[1]5) which sits dangerously close to the protonation pKa.[1]
Troubleshooting Flowchart:
Module 4: Experimental Protocols
Protocol A: Purification via Recrystallization
Use this if the material has yellowed due to surface oxidation.
-
Dissolution: Dissolve 1.0 g of crude material in a minimum amount (~5-8 mL) of hot Ethanol/Water (9:1) . The isobutyl group requires the organic fraction.
-
Filtration: Filter hot to remove insoluble oxidized polymers.[1]
-
Crystallization: Allow to cool slowly to room temperature, then refrigerate (4°C).
-
Note: Do not crash cool; this traps impurities.[1]
-
-
Collection: Filter the white needles.[1] Wash with cold Ethyl Acetate (removes surface gums).[1]
-
Drying: Vacuum dry at 40°C for 6 hours.
Protocol B: Stability-Indicating Sample Prep
Use this to distinguish between degradation and tautomerism.[1]
-
Prepare a 1 mg/mL stock in Methanol .
-
Aliquot into two vials:
-
Vial A (Control): Analyze immediately.
-
Vial B (Stress): Add 10µL of 0.1M HCl.
-
-
-
Result: If Vial B shows a clean shift in retention time (due to protonation) but no new peaks, your original issue was pH/tautomerism, not degradation. If Vial B shows new peaks, you have acid-labile impurities (likely uncyclized hydrazines).[1]
-
References
-
Tautomerism of Aminotriazoles: Dolzhenko, A. V. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." New Journal of Chemistry, 2011.
-
HPLC Method Development: "A Guide to HPLC and LC-MS Buffer Selection." ACE Chromatography / HPLC.eu.[1]
-
Triazole Stability & Analysis: Depree, G. J., & Siegel, P. D. "Determination of 3-amino-5-mercapto-1,2,4-triazole in serum." Journal of Chromatography B, 2004.[5]
-
General Properties: "3-Amino-1,2,4-triazole."[1][3][5][6][7][8][9] PubChem Database.[1]
Sources
- 1. 3-Amino-1H-1,2,4-triazole for synthesis 61-82-5 [sigmaaldrich.com]
- 2. 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Synthesis of 4-Amino-1,2,4-Triazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-amino-1,2,4-triazole (4-ATA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process optimization strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab, offering causal explanations and actionable solutions.
Issue 1: My reaction yield of 4-amino-1,2,4-triazole is significantly lower than expected.
Q: I'm following a standard procedure involving formic acid and hydrazine hydrate, but my final yield is only 40-50%, much lower than the 80-90% reported in the literature. What are the likely causes and how can I improve it?
A: Low yields are a frequent challenge and can stem from several factors, often related to incomplete reaction or the formation of side products. Let's break down the potential causes and solutions.
Potential Cause 1: Inefficient Water Removal The synthesis of 4-ATA is a condensation reaction that produces water. According to Le Chatelier's principle, the presence of this water can inhibit the forward reaction, preventing it from going to completion. High temperatures (150-180°C) are typically required to drive off water and facilitate the final cyclization step[1][2].
-
Solution: Ensure your reaction setup is equipped for efficient distillation. Use a distillation head or a Dean-Stark trap to continuously remove water as it forms. Monitor the reaction temperature; if it fails to rise to the target range (e.g., >150°C), it's a strong indicator that water is still present in the reaction mixture[1].
Potential Cause 2: Suboptimal Reaction Temperature or Time This synthesis requires a delicate balance. While high temperatures are needed, excessively high temperatures (>200°C) or prolonged reaction times can lead to the degradation of both reactants and the desired product, reducing the overall yield[1][3].
-
Solution: Carefully control the reaction temperature and time. A typical successful procedure involves heating to ~150°C for approximately 6 hours after the initial water removal[1]. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal endpoint.
Potential Cause 3: Formation of Key Byproducts The most common reason for low yield is the diversion of starting materials into side reactions. The primary impurity is often the unsubstituted 1,2,4-triazole[1]. This can occur if the reaction conditions promote the loss of the amino group or if impurities in the starting materials initiate alternative pathways.
-
Solution: Modifying the stoichiometry can suppress this side reaction. Using a slight stoichiometric excess of hydrazine hydrate or a slight deficiency of formic acid (e.g., 2-5% deficiency) has been shown to minimize the formation of certain impurities and drive the reaction towards the desired 4-amino product[2].
Workflow: Troubleshooting Low Yield in 4-ATA Synthesis
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A troubleshooting workflow for diagnosing low yields in 4-amino-1,2,4-triazole synthesis.
Issue 2: My final product is impure, even after recrystallization.
Q: My NMR spectrum shows signals that I can't attribute to 4-amino-1,2,4-triazole. What is the likely impurity and how can I remove it?
A: The most probable contaminant is the unsubstituted 1,2,4-triazole. Its formation is a well-documented side reaction, especially in syntheses that use formamide as the starting material, but it can also occur in formic acid-based routes under certain conditions[1].
Causality of Impurity Formation: In syntheses starting from formamide, high reaction temperatures can cause it to decompose into formic acid and ammonia. The ammonia can then react in a way that leads to the formation of the unsubstituted 1,2,4-triazole instead of the 4-amino version[4]. In formic acid/hydrazine routes, harsh conditions can potentially lead to the de-amination of the desired product, although this is less common than formation via competing pathways.
Solution: Purification and Prevention
-
Purification: The polarity of 1,2,4-triazole and 4-amino-1,2,4-triazole can be quite similar, making separation by simple recrystallization challenging.
-
Fractional Recrystallization: A carefully executed fractional recrystallization from a solvent like isopropanol can be effective. Isolate the first crop of crystals, analyze its purity, and then concentrate the mother liquor to obtain subsequent crops, which may be enriched in one of the components[5].
-
Column Chromatography: While less common for bulk synthesis, silica gel chromatography using a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) can effectively separate the two compounds.
-
-
Prevention: The best strategy is to prevent its formation in the first place.
-
Use an Acid Catalyst: Employing a solid acid catalyst like Amberlyst 15 allows the reaction to proceed at lower temperatures (around 150°C), which minimizes the thermal decomposition that can lead to byproducts[1].
-
Avoid Formamide: If this impurity is persistent, consider synthesis routes based on formic acid or ethyl formate, which are less prone to generating the specific precursors for the unsubstituted triazole byproduct[2][6].
-
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactions for synthesizing 4-amino-1,2,4-triazole?
A: The most common and industrially relevant method involves the reaction of two equivalents of hydrazine (or hydrazine hydrate) with one equivalent of formic acid (or a formic acid equivalent like ethyl formate). The reaction proceeds through the formation of intermediate hydrazides, followed by a final acid-catalyzed cyclization and dehydration step to form the aromatic triazole ring.
Primary Synthesis and Side Reaction Pathways
The diagrams below illustrate the desired reaction to form 4-amino-1,2,4-triazole and a common side reaction pathway leading to the formation of unsubstituted 1,2,4-triazole.
Caption: The main reaction pathway for the synthesis of 4-amino-1,2,4-triazole from formic acid and hydrazine.
Caption: A common side reaction pathway leading to unsubstituted 1,2,4-triazole, especially from formamide.[4]
Q2: What is the role of an acid catalyst like Amberlyst 15?
A: Solid acid catalysts like Amberlyst 15, an ion-exchange resin, provide acidic protons to catalyze the dehydration and cyclization steps of the reaction. Their primary advantages are:
-
Increased Reaction Rate: They allow the reaction to proceed efficiently at lower temperatures (e.g., 150°C vs. >180°C), which helps to minimize thermal degradation and side reactions[1].
-
Ease of Removal: Being a solid resin, the catalyst can be easily removed from the reaction mixture by simple filtration, which greatly simplifies the product workup compared to using soluble mineral acids like phosphoric acid[1].
-
Recyclability: The resin can often be washed and reused, making the process more cost-effective and environmentally friendly.
Q3: Can you provide a general, optimized protocol for lab-scale synthesis?
A: Certainly. The following protocol is a synthesis based on procedures described in the literature that aim for high purity and yield by controlling reaction parameters[1][2][5].
Experimental Protocol: Synthesis of 4-Amino-1,2,4-Triazole
Materials:
-
Formic acid (98-100%)
-
Hydrazine hydrate (85-100%)
-
Isopropanol (for recrystallization)
-
Optional: Amberlyst 15 resin (acid catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a distillation head, add hydrazine hydrate (2.1 equivalents).
-
Addition of Formic Acid: Slowly add formic acid (1.0 equivalent) to the hydrazine hydrate with stirring. The reaction is exothermic; control the addition rate to keep the temperature manageable. If using a catalyst, add the Amberlyst 15 resin (approx. 5-10% by weight of formic acid) to the hydrazine before the acid addition[1].
-
Initial Dehydration: Heat the mixture. Water will begin to distill off. Continue heating to gradually raise the internal temperature of the reaction mixture to 150-170°C[2].
-
Reaction Period: Once the bulk of the water has been removed and the target temperature is reached, hold the reaction at this temperature for 6-7 hours to ensure the cyclization is complete[1][2].
-
Workup: Cool the reaction mixture to approximately 80°C. Carefully add isopropanol to dissolve the product, which may be a molten solid[5].
-
Purification:
-
If a catalyst was used, filter the hot solution to remove the resin. Wash the resin with a small amount of hot isopropanol.
-
Allow the combined isopropanol solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the white crystalline product by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
-
Expected Yield: 85-95% Expected Purity: >99%
Table 1: Comparison of Synthesis Conditions for 4-ATA
| Starting Materials | Catalyst | Temperature (°C) | Time (h) | Reported Yield (%) | Purity (%) | Reference |
| Formic Acid, Hydrazine Hydrate | Amberlyst 15 | 150 | 6 | 91 | 99.4 | [1],[5] |
| Formic Acid, Hydrazine Hydrate | None | 170 | 7-9 | ~85 | 99.5 | [2] |
| Ethyl Formate, Hydrazine Hydrate | Amberlyst 15 | 130-133 | 3 | ~80 | 99.5 | [6] |
| Formamide, Hydrazine | None | 140-200 | ~2-3 | High | Impurity: 1,2,4-triazole | [4],[7] |
References
- US Patent US20050165241A1: Process for the synthesis of 4-amino-4H-1,2,4-triazole.
-
European Patent EP0269308B1 : Process for the synthesis of 4-amino-1,2,4-\4H\triazole derivatives. [Link]
- US Patent US6504033B1: Process for the prepar
-
Wikipedia : Pellizzari reaction. [Link]
- Indian Patent IN201621024344A: Process For Preparation Of 1, 2, 4 Triazole With Minimum Form
-
Wikipedia : Einhorn–Brunner reaction. [Link]
-
Grokipedia : Pellizzari reaction. [Link]
- US Patent US5099028A: Process for the synthesis of 4-amino-1,2,4-(4h)
-
SciSpace : A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]
-
Iraqi Journal of Pharmaceutical Sciences : Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]
-
PMC : Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. [Link]
-
Scribd : Direct Synthesis of 1,2,4-Triazole Method. [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Process For Preparation Of 1, 2, 4 Triazole With Minimum Formation Of [quickcompany.in]
- 5. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 6. US20050165241A1 - Process for the synthesis of 4-amino-4H-1,2,4-triazole - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Optimizing Cyclization Conditions for 1,2,4-Triazole Formation
Welcome to the Technical Support Center for optimizing the synthesis of 1,2,4-triazoles. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. 1,2,4-triazoles are a cornerstone in medicinal and materials science, known for their wide range of biological activities and applications.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of their synthesis.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues you may encounter during the synthesis of 1,2,4-triazoles, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Reaction Yield
Q1: My 1,2,4-triazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent hurdle in 1,2,4-triazole synthesis, often stemming from several factors.[3] Consider the following troubleshooting steps:
-
Reaction Conditions: Traditional methods like the Pellizzari reaction often require high temperatures and prolonged reaction times, which can lead to product degradation.[3][4]
-
Solution: Explore the use of microwave irradiation, which has been demonstrated to shorten reaction times and increase yields, particularly in the Pellizzari reaction.[5] A thorough optimization of temperature, reaction time, and catalyst loading is crucial for other methods as well.[3] For instance, in some syntheses, it has been found that while the reaction may not proceed at room temperature, increasing the temperature to 100°C significantly improves the yield.[6]
-
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to the formation of unwanted side products.[3]
-
Reaction Mechanism and Stoichiometry: An incomplete understanding of the reaction mechanism can lead to incorrect stoichiometry of reactants. For example, in the synthesis from formamide and hydrazine, maintaining an excess of formamide is crucial to prevent side reactions.[8]
-
Solution: Carefully review the mechanism of your chosen synthetic route. Ensure the molar ratios of your reactants are optimized. For instance, in the direct synthesis from hydrazine and formamide, using at least 2.5 moles of formamide per mole of hydrazine is recommended to achieve high yields.[8]
-
Issue 2: Formation of Isomeric Mixtures and Regioselectivity Issues
Q2: I am obtaining a mixture of isomers in my reaction, making purification difficult. How can I control the regioselectivity of the cyclization?
A2: Controlling regioselectivity is a critical aspect of 1,2,4-triazole synthesis, especially when creating substituted derivatives.
-
Einhorn-Brunner Reaction: In this reaction, if the R groups of the starting imide are different, a mixture of isomers can be formed. The acidity of the groups attached to the imide influences the regioselectivity, with the more acidic group preferentially ending up at the 3-position of the triazole ring.[3]
-
Solution: To favor a specific isomer, carefully select the diacylamine starting material based on the electronic properties of its substituents.[3]
-
-
Catalyst-Controlled Synthesis: The choice of catalyst can be a powerful tool to direct the formation of a specific regioisomer.[3]
-
Solution: For the [3+2] cycloaddition of isocyanides with diazonium salts, employing a silver(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst favors the formation of 1,5-disubstituted 1,2,4-triazoles.[3] This allows for precise control over the isomeric outcome.
-
Issue 3: Difficult Purification
Q3: I am struggling to purify my 1,2,4-triazole product from the reaction mixture. What are some effective purification strategies?
A3: The purification of 1,2,4-triazole derivatives can be challenging due to the presence of unreacted starting materials, side products, and isomers.[3]
-
Standard Chromatographic Methods:
-
Solution: Column chromatography on silica gel is a widely used method for purifying 1,2,4-triazole derivatives. A common solvent system is a mixture of chloroform and methanol (e.g., 90:10).[3]
-
-
Crystallization:
-
Solution: Recrystallization can be a highly effective technique for obtaining a pure product, particularly if the product is a solid. The choice of solvent is critical and may require some experimentation.[3]
-
-
Purification via Salt Formation:
-
Solution: If your 1,2,4-triazole has a basic nitrogen atom, you can form a salt by treating the crude product with an acid. The resulting salt may have different solubility properties, allowing for easier separation from impurities. The pure triazole can then be regenerated by neutralization.
-
Issue 4: Incomplete Reaction or No Reaction
Q4: My reaction is not proceeding to completion, or I am not observing any product formation. What could be the issue?
A4: Several factors can lead to an incomplete or failed reaction.
-
Inadequate Activation: Some synthetic routes require the activation of a particular functional group. For instance, in the synthesis from amidines and nitriles, a copper catalyst is often used to facilitate the oxidative coupling.[9]
-
Solution: Ensure that your catalyst is active and used in the correct loading. If using a metal catalyst, ensure it has not been deactivated by impurities. In some cases, changing the ligand on the metal catalyst can improve reactivity.
-
-
Incorrect Solvent or Temperature: The solvent can play a crucial role in the reaction by influencing solubility, reaction rate, and even the reaction pathway. Similarly, the reaction temperature might be too low for the reaction to proceed at a reasonable rate.[10]
-
Solution: Experiment with different solvents to find one that provides good solubility for all reactants and is compatible with the reaction conditions. Gradually increase the reaction temperature while monitoring the reaction progress by techniques like TLC or LC-MS.
-
-
Atmospheric Conditions: Some reactions are sensitive to air or moisture. For example, reactions involving organometallic reagents often require an inert atmosphere (e.g., nitrogen or argon). Conversely, some oxidative cyclizations require the presence of an oxidant like air or oxygen.[11][12]
-
Solution: Carefully review the literature for your specific reaction to determine the required atmospheric conditions. Use appropriate techniques for handling air-sensitive reagents if necessary.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 1,2,4-triazoles.
General Synthesis
Q5: What are the most common synthetic methods for preparing 1,2,4-triazole derivatives?
A5: Several well-established methods are used for the synthesis of 1,2,4-triazoles:
-
Pellizzari Reaction: This method involves the condensation of an amide and a hydrazide.[3][4] However, it often requires high temperatures and can result in low yields.[3]
-
Einhorn-Brunner Reaction: This method utilizes the reaction of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles.[3][4]
-
From Amidines: Amidines are versatile precursors for synthesizing 1,2,4-triazoles through reactions with various reagents and catalysts.[9][13]
-
Cycloaddition Reactions: [3+2] cycloaddition reactions, for example, between isocyanides and diazonium salts, offer a modern and often highly regioselective route to 1,2,4-triazoles.[3][5]
-
From Hydrazones: Hydrazones are common starting materials and can be reacted with amines under oxidative conditions to form 1,2,4-triazoles.[11][13]
Green Chemistry Approaches
Q6: Are there any "green" or more environmentally friendly methods for synthesizing 1,2,4-triazoles?
A6: Yes, there is a growing interest in developing more sustainable synthetic methods. Some of these approaches include:
-
Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can significantly reduce reaction times and energy consumption, particularly in the Pellizzari reaction.[3][5]
-
Metal-Free Reactions: Many modern methods aim to avoid the use of heavy metal catalysts. For instance, the synthesis of 3-trifluoromethyl-1,2,4-triazoles can be achieved via an I₂-mediated oxidative cyclization where DMF acts as the carbon source.[11]
-
One-Pot Reactions: One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can reduce solvent waste and improve overall efficiency. Several one-pot methods for 1,2,4-triazole synthesis have been developed.[3]
Reaction Mechanisms
Q7: Can you provide a simplified overview of the general mechanism for 1,2,4-triazole formation?
A7: While specific mechanisms vary depending on the synthetic route, a common theme involves the formation of an intermediate containing the N-C-N and N-N fragments, followed by an intramolecular cyclization and subsequent aromatization.
For example, in the Pellizzari reaction, an acyl amidrazone is formed as an intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the 1,2,4-triazole ring.[9]
dot digraph "Pellizzari Reaction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Amide [label="Amide"]; Hydrazide [label="Hydrazide"]; Intermediate [label="Acyl Amidrazone\nIntermediate", fillcolor="#FBBC05"]; Triazole [label="1,2,4-Triazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=plaintext];
Amide -> Intermediate [label="+ Hydrazide"]; Hydrazide -> Intermediate; Intermediate -> Triazole [label="- H₂O\n(Cyclization)"]; Intermediate -> Water [style=invis]; } dot Caption: Simplified Pellizzari reaction workflow.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in 1,2,4-triazole synthesis.
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Problem Identified", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low Yield?"]; Isomers [label="Isomeric Mixture?"]; NoReaction [label="No/Incomplete Reaction?"];
CheckConditions [label="Optimize Reaction\nConditions (T, t, catalyst)", fillcolor="#FBBC05"]; CheckPurity [label="Verify Starting\nMaterial Purity", fillcolor="#FBBC05"]; CheckStoichiometry [label="Review Stoichiometry", fillcolor="#FBBC05"];
ControlRegio [label="Control Regioselectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CatalystChoice [label="Select Appropriate\nCatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SubstrateDesign [label="Modify Substrate\n(e.g., Einhorn-Brunner)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CheckActivation [label="Verify Catalyst/\nReagent Activity", fillcolor="#FBBC05"]; CheckSolventTemp [label="Optimize Solvent\nand Temperature", fillcolor="#FBBC05"]; CheckAtmosphere [label="Ensure Correct\nAtmosphere", fillcolor="#FBBC05"];
Purification [label="Purification Strategy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography"]; Crystallization [label="Recrystallization"]; SaltFormation [label="Salt Formation"];
Start -> LowYield; Start -> Isomers; Start -> NoReaction;
LowYield -> CheckConditions; LowYield -> CheckPurity; LowYield -> CheckStoichiometry;
Isomers -> ControlRegio; ControlRegio -> CatalystChoice; ControlRegio -> SubstrateDesign;
NoReaction -> CheckActivation; NoReaction -> CheckSolventTemp; NoReaction -> CheckAtmosphere;
CheckConditions -> Purification; CheckPurity -> Purification; CheckStoichiometry -> Purification; CatalystChoice -> Purification; SubstrateDesign -> Purification; CheckActivation -> Purification; CheckSolventTemp -> Purification; CheckAtmosphere -> Purification;
Purification -> Chromatography; Purification -> Crystallization; Purification -> SaltFormation; } dot Caption: Troubleshooting workflow for 1,2,4-triazole synthesis.
Quantitative Data Summary
The following table summarizes reported yields for various 1,2,4-triazole synthesis methods under different conditions. This data is intended to provide a general reference; actual yields will vary depending on the specific substrates and reaction conditions used.
| Synthetic Method | Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| [3+2] Cycloaddition | Isocyanides + Diazonium Salts | Ag(I) | 1,3-disubstituted-1,2,4-triazoles | High | [3] |
| [3+2] Cycloaddition | Isocyanides + Diazonium Salts | Cu(II) | 1,5-disubstituted-1,2,4-triazoles | High | [3] |
| From Amidines | Amidines + Nitriles | Copper-catalyzed, O₂, K₃PO₄ | 1,3-disubstituted-1,2,4-triazoles | Up to 85% | [12][13] |
| From Hydrazones | Hydrazones + Amines | I₂/TBHP | Substituted 1,2,4-triazoles | Up to 92% | [11][13] |
| Pellizzari Reaction | Amide + Hydrazide | High Temperature | Substituted 1,2,4-triazoles | Often low | [3] |
| Pellizzari Reaction | Amide + Hydrazide | Microwave Irradiation | Substituted 1,2,4-triazoles | Improved | [3] |
| From Hydrazonoyl Chlorides | Hydrazonoyl Chlorides + Oximes | Triethylamine | 1,3,5-trisubstituted-1,2,4-triazoles | 53-91% | [13] |
Experimental Protocols
General Procedure for Microwave-Assisted Pellizzari Reaction
This protocol provides a general guideline. Specific amounts and reaction times should be optimized for your particular substrates.
-
Reactant Mixture: In a suitable microwave reaction vial, combine the amide (1 mmol) and the hydrazide (1 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 150-200 °C) and hold for the optimized reaction time (e.g., 10-30 minutes).
-
Work-up: After cooling, dissolve the crude product in a suitable solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]
General Procedure for Copper-Catalyzed Synthesis from Amidines and Nitriles
-
Reactant Mixture: To a reaction vessel, add the amidine (1 mmol), nitrile (1.2 mmol), copper catalyst (e.g., CuCl₂, 10 mol%), and a base (e.g., K₃PO₄, 2 mmol) in a suitable solvent (e.g., DMF).
-
Reaction Conditions: Heat the mixture to the optimized temperature (e.g., 120 °C) under an atmosphere of air or oxygen and stir for the required time (e.g., 12-24 hours).
-
Work-up: After completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[12]
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (2022, September 25). Retrieved from [Link]
-
A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2021, November 21). Retrieved from [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Retrieved from [Link]
-
A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives - PubMed. (2024, November 14). Retrieved from [Link]
-
(PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). (n.d.). Retrieved from [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Retrieved from [Link]
- CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents. (n.d.).
-
1,2,4-Triazole - Wikipedia. (n.d.). Retrieved from [Link]
-
Direct Synthesis of 1,2,4-Triazole Method | PDF | Distillation | Ammonia - Scribd. (n.d.). Retrieved from [Link]
-
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC. (n.d.). Retrieved from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (2022, September 26). Retrieved from [Link]
-
Strategies for the preparation of 1H‐1,2,4‐triazole. - ResearchGate. (n.d.). Retrieved from [Link]
-
Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles | PDF | Chemical Reactions - Scribd. (2021, November 3). Retrieved from [Link]
-
Exploring potential of 1, 2, 4-triazole: a brief review - SciSpace. (n.d.). Retrieved from [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024, October 24). Retrieved from [Link]
-
Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? | ResearchGate. (2015, December 30). Retrieved from [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.). Retrieved from [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023, November 8). Retrieved from [Link]
Sources
- 1. A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 10. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 11. isres.org [isres.org]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Troubleshooting poor solubility of 5-Isobutyl-4H-1,2,4-triazol-3-amine
Welcome to the technical support center for 5-Isobutyl-4H-1,2,4-triazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions regarding the solubility of this compound. The addition of the isobutyl group to the 3-amino-1,2,4-triazole core significantly increases its hydrophobicity, which can present unique challenges during dissolution. This guide will equip you with the knowledge and practical protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the initial steps I should take?
A1: Poor aqueous solubility is expected for this compound due to the hydrophobic isobutyl substituent. The parent compound, 3-amino-1,2,4-triazole, is soluble in water, but the isobutyl group reduces this property.[1][2] Here is a systematic approach to troubleshoot:
-
Start with a small amount: Begin by attempting to dissolve a small, precisely weighed amount of the compound in a known volume of your aqueous buffer to determine an approximate solubility limit.
-
Gentle heating: Triazole derivatives often show increased solubility with a rise in temperature.[3] Gently warm your solution in a water bath (e.g., 30-40°C) while stirring. Avoid excessive heat, which could lead to degradation.
-
pH adjustment: The amino group on the triazole ring allows for salt formation.[4] Adding a small amount of an appropriate acid (e.g., HCl, acetic acid) to lower the pH can protonate the amine, forming a more soluble salt. Conversely, in some cases, a slightly basic pH might be effective.
-
Incorporate co-solvents: If the above methods are insufficient, the use of a water-miscible organic co-solvent is recommended.
Q2: What are the recommended organic solvents and co-solvents for this compound?
A2: Given the increased hydrophobicity from the isobutyl group, organic solvents are more likely to be effective. The parent compound, 3-amino-1,2,4-triazole, is soluble in methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate.[5] For this compound, consider the following:
-
Primary Solvents: Methanol, ethanol, and dimethyl sulfoxide (DMSO) are excellent starting points.
-
Co-solvents for Aqueous Solutions: If an aqueous solution is required for your experiment, using a co-solvent is a common strategy. Start with a small percentage (e.g., 1-5%) of DMSO or ethanol in your aqueous buffer. You can gradually increase the percentage, but be mindful of the potential effects of the organic solvent on your downstream applications.
Q3: Can sonication be used to aid in the dissolution of this compound?
A3: Yes, sonication can be a useful technique to break down aggregates and increase the rate of dissolution. Use a bath sonicator to avoid localized heating that can occur with a probe sonicator. Combine sonication with one of the methods mentioned above, such as gentle heating or the use of co-solvents, for optimal results.
Q4: Are there any known stability issues or incompatibilities I should be aware of when preparing solutions of this compound?
A4: Yes, aminotriazoles can exhibit certain incompatibilities.[4] To ensure the integrity of your compound:
-
Avoid Strong Oxidizing Agents: Do not mix with strong oxidizing agents.
-
Metal Chelation: Triazoles can form chelates with some metals.[4] Be cautious when using buffers containing divalent cations.
-
pH Extremes: While pH adjustment can aid solubility, prolonged exposure to highly acidic or basic conditions, especially with heating, may lead to degradation. It is advisable to prepare fresh solutions and use them promptly.
Troubleshooting Workflows
Workflow for Aqueous Solutions
Caption: A stepwise decision-making workflow for dissolving this compound in aqueous solutions.
Workflow for Organic Solvents
Caption: A streamlined workflow for dissolving this compound in organic solvents.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution with a Co-solvent
-
Preparation:
-
Accurately weigh 1 mg of this compound.
-
Add 50 µL of DMSO to the solid.
-
Vortex briefly to fully dissolve the compound.
-
-
Dilution:
-
Add 950 µL of your desired aqueous buffer (e.g., PBS, Tris) to the DMSO solution.
-
Vortex thoroughly to ensure a homogenous solution. This will result in a 1 mg/mL stock solution in 5% DMSO.
-
-
Storage:
-
Store the stock solution at -20°C for short-term storage. For long-term storage, consider storing at -80°C. It is always recommended to prepare fresh solutions for sensitive experiments.
-
Protocol 2: Preparation of a Solution using pH Adjustment
-
Initial Suspension:
-
Suspend the desired amount of this compound in your aqueous buffer.
-
-
pH Modification:
-
While stirring, add 1N HCl dropwise to lower the pH. Monitor the dissolution of the solid.
-
Once the compound is dissolved, you can adjust the pH back towards your desired experimental pH with 1N NaOH. Be cautious, as the compound may precipitate out if you go past a certain pH.
-
-
Final Preparation:
-
Sterile filter the final solution if required for your application.
-
Data Summary
| Property | Observation for 3-amino-1,2,4-triazole | Expected Trend for this compound |
| Aqueous Solubility | Soluble (28 g/100 mL)[2] | Significantly Decreased |
| Polarity | Polar | Less Polar |
| Solubility in Alcohols | Soluble[5] | Likely Soluble |
| Solubility in DMSO | Likely Soluble | Likely Soluble |
Concluding Remarks
The successful dissolution of this compound hinges on understanding its increased hydrophobicity compared to the parent 3-amino-1,2,4-triazole. A systematic approach that may involve gentle heating, pH adjustment, and the use of organic co-solvents will enable researchers to prepare solutions suitable for a wide range of experimental applications. Always prioritize the stability of the compound by using freshly prepared solutions and avoiding harsh conditions.
References
-
Wikipedia. 3-Amino-1,2,4-triazole. [Link]
-
Solubility of Things. 1,2,4-Triazole. [Link]
-
Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%. [Link]
-
ChemBK. 3-Amino-1,2,4-Triazole. [Link]
Sources
Technical Support Center: Overcoming Challenges in Scaling Up Triazole Amine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their triazole amine synthesis from the bench to a larger scale. Scaling up, particularly reactions involving energetic intermediates like organic azides, presents unique challenges that go beyond simply multiplying reagent quantities. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities safely and efficiently.
Part 1: Critical Safety Protocols for Scale-Up
Scaling reactions with azides demands a "safety-first" approach. Organic azides are energetic compounds, and their stability is influenced by structure, concentration, and temperature.[1][2] Before initiating any scale-up, a thorough risk assessment is mandatory.
Q1: What are the primary safety hazards associated with large-scale azide reactions?
A1: The principal hazards are the potential for violent decomposition and the formation of highly toxic and explosive byproducts.[1]
-
Organic Azides: These are potentially explosive and can be sensitive to heat, shock, friction, and light.[1][2] The stability generally decreases for low molecular weight azides and molecules with a high nitrogen-to-carbon ratio. A common guideline is the "Rule of Six," which suggests having at least six carbon atoms for each energetic group (like azide) to provide sufficient dilution and enhance stability.[2]
-
Hydrazoic Acid (HN₃): Co-mingling azide-containing waste with acids is strictly forbidden, as it can generate hydrazoic acid, which is both highly toxic and explosive.[2][3] This can also form inadvertently in the reaction mixture if protic components are present.[3]
-
Heavy Metal Azides: Azides can react with heavy metals (e.g., copper, lead, mercury) to form dangerously sensitive and explosive metal azide salts. This is a critical consideration for reactor materials, spatulas, and even drain disposal, as reactions with lead or copper pipes can lead to explosive salt buildup.[4]
-
Halogenated Solvent Incompatibility: Never use chlorinated solvents like dichloromethane (DCM) or chloroform. They can react with azides to form extremely unstable compounds such as diazidomethane and triazidomethane.[1][2]
dot
Caption: A workflow for safe handling of azides during scale-up.
Part 2: Troubleshooting Guide for Synthesis Scale-Up
This section addresses common problems encountered when scaling the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[5][6]
Q2: My large-scale CuAAC reaction is sluggish or has stalled, resulting in low yield. What are the likely causes and how can I fix them?
A2: This is a frequent issue often traced back to the catalyst's integrity, reagent quality, or physical parameters of the scaled-up system.
-
Cause 1: Catalyst Oxidation. The active catalyst in CuAAC is Copper(I). It is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[7][8] While small-scale reactions might proceed quickly enough to avoid significant oxidation, longer reaction times and larger surface areas during scale-up increase this risk.
-
Solution: Always use a reducing agent to maintain the Cu(I) state. Sodium ascorbate is the most common and effective choice. It is crucial to add the ascorbate after mixing the CuSO₄ with a stabilizing ligand to prevent unwanted side reactions.
-
-
Cause 2: Poor Solubility. As you increase scale, reactant concentrations may change, and solubility issues that were negligible at the bench can become significant.[9] If reactants are not fully dissolved, the reaction becomes diffusion-limited, drastically slowing the rate.
-
Cause 3: Inefficient Mixing. Inadequate agitation in a large reactor can lead to poor mass transfer and localized "hot spots" or areas of low reactant concentration, hindering the overall reaction progress.[13]
-
Solution: Ensure your reactor's agitation system is appropriately sized and configured for the reaction volume. The goal is to maintain a homogenous mixture throughout the reaction.
-
dot
Caption: A decision tree for troubleshooting low yield in scale-up.
Q3: I'm observing a rapid, unexpected temperature increase (exotherm) during scale-up. What should I do?
A3: An uncontrolled exotherm is a sign of a potential thermal runaway and must be addressed immediately to prevent an accident.[13]
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease adding any more reagents to the vessel.[13]
-
Maximize Cooling: Ensure the reactor's cooling jacket or system is operating at maximum capacity.[13]
-
Emergency Quench: If the temperature continues to rise uncontrollably, be prepared to initiate your pre-planned emergency quenching procedure.
-
-
Root Causes & Long-Term Solutions:
-
Heat Accumulation: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. A reaction that was easily controlled in a 1L flask can become dangerous in a 100L reactor.
-
Solution 1: Reduce Addition Rate: Slowing the addition of the limiting reagent is the most effective way to control the rate of heat generation.[13]
-
Solution 2: Dilute the Reaction: Increasing the solvent volume can help absorb the heat generated, though this may impact reaction kinetics and downstream processing.
-
Solution 3: Lower Reaction Temperature: Operating at a lower temperature will slow the reaction rate, providing a larger window for heat removal.[13]
-
Q4: My purification is very difficult, and I'm struggling to remove impurities. What are the best strategies for large-scale purification?
A4: Purification is a common bottleneck in scaling up. Flash chromatography, while effective in the lab, is often impractical and expensive for multi-kilogram quantities.
-
Strategy 1: Crystallization/Recrystallization. This is one of the most effective and economical methods for purifying solid products at scale.[14] Success depends on finding a suitable solvent system where the triazole product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Strategy 2: Liquid-Liquid Extraction. A well-designed extraction protocol can remove many impurities. For basic triazole amines, you can often wash the organic layer with a mild acidic solution to protonate the product and pull it into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Strategy 3: Salt Formation. If direct crystallization is difficult, consider forming a salt of your triazole amine (e.g., with HCl or another acid). The resulting salt may have very different solubility properties and be easier to crystallize and purify.[15] The free base can then be regenerated.
dot
Caption: A general workflow for selecting a purification strategy.
Part 3: Frequently Asked Questions (FAQs)
Q5: How does my choice of copper source and ligand impact a large-scale reaction?
A5: While simple copper salts like CuSO₄·5H₂O or CuI can work, using a ligand is highly recommended for scale-up. Ligands stabilize the catalytically active Cu(I) oxidation state, prevent copper precipitation, and can accelerate the reaction rate.[7][8] This leads to more consistent performance and allows for lower catalyst loading, which is economically and environmentally beneficial. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice, though many others exist.
Q6: Can I run the reaction without isolating the organic azide (in a one-pot process)?
A6: Yes, and this is often the preferred method for safety and efficiency at scale.[16] A one-pot procedure where the amine is converted to the azide in situ, followed directly by the addition of the alkyne and copper catalyst, avoids the need to isolate, handle, and store the potentially hazardous organic azide intermediate. This streamlined process significantly improves the safety profile of the overall synthesis.[16]
Q7: What are the best analytical techniques to monitor my scale-up reaction?
A7: Relying solely on TLC is insufficient for large-scale production. High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately monitoring the consumption of starting materials and the formation of the product. It provides quantitative data that is crucial for determining reaction completion and identifying the formation of any byproducts in real-time.
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up, One-Pot CuAAC Reaction
Disclaimer: This is a representative protocol. All quantities and conditions must be optimized for your specific substrates and validated at a smaller scale before attempting a large-scale run.
-
Reactor Setup: In a properly sized reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge the starting aromatic amine and a suitable solvent (e.g., acetonitrile). Begin stirring and purge the vessel with nitrogen.
-
Azide Formation: Cool the mixture to 0-5 °C. Under mild conditions, add reagents for in-situ azide formation (e.g., t-butyl nitrite and azidotrimethylsilane).[16] Stir at this temperature and monitor the conversion of the amine to the azide by an appropriate analytical method (e.g., HPLC).
-
Catalyst Preparation: In a separate vessel, prepare the catalyst solution by dissolving CuSO₄·5H₂O and a stabilizing ligand (e.g., THPTA, 1.0-1.2 equivalents relative to copper) in the reaction solvent.
-
Cycloaddition: Once azide formation is complete, add the terminal alkyne to the reactor, followed by the pre-mixed catalyst solution.
-
Reduction & Reaction: Add a solution of sodium ascorbate (10-20 mol%) to the reaction mixture. Allow the reaction to warm to room temperature or heat as required.
-
Monitoring: Monitor the reaction progress by HPLC until the limiting reagent is consumed.
-
Work-up: Upon completion, proceed with a planned aqueous work-up and extraction procedure to isolate the crude product.
Protocol 2: Safe Quenching of Residual Azide
Note: This should be performed after the reaction is complete but before solvent removal if there is any suspicion of unreacted azide.
-
Cooling: Cool the reaction mixture to below 20 °C.
-
Reducing Agent: While stirring vigorously, slowly add a reducing agent to destroy any remaining azide. A common choice is triphenylphosphine, which converts the azide to an aza-ylide, which is then hydrolyzed to an amine and triphenylphosphine oxide.
-
Stirring: Allow the mixture to stir for several hours or overnight at room temperature to ensure complete destruction of the azide.
-
Verification: Before proceeding with work-up and concentration, it is advisable to use an analytical method (e.g., IR spectroscopy, looking for the disappearance of the characteristic azide stretch at ~2100 cm⁻¹) to confirm that no azide remains.
References
- Jeffrey, T. R., Pandya, B., & Marcaurelle, L. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute.
- ResearchGate. (2025, August 10). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps.
- School of Chemistry, UCD. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials.
- University of Victoria. (2022, May 18). Azides - Safe Work Procedure.
- Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition).
- University of Pittsburgh. (2013, February 1). Safe Handling of Azides.
- BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Regioselectivity of Triazole Formation.
- University of New Mexico: Chemistry Department. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
- BenchChem. (n.d.). Common challenges in the synthesis of 1,2,4-triazole derivatives.
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available from: [Link]
- Taylor & Francis Online. (2024, January 30). Biological importance and synthesis of 1,2,3-triazole derivatives: a review.
- MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- Frontiers. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- BenchChem. (n.d.). Challenges and solutions in scaling up 1,2,4-triazine production.
- Jena Bioscience. (2009, November 26). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- BenchChem. (n.d.). Side reactions to avoid during click chemistry with PEG linkers.
- BenchChem. (2025, December). Managing reaction exotherms in large-scale Tetrahydro-4H-pyran-4-one synthesis.
- YouTube. (2021, January 16). Unbelievable Challenges in Triazole Synthesis!
-
PubMed. (n.d.). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Retrieved from [Link]
- A Recent Concept of Importance: Click Chemistry. (n.d.).
- ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds.
- SciSpace. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
- PMC. (2025, April 27). Comparative Study of Click Handle Stability in Common Ligation Conditions.
- PMC. (2024, November 19). Progress and challenges in the development of triazole antimicrobials.
- ResearchGate. (n.d.). Optimization of the azide–alkyne cycloaddition.
- Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge. (2025, June 30).
- Royal Society of Chemistry. (n.d.). Copper foam as a catalyst for azide–alkyne cycloaddition of organosilicon molecules.
-
Organic Chemistry Portal. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Retrieved from [Link]
- PMC. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: a review.
- ResearchGate. (2025, August 16). Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry.
Sources
- 1. ucd.ie [ucd.ie]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. reddit.com [reddit.com]
- 10. broadinstitute.org [broadinstitute.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 16. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages [organic-chemistry.org]
Technical Support Center: A Guide to Minimizing Impurities in the Synthesis of Substituted Triazoles
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and complex challenges encountered during the synthesis of substituted triazoles. Our focus is on the practical mitigation and elimination of impurities to enhance yield, purity, and the overall success of your synthetic endeavors.
Introduction: The Importance of Purity in Triazole Synthesis
Substituted triazoles, including both 1,2,3- and 1,2,4-isomers, are privileged heterocyclic scaffolds in medicinal chemistry and materials science.[1] Their synthesis, while often robust, can be plagued by the formation of various impurities, including regioisomers, byproducts from side reactions, and residual catalysts. These impurities can complicate purification, compromise biological activity, and create regulatory hurdles in drug development.[2][3] This guide is structured to help you understand the root causes of impurity formation and to provide actionable strategies for their control.
Part 1: Impurities in 1,2,3-Triazole Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its efficiency and high regioselectivity for the 1,4-disubstituted product.[4] However, several impurities can arise if reaction conditions are not carefully controlled.
FAQ 1: My CuAAC reaction is complete, but I have a significant amount of a byproduct with a mass double that of my starting alkyne. What is it and how can I prevent it?
Answer: This is a classic case of oxidative homocoupling of the terminal alkyne, also known as Glaser coupling. This is the most common side reaction in CuAAC.
Causality: The Cu(I) catalyst, essential for the cycloaddition, can be oxidized to Cu(II) by dissolved oxygen in the reaction mixture. Cu(II) can then promote the dimerization of your alkyne, leading to a symmetrical di-yne impurity.[5]
Prevention Strategies:
-
Deoxygenation: Before adding the copper catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes or by using freeze-pump-thaw cycles.
-
In-situ Reduction of Cu(II): The most common and effective method is to use a reducing agent to regenerate Cu(I) in situ. Sodium ascorbate is the reagent of choice for this purpose. A slight excess of sodium ascorbate will prevent the formation of oxidative homocoupling byproducts.[4]
Diagram: Key Side Reaction in CuAAC
Caption: Competing pathways in CuAAC reactions.
FAQ 2: I am trying to remove the copper from my final product. Standard aqueous washes are not working effectively. What are my options?
Answer: Residual copper is a persistent impurity in CuAAC reactions, often because the triazole product itself can chelate the metal.[5] Simple water washes are often insufficient.
Troubleshooting & Solutions:
-
Aqueous Washes with Chelating Agents: This is the most common first-line approach. Washing the organic layer containing your product with an aqueous solution of a chelating agent will form a water-soluble copper complex that can be easily removed.
-
Common Chelators: EDTA, aqueous ammonia, and ammonium chloride.[5]
-
-
Solid-Supported Scavengers: For stubborn cases or for products with some water solubility, scavenger resins are highly effective.
-
Procedure: After the reaction, the mixture is stirred with a scavenger resin (e.g., Chelex® 100) for a few hours to overnight. The resin, now bound with copper, is simply filtered off.[5]
-
-
Filtration through a Silica/Alumina Plug: Passing your crude product solution through a short plug of silica gel or alumina can effectively capture the copper salts.
| Method | Advantages | Disadvantages |
| Aqueous Wash (EDTA/NH₄Cl) | Inexpensive, fast for bulk removal. | May not achieve ppm levels; can lead to emulsions.[5] |
| Scavenger Resins | High efficiency, simple filtration workup. | More expensive, may require longer reaction times.[5] |
| Silica/Alumina Plug | Simple, can be done before chromatography. | May not be sufficient for high levels of copper. |
Experimental Protocol: Copper Removal with an EDTA Wash
-
Reaction Quench: Once the reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a 0.5 M aqueous solution of EDTA disodium salt. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The aqueous layer will often be colored blue or green with the copper-EDTA complex. Drain the aqueous layer.
-
Repeat: Repeat the EDTA wash 2-3 times, or until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Part 2: Impurities in 1,2,4-Triazole Synthesis
The synthesis of 1,2,4-triazoles often involves condensation reactions at high temperatures, which can be a significant source of impurities.
FAQ 3: My Pellizzari reaction (amide + acylhydrazide) gives a low yield and a major byproduct. What is this impurity and how can I avoid it?
Answer: A common side reaction in the synthesis of 1,2,4-triazoles from acylhydrazides is the formation of a 1,3,4-oxadiazole impurity.[6]
Causality: The Pellizzari reaction involves the condensation and cyclization of an amide and an acylhydrazide, typically at high temperatures (220-250°C).[7] Under these harsh conditions, the acylhydrazide can undergo self-condensation or react with another molecule of the amide to cyclize and dehydrate, forming the highly stable 1,3,4-oxadiazole ring.
Prevention Strategies:
-
Optimize Reaction Temperature: High temperatures favor the formation of the oxadiazole byproduct. Try running the reaction at the lowest possible temperature that still allows for the formation of the desired triazole, even if it requires a longer reaction time.[6]
-
Microwave Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the Pellizzari reaction.[8][9] The rapid and efficient heating can favor the desired reaction pathway over the thermal degradation/side reaction pathway.
Diagram: Pellizzari Reaction vs. 1,3,4-Oxadiazole Formation
Caption: Competing pathways in high-temperature 1,2,4-triazole synthesis.
FAQ 4: I am performing an unsymmetrical Pellizzari reaction and my final product is a mixture of triazoles that are very difficult to separate. Why is this happening?
Answer: In an unsymmetrical Pellizzari reaction, where the acyl groups of the amide and acylhydrazide are different, a common issue is the "interchange of acyl groups."[7] This leads to the formation of a mixture of up to three different 1,2,4-triazole products, making purification a significant challenge.
Causality: The high temperatures required for the reaction can facilitate a transamidation reaction between the starting materials before the cyclization occurs. This scrambles the acyl groups, leading to a statistical mixture of products.
Solutions:
-
Symmetrical Design: If possible, redesign your synthesis to use a symmetrical Pellizzari reaction (i.e., the acyl groups on the amide and acylhydrazide are the same). This will yield a single triazole product.[7]
-
Alternative Synthetic Routes: If a non-symmetrical triazole is required, consider alternative synthetic routes that operate under milder conditions and are not prone to acyl interchange.
-
Chromatographic Separation: If a mixture is unavoidable, careful optimization of column chromatography is required.
-
Stationary Phase: Standard silica gel is often the first choice.
-
Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically required. Adding a small amount of methanol to the ethyl acetate can help elute more polar triazoles.
-
Part 3: General Troubleshooting & Purity Analysis
FAQ 5: My starting azide/alkyne seems to be degrading during the reaction. How can I ensure the stability of my starting materials?
Answer: The stability of your starting materials, particularly organic azides, is crucial for a clean reaction.
For Organic Azides:
-
Safety First: Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio.[10][11] Always handle them with care, behind a blast shield, and avoid using metal spatulas.
-
Purity: Ensure your azide is pure before use. Impurities from the azide synthesis (e.g., residual alkyl halides) can lead to side reactions. Azides can often be purified by careful column chromatography.[12]
-
Storage: Store organic azides in solution, at low temperatures, and protected from light.[11] It is often best to use them immediately after preparation.
For Terminal Alkynes:
-
Dimerization: As discussed in FAQ 1, alkynes can dimerize. Store them under an inert atmosphere.
-
Fragmentation: Certain propargylic compounds, like tertiary propargyl carbamates, can fragment in the presence of copper.[13] If you suspect this is an issue, consider a different alkyne substrate.
Experimental Protocol: General HPLC Analysis for Triazole Purity
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of your triazole product and quantifying impurities.[14][15][16]
-
Column Selection: A C18 reverse-phase column is the most common starting point for the analysis of substituted triazoles.
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). The acid helps to sharpen peaks by ensuring all acidic/basic functional groups are protonated.
-
Solvent B: Acetonitrile or methanol with 0.1% of the same acid.
-
-
Sample Preparation:
-
Prepare a stock solution of your crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Gradient Elution: Run a gradient elution to separate compounds with a wide range of polarities. A typical gradient might be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Detection: Use a UV detector, monitoring at a wavelength where the triazole ring absorbs (typically around 254 nm). A Diode Array Detector (DAD) is highly recommended as it can provide UV spectra for each peak, aiding in impurity identification.
This guide provides a foundation for troubleshooting common issues in substituted triazole synthesis. Remember that each reaction is unique, and optimization is often an iterative process. By understanding the underlying chemical principles of impurity formation, you can make informed decisions to improve the quality and success of your synthetic work.
References
-
Lim, J. H., Baek, S. E., Lad, B. S., & Kim, J. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega. (URL: [Link])
-
Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega. (2022). (URL: [Link])
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. (URL: [Link])
-
ResearchGate. How to remove copper after CuAAc click reaction? (2014). (URL: [Link])
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC. (URL: [Link])
-
One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. MDPI. (2023). (URL: [Link])
-
Reddit. Best method for removing Cu(I) from Org compounds. (2024). (URL: [Link])
-
Impurity Profiling And Degradation Study: A Review. IJRAR.org. (URL: [Link])
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. (URL: [Link])
-
Jiang, H., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. (URL: [Link])
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). (URL: [Link])
-
A Review on Impurity Profiling In Pharmaceutical Substances. ajprd.com. (2024). (URL: [Link])
-
Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. ResearchGate. (2025). (URL: [Link])
-
Design and Synthesis of Regioisomeric Triazole/Amide Peptidomimetic Macrocycles and Their Dipole Moment Controlled Self-Assembly. The Royal Society of Chemistry. (URL: [Link])
-
Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. (URL: [Link])
-
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. (URL: [Link])
-
A REVIEW ON THE IMPURITY PROFILE OF PHARMACEUTICALS. ResearchGate. (2014). (URL: [Link])
-
Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])
-
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. (2015). (URL: [Link])
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. (2022). (URL: [Link])
-
NIH Public Access. (URL: [Link])
-
Recent trends in the impurity profile of pharmaceuticals. PMC. (URL: [Link])
-
Azide Compounds. Environmental Health and Safety. (URL: [Link])
-
Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry. (2021). (URL: [Link])
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). (URL: [Link])
-
Triazole-oligomers by 1,3-dipolar cycloaddition. arkat usa. (URL: [Link])
-
REGIOSELECTIVE SYNTHESIS OF TRIAZOLE-OLIGOMERS VIA 1,3-DIPOLAR Cu(I)-CATALYZED CYCLOADDITION. sctunisie.org. (URL: [Link])
-
Safe Handling of Azides. safety.pitt.edu. (2013). (URL: [Link])
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. PMC. (URL: [Link])
-
HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (2024). (URL: [Link])
-
Stable Cu (I) Complexes for Intracellular Cu-Catalyzed Azide Alkyne Cycloaddition. (2024). (URL: [Link])
-
HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. (URL: [Link])
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). (URL: [Link])
-
Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. PubMed. (2021). (URL: [Link])
-
Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. (URL: [Link])
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijrar.org [ijrar.org]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. agilent.com [agilent.com]
- 16. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aminotriazole Crystallization & Refinement
The following guide serves as a specialized technical support resource for the crystallization and refinement of 3-amino-1,2,4-triazole (3-AT) and its high-nitrogen derivatives. This content is structured to address the specific physicochemical challenges of aminotriazoles, including their high aqueous solubility, tendency to "oil out," and polymorphic variability.
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Optimization of Purification Protocols for 3-Amino-1,2,4-Triazoles
Core Directive: The Refined Crystallization Protocol
Standard evaporation methods often yield hygroscopic solids with occluded impurities. The following "Refined Protocol" utilizes a solvent-antisolvent switch to maximize purity and crystal habit definition.
Protocol A: The Ethanol-Ethyl Acetate Displacement
Objective: To purify crude 3-AT (synthesized via aminoguanidine/formic acid condensation) while rejecting gelatinous dicyandiamide impurities.
Reagents:
-
Solvent: Ethanol (Absolute or 95%)
-
Antisolvent: Ethyl Acetate (EtOAc) or Diethyl Ether (Note: EtOAc is preferred for safety).
-
Adsorbent: Activated Charcoal (Norit or equivalent).
Step-by-Step Methodology:
-
Dissolution: Suspend crude 3-AT in Ethanol (5 mL per gram of solid). Heat to reflux (approx. 78°C).
-
Technical Note: 3-AT is highly soluble in hot ethanol. If solids remain after 10 minutes of reflux, they are likely inorganic salts or polymeric impurities [1, 3].
-
-
Clarification: While maintaining reflux, add Activated Charcoal (5% w/w). Stir for 15 minutes.
-
Hot Filtration: Filter the solution immediately through a pre-heated Celite pad or sintered glass funnel.
-
Critical: The apparatus must be hot to prevent premature crystallization on the filter, which leads to yield loss.
-
-
Nucleation Point: Concentrate the filtrate by rotary evaporation until the volume is reduced by 30%.
-
Antisolvent Addition:
-
Remove from heat.[1]
-
Add warm Ethyl Acetate dropwise until a persistent cloudiness (turbidity) is observed.
-
Add 1-2 mL of Ethanol to clear the solution (restore undersaturation).
-
-
Controlled Cooling: Allow the flask to cool to room temperature undisturbed (20°C/hour). Then, transfer to a -10°C freezer for 12 hours.
-
Isolation: Filter the white crystalline needles. Wash with cold 1:1 Ethanol/EtOAc.
Visualization: Process Workflows
Figure 1: Refined Crystallization Workflow
This diagram illustrates the critical decision points in the Ethanol-EtOAc protocol.
Caption: Logical flow for the purification of 3-AT, emphasizing hot filtration to remove insolubles before antisolvent addition.
Troubleshooting Center (FAQs)
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
User Report: "Instead of crystals, I see oily droplets forming at the bottom of the flask as it cools."
Root Cause Analysis: Oiling out occurs when the solution temperature drops below the phase separation boundary (binodal) before it crosses the solubility curve, or when the melting point of the solute is depressed by impurities [2, 4].[1][2]
Corrective Actions:
-
Purity Check: High impurity levels significantly lower the melting point.[1] If the crude is dark/sticky, perform a "rough" precipitation first (dissolve in water, crash out with acetone) before attempting the refined ethanol crystallization.
-
Temperature Control: Re-heat the mixture until the oil redissolves. Add more solvent (Ethanol) to lower the concentration.
-
Seeding Strategy: Cool the solution only to the metastable zone (just above the oiling temperature) and add seed crystals. This provides a surface for growth, bypassing the liquid phase separation [4].
Figure 2: Troubleshooting "Oiling Out"
Decision tree for recovering a batch that has oiled out.
Caption: Step-by-step remediation for liquid-liquid phase separation (oiling out) events.
Issue: Low Yield
User Report: "I followed the protocol, but I recovered less than 40% of my material."
Scientific Explanation: 3-AT is extremely soluble in water (28g/100mL) and alcohols [5].[3] If the mother liquor volume is too high, a significant portion of the product remains dissolved even at -10°C.
Optimization Table: Solvent Solubility Data Data compiled for 3-Amino-1,2,4-triazole at 25°C [5, 6].
| Solvent | Solubility Rating | Role in Protocol |
| Water | High (280 mg/mL) | Avoid for final crystallization (yield loss). |
| Ethanol | Moderate-High | Primary Solvent (Temperature dependent). |
| Methanol | High | Avoid (Too soluble, hard to crystallize). |
| Ethyl Acetate | Negligible | Antisolvent (Forces precipitation). |
| Diethyl Ether | Negligible | Antisolvent (Alternative).[4] |
Solution:
-
Don't use water: Unless you are performing an industrial evaporative crystallization (which requires vacuum concentration to >50% solids), avoid water [7].
-
Push the Antisolvent: Increase the ratio of Ethyl Acetate. A 1:1 ratio of Ethanol:EtOAc often maximizes yield without precipitating impurities.
Issue: Polymorph Control
User Report: "My DSC shows a different melting point than the literature (152-156°C). Do I have the wrong product?"
Analysis: Aminotriazole derivatives exhibit polymorphism. For example, 3-nitro-1,2,4-triazole has two forms (Form I and Form II), where Form II converts to Form I above 98°C [8].[5] While 3-AT is generally stable, rapid precipitation (dumping antisolvent) can trap metastable forms or solvates.
Verification Protocol:
-
Dry Thoroughly: Ensure the sample is dried at 60°C under vacuum for 4 hours. Solvent inclusion (solvates) depresses melting points.
-
Slow Growth: To ensure the thermodynamic stable form (usually the highest melting point), use the Slow Cooling method described in Protocol A rather than rapid evaporation.
References
-
Organic Syntheses. (1946).[6] 3-Amino-1H-1,2,4-triazole.[6][7][8][9][10][11] Organic Syntheses, Coll. Vol. 3, p.95.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization.
-
National Institutes of Health (NIH). (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
-
Brainly/Expert Community. (2024).[2] Remedies for Oiling Out.
-
Wikipedia. (n.d.). 3-Amino-1,2,4-triazole Properties. [6][7][9][12]
-
University of Rochester. (n.d.). Common Solvents for Recrystallization.
-
Google Patents. (1986). Process for preparing 3-amino-1,2,4-triazole (EP0168296B1).
-
Royal Society of Chemistry. (2013). Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainly.com [brainly.com]
- 3. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 10. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 11. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Regioisomer Formation in Triazole Synthesis
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for controlling regioisomer formation in 1,2,3-triazole synthesis, a critical aspect of leveraging "click chemistry" for molecular discovery and development. Here, we dissect the mechanistic underpinnings of regioselectivity and offer practical, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of triazole synthesis, and why are they a concern?
A1: In the cycloaddition reaction between an azide and an unsymmetrical alkyne, two different constitutional isomers, known as regioisomers, can be formed: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. The thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of both, which can complicate purification and characterization, and is undesirable in applications like drug development where specific molecular architecture is paramount for biological activity.[1][2]
Q2: What is the fundamental difference between Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) azide-alkyne cycloadditions?
A2: The choice of metal catalyst is the primary determinant of regioselectivity.[2]
-
CuAAC reactions almost exclusively yield the 1,4-disubstituted triazole regioisomer.[1][2][3][4][5]
-
RuAAC reactions, conversely, are highly selective for the 1,5-disubstituted triazole regioisomer.[1][6][7] This catalytic system is also compatible with internal alkynes, leading to fully substituted triazoles.[6][8]
Q3: Can I achieve regioselectivity without a metal catalyst?
A3: Yes, under specific conditions. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which uses strained cyclooctynes, is a metal-free alternative. However, without specific directing groups on the reactants, SPAAC reactions of unsymmetrical cyclooctynes can produce a mixture of regioisomers.[9][10] Recent research has shown that incorporating secondary interactions, such as those from a boronic acid ester, can promote complete regioselectivity even in SPAAC.[10][11][12]
Q4: My CuAAC reaction is giving me a mixture of regioisomers. What is the likely cause?
A4: The presence of the 1,5-isomer in a CuAAC reaction is highly unusual and typically points to a competing uncatalyzed thermal Huisgen cycloaddition. This can occur if the reaction temperature is too high or if the copper(I) catalyst is inactive or present in insufficient concentration, allowing the slower, non-regioselective thermal pathway to become significant.[1]
Troubleshooting Guide: Optimizing Regioselectivity
This section provides a structured approach to diagnosing and solving common issues related to regioisomer formation.
Problem: Poor Regioselectivity in Copper-Catalyzed (CuAAC) Reactions
Symptom: You observe the formation of the undesired 1,5-disubstituted triazole alongside the expected 1,4-isomer in your CuAAC reaction.
Causality Analysis: The Cu(I)-catalyzed mechanism is stepwise and selectively forms the 1,4-isomer.[3][13] The presence of the 1,5-isomer indicates that the uncatalyzed, thermal Huisgen cycloaddition is competing with the catalyzed pathway.[1] This suggests an issue with the catalytic cycle.
Solutions & Protocols:
-
Verify Catalyst Activity: The active catalyst is Cu(I). If you start with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is essential to generate Cu(I) in situ.[1][7]
-
Protocol Tip: Always use a freshly prepared solution of sodium ascorbate. A slight excess (e.g., 10-20 mol%) can help prevent oxidative homocoupling of the alkyne and ensure a sufficient concentration of active Cu(I).[1]
-
-
Optimize Reaction Temperature: High temperatures can promote the non-selective thermal pathway. CuAAC reactions are often efficient even at room temperature.[1][3]
-
Actionable Step: If you are running the reaction at elevated temperatures, try reducing it to room temperature or slightly above (e.g., 35-40 °C).
-
-
Ensure Ligand Efficacy: Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), stabilize the Cu(I) oxidation state, preventing its disproportionation or oxidation and thereby enhancing the catalytic efficiency.[5][7][14]
-
Recommendation: In cases of poor regioselectivity or slow reactions, the addition of a suitable ligand is highly recommended. The use of polytriazole ligands has been shown to significantly increase reaction rates and efficiency.[5]
-
Problem: Formation of 1,4-Isomer in a Ruthenium-Catalyzed (RuAAC) Reaction
Symptom: Your RuAAC reaction, intended to produce the 1,5-triazole, is contaminated with the 1,4-isomer.
Causality Analysis: The RuAAC mechanism proceeds through a distinct ruthenacycle intermediate that directs the formation of the 1,5-isomer.[1][6][8] Contamination with the 1,4-isomer could suggest either a competing copper contamination or substrate-specific electronic or steric effects that are overriding the catalyst's selectivity.
Solutions & Protocols:
-
Eliminate Copper Contamination: Glassware or reagents previously used for CuAAC reactions can be a source of trace copper contamination.
-
Actionable Step: Use dedicated, acid-washed glassware for RuAAC reactions to avoid cross-contamination.
-
-
Evaluate Substrate Effects: The regioselectivity of RuAAC can be influenced by electronic and steric factors of the alkyne substituent.[15] For example, hydrogen bond donors in the propargylic position of the alkyne tend to direct the substituent to the C-5 position of the triazole.[15] Conversely, electron-withdrawing groups like those in ynones or propiolic esters often favor placement at the C-4 position.[15]
-
Recommendation: Analyze your alkyne substrate. If it contains strong directing groups, this may influence the regiochemical outcome. Consider modifying the substrate if a different regioisomer is desired.
-
-
Catalyst Choice: While various [Cp*RuCl] complexes are effective, their catalytic activity can differ.[8]
Data Summary: Catalyst vs. Regioisomer
| Catalyst System | Predominant Regioisomer | Key Mechanistic Feature | Typical Substrates |
| Copper(I) | 1,4-disubstituted | Formation of a copper-acetylide intermediate[7][13] | Terminal alkynes |
| Ruthenium(II) | 1,5-disubstituted | Oxidative coupling to a ruthenacycle intermediate[6][8] | Terminal and internal alkynes |
| Thermal (Uncatalyzed) | Mixture of 1,4- and 1,5- | Concerted 1,3-dipolar cycloaddition[1] | Terminal and internal alkynes |
| Strain-Promoted (SPAAC) | Mixture (can be selective) | Ring strain release | Cyclooctynes |
Experimental Workflows & Diagrams
Protocol: High-Regioselectivity CuAAC Synthesis of 1,4-Disubstituted Triazoles
This protocol is adapted for general use in synthesizing 1,4-disubstituted 1,2,3-triazoles.[2][16]
-
Reactant Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0-1.2 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).
-
Reaction Initiation: Add the sodium ascorbate solution to the reactant mixture, followed by the copper sulfate solution.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Caption: Catalytic cycle of CuAAC leading to the 1,4-regioisomer.
Protocol: High-Regioselectivity RuAAC Synthesis of 1,5-Disubstituted Triazoles
This protocol provides a general method for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[15][16]
-
Inert Atmosphere: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the organic azide (1.0 eq) and degassed solvent (e.g., 1,2-dichloroethane or toluene).
-
Reagent Addition: Add the terminal alkyne (1.05 eq) to the flask.
-
Catalyst Addition: In a separate vial, dissolve the ruthenium catalyst (e.g., Cp*RuCl(COD), 1-2 mol%) in a small amount of the reaction solvent and add it to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., 45-80 °C). The reaction is often sensitive to atmospheric oxygen.[15]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Add silica gel to the mixture and remove the solvent by rotary evaporation. The product can then be purified by flushing the silica gel with an appropriate solvent (e.g., ethyl acetate) followed by trituration with a non-polar solvent like hexanes to precipitate the product.[15]
Caption: Troubleshooting workflow for unexpected 1,4-isomer in RuAAC.
References
- Jaiswal, M. K., Gupta, A., Ansari, F. J., Pandey, V. K., & Tiwari, V. K. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis, 21(4), 513-558.
- Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available online: [Link]
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Available online: [Link]
-
Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry. Available online: [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available online: [Link]
-
Ghahremanzadeh, R., Douroudgari, J., & Divsalar, A. (2021). Three-Component Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using a Novel and Efficient Nano Alumina Based Cu(II) Catalyst. Polycyclic Aromatic Compounds. Available online: [Link]
-
Yadav, A., Singh, A., & Singh, R. K. (2017). General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles. European Journal of Organic Chemistry, 2017(40), 6031-6038. Available online: [Link]
-
Fokin, V. V., Rostovtsev, V. V., Green, L. G., & Sharpless, K. B. (2004). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters, 6(20), 3477–3479. Available online: [Link]
-
Das, D., & Pradhan, S. (2022). Sustainable synthesis of 1,4-disubstituted and N-unsubstituted 1,2,3-triazoles using reusable ZnO-CTAB nanocrystals. New Journal of Chemistry, 46(36), 17351-17361. Available online: [Link]
-
Reddy, T. J., Le, T. N., & Kim, S. (2018). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery, 15(10), 1047-1058. Available online: [Link]
-
Özen, C., & Akyüz, K. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. Journal of Molecular Structure: THEOCHEM, 1014, 103-110. Available online: [Link]
-
Lo, C.-Y., Chen, Y.-C., Lin, Y.-C., & Liu, S.-T. (2011). Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Dalton Transactions, 40(39), 10122-10128. Available online: [Link]
-
Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry. Available online: [Link]
-
Li, X., Wang, Y., & Wang, X. (2022). Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles. Organic Chemistry Frontiers, 9(16), 4323-4329. Available online: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available online: [Link]
-
de la Cruz, A., Sánchez-Sanz, G., & Alkorta, I. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Omega, 7(15), 13076–13084. Available online: [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2012). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 89, 58-68. Available online: [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available online: [Link]
-
Yoshikawa, R., Hamada, S., & Matsuo, J. (2024). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv. Available online: [Link]
-
Yoshikawa, R., Hamada, S., & Matsuo, J. (2024). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv. Available online: [Link]
-
Kumar, A., Singh, A., & Kumar, V. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect, 9(3), e202303867. Available online: [Link]
-
Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available online: [Link]
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2018). Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. Macromolecules, 51(17), 6757–6763. Available online: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 5-Isobutyl-4H-1,2,4-triazol-3-amine and its Isomers for Researchers and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, renowned for its versatile biological activities. This guide provides an in-depth comparison of the potential bioactivity of 5-isobutyl-4H-1,2,4-triazol-3-amine and its structural isomers. While direct comparative experimental data for this specific set of isomers is not extensively available in the public domain, this document synthesizes established structure-activity relationship (SAR) principles from analogous 1,2,4-triazole derivatives to forecast their biological profiles. This analysis is intended to guide researchers in the strategic design and evaluation of novel triazole-based compounds.
The 1,2,4-Triazole Core: A Privileged Scaffold
The five-membered 1,2,4-triazole ring, with its three nitrogen atoms, is a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to interact with a wide array of biological targets through hydrogen bonding, dipole interactions, and by enhancing solubility.[1] This versatility has led to the development of numerous successful drugs and agrochemicals. The substitution pattern on the triazole ring is a critical determinant of its biological activity, with modifications at the 3, 4, and 5-positions influencing potency, selectivity, and pharmacokinetic properties.
Bioactivity Profile of this compound
While specific experimental data for this compound is limited, we can infer its potential bioactivities based on the known contributions of its constituent parts: the 3-amino group, the 5-isobutyl group, and the 4H-1,2,4-triazole core.
-
Antifungal Potential: The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal agents, primarily acting through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.[2] The presence of an amino group at the 3-position can contribute to the molecule's interaction with the active site of target enzymes. Studies on related 3-amino-1,2,4-triazole derivatives have shown promising antifungal activity.[3]
-
Herbicidal Activity: Triazole derivatives are also prominent in the agrochemical sector as herbicides. The isobutyl group, a small lipophilic moiety, may enhance the compound's ability to penetrate plant tissues. The overall structure bears resemblance to known herbicidal triazolinones, suggesting a potential for similar activity.[4]
-
Anticancer Properties: A growing body of research highlights the anticancer potential of 1,2,4-triazole derivatives. The 3-amino-1,2,4-triazole scaffold has been explored for its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] The isobutyl group could influence the compound's interaction with hydrophobic pockets in protein targets relevant to cancer progression.
Comparative Bioactivity of Triazole Isomers: A Structure-Activity Relationship (SAR) Perspective
The precise positioning of the isobutyl and amino groups on the 1,2,4-triazole ring is expected to have a profound impact on the molecule's bioactivity.
Table 1: Predicted Bioactivity Profiles of Isobutyl-Aminotriazole Isomers
| Isomer | Predicted Primary Bioactivity | Rationale based on SAR |
| This compound | Antifungal, Herbicidal | The 3-amino group is a common feature in bioactive triazoles. The 5-position substitution can influence target binding and cellular uptake. |
| 3-Isobutyl-4H-1,2,4-triazol-5-amine | Anticancer, Antifungal | The 5-amino group, while less common than the 3-amino isomer in commercial drugs, has shown significant activity in various studies. The isobutyl group at the 3-position may alter target specificity. |
| 4-Isobutyl-3-amino-5-substituted-1,2,4-triazole | Variable | Substitution at the N4 position often leads to distinct biological activities and can be crucial for potent and selective compounds. The specific substituent at the 5-position would be a key determinant. |
| 3,5-Di-isobutyl-4-amino-1,2,4-triazole | Herbicidal, Antifungal | The presence of two alkyl groups could enhance lipophilicity, potentially improving penetration into target organisms like plants and fungi. |
Key SAR Insights from Literature:
-
Position of the Amino Group: Studies on various 1,2,4-triazole derivatives suggest that 3-amino-1,2,4-triazoles often exhibit strong antimicrobial and antifungal properties.[3] In contrast, some 5-amino analogues have demonstrated potent anticancer activity.[5]
-
Nature of the Alkyl Substituent: The size and lipophilicity of the alkyl group at the 3 or 5-position can influence the compound's interaction with the active site of target enzymes. For instance, in a series of GPR88 agonists, the activity decreased with an increase in the size of the alkyl substitution.[7] In another study on N-alkyl-nitroimidazoles, increasing the alkyl chain length decreased antitumor activity against a lung cancer cell line.[8]
-
Substitution at the N4 Position: The nitrogen at the 4-position is a critical point for modification. N4-substituted derivatives often exhibit distinct biological profiles. For example, 4-amino-substituted 1,2,4-triazoles are precursors to Schiff bases with a wide range of pharmacological activities.[9]
Experimental Protocols for Synthesis and Bioactivity Evaluation
The following are generalized protocols for the synthesis and biological screening of novel triazole derivatives, based on established methodologies.
4.1. General Synthesis of 5-Alkyl-4H-1,2,4-triazol-3-amines
A common route to synthesize 3-amino-5-alkyl-1,2,4-triazoles involves the cyclization of acyl-aminoguanidines.
Step-by-Step Methodology:
-
Esterification: The starting alkyl carboxylic acid (e.g., isovaleric acid) is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or thionyl chloride) to yield the corresponding ester.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to form the acid hydrazide.
-
Cyclization: The acid hydrazide is reacted with aminoguanidine bicarbonate in a suitable solvent (e.g., ethylene glycol) under reflux to yield the target this compound.
4.2. In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial Dilutions: Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with a standardized fungal suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and for a sufficient duration (e.g., 35°C for 48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
4.3. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubation and Solubilization: The plate is incubated to allow the formazan crystals to form, which are then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Conclusion and Future Directions
Based on established structure-activity relationships, this compound and its isomers represent a promising class of compounds with potential applications in antifungal, herbicidal, and anticancer research. The isomeric position of the isobutyl and amino groups is predicted to be a key determinant of their specific biological activity. Further experimental validation through synthesis and rigorous biological screening is essential to confirm these hypotheses and to identify lead compounds for further development. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing chemical space.
References
- Frolova, Y., Kaplaushenko, A., Sameliuk, Y., Romanina, D., & Morozova, L. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Česká a Slovenská farmacie, 71(4), 149-158.
- Mu, J. X., Zhai, Z. W., Tan, C. X., Weng, J. Q., Wu, H. K., Duke, S. O., ... & Liu, X. H. (2021). Synthesis and Herbicidal Activity of 1, 2, 4‐Triazole Derivatives Containing a Pyrazole Moiety. Chemistry & Biodiversity, 18(11), e2100539.
- Al-Romaigh, F. A., Al-Dhfyan, A., & Al-Omair, M. A. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296.
- Joshi, S. D., & More, U. A. (2019). Advances in synthetic approach to and antifungal activity of triazoles.
- Sabale, P. M., & Mehta, P. (2014). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1, 2, 4-triazole-3-thiol derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 150-153.
- Aguirre-de Paz, J., Garcés-Ramírez, L., & Correa-Basurto, J. (2023).
- Chen, H., Bryan, J., & Roth, B. L. (2021). Evaluation of Amide Bioisosteres Leading to 1, 2, 3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of medicinal chemistry, 64(15), 11561-11575.
- Mykhailiuk, P. K. (2025). Synthesis and Antifungal Activity of Fmoc-Protected 1, 2, 4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. Molecules, 30(1), 133.
- Hasan, A., Akhtar, M. N., & Gapil, S. (2021). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1, 2, 4-Triazole-3-Thioesters. Molecules, 26(20), 6271.
- Zhang, H., Liu, Y., Wang, Y., Zhang, Y., & Liu, Q. (2016). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1, 2, 4-triazole derivatives. Bioorganic & medicinal chemistry letters, 26(15), 3568-3572.
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2025).
- Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in vitro biological activities of 4, 5-disubstituted 1, 2, 4-triazole-3-thiols. Advances in Microbiology, 3(04), 366.
- Szabó, I., Szabó, E., & Csámpai, A. (2024). Aminodiols, aminotetraols and 1, 2, 3-triazoles based on allo-gibberic acid: stereoselective syntheses and antiproliferative activities. RSC Advances, 14(49), 35835-35847.
- Ikizler, A. A., & Uzunali, E. (2025). Synthesis and characterization of some 3-alkyl-4-amino-5-cyanomethyl-4H-1, 2, 4-triazoles. Journal of Heterocyclic Chemistry, 62(8), 2417-2422.
- Duggan, D. E., Noll, R. M., & Vlasses, P. H. (1975). 3, 5-disubstituted 1, 2, 4-triazoles, a new class of xanthine oxidase inhibitors. Journal of medicinal chemistry, 18(9), 900-903.
- Meanwell, N. A. (2011). The influence of bioisosteres in drug design: tactical applications to address developability problems. Journal of medicinal chemistry, 54(8), 2529-2591.
- Hotsuliak, A. S. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1, 2, 4-triazole-3-thiol. Journal of Organic and Pharmaceutical Chemistry, 19(3 (75)), 3-10.
- Al-Warhi, T., Al-Hazmi, L. A., & El-Brollosy, N. R. (2021).
- Moschel, R. C., McDougall, M. G., & Dolan, M. E. (2005). Substitution of aminomethyl at the meta-position enhances the inactivation of O6-alkylguanine-DNA alkyltransferase by O6-benzylguanine. Journal of medicinal chemistry, 48(25), 7847-7855.
- Higuita-Rendón, D. A., Laverde-Rojas, D. C., & Velez-Hernández, L. F. (2021). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Current Bioactive Compounds, 17(7), e010721189917-e010721189917.
- Al-Tel, T. H. (2025). 1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b. Journal of Medicinal Chemistry, 68(15), 8141-8150.
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][3][4]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 251-262.
- Sharma, D., & Narasimhan, B. (2020). An insight on medicinal attributes of 1, 2, 4-triazoles. Mini reviews in medicinal chemistry, 20(11), 993-1025.
- Zhang, Y., Liu, Y., & Wang, Y. (2022). Active geometrical isomers of anticancer drugs. Journal of Medicinal Chemistry, 65(1), 1-24.
- Dolzhenko, A. V., Chui, W. K., & Dolzhenko, A. V. (2017). Synthesis of 3-(5-amino-1H-1, 2, 4-triazol-3-yl) propanamides and their tautomerism. New Journal of Chemistry, 41(16), 8048-8056.
- Jones, R. G., & Ainsworth, C. (1955). 3-Aminoalkyl-1, 2, 4-triazoles. Journal of the American Chemical Society, 77(6), 1538-1540.
- Wang, Y., Zhang, Y., & Liu, Y. (2019). Synthesis and Biological Activity of a 3, 5-Disubstituted-1, 2, 4-Oxadiazole Fungicide Containing 3-Pyrazole Group. Web of Proceedings.
- Hassan, F. A., & Al-Shammary, A. A. H. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1, 2, 4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo, 1(1), 1-1.
Sources
- 1. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]
- 4. scilit.com [scilit.com]
- 5. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 9. connectjournals.com [connectjournals.com]
Comparative Study of Alkyl-Substituted Aminotriazoles: Physicochemical Properties and Functional Applications
[1][2]
Executive Summary
Objective: This guide provides a technical comparative analysis of alkyl-substituted aminotriazoles, focusing on the critical structure-property relationships (SPR) that drive their performance in corrosion inhibition and pharmaceutical applications.
Key Insight: The functional efficacy of the aminotriazole scaffold is governed by a delicate balance between the hydrophilicity of the triazole ring (providing surface anchoring or receptor binding) and the hydrophobicity of the alkyl substituent (providing barrier protection or membrane permeability).
-
Corrosion Control: Long-chain derivatives (e.g.,
heptyl) outperform short-chain analogues due to superior film-forming capabilities, achieving protection efficiencies >85%.[1][2] -
Drug Discovery: 3-alkylsulfanyl-4-amino-1,2,4-triazoles exhibit potent antiproliferative activity, where optimized lipophilicity (LogP) enhances cellular uptake without compromising selectivity.[1]
Chemical Architecture & Isomerism
The 1,2,4-triazole core exists in tautomeric equilibrium, a feature critical for its coordination chemistry.[1][2] When substituted with an amino group and an alkyl chain, two primary isomers dominate the literature:
-
3-amino-5-alkyl-1,2,4-triazole: The thermodynamically stable isomer, widely used in corrosion inhibition.[1]
-
4-amino-3,5-dialkyl-1,2,4-triazole: Often utilized in coordination polymers and as a precursor for Schiff bases.[1]
Tautomeric Equilibrium
The proton mobility on the ring nitrogens (
Figure 1: Tautomeric shifts in 1,2,4-triazoles facilitating versatile metal coordination.
Comparative Application: Corrosion Inhibition
The most significant industrial application of alkyl-aminotriazoles is the protection of ferrous and non-ferrous metals in acidic environments.
The Chain Length Effect (Hydrophobicity vs. Solubility)
Experimental data indicates a non-linear relationship between alkyl chain length and inhibition efficiency (IE).[1][2]
| Alkyl Chain | Solubility (in 1M HCl) | Inhibition Efficiency (2 g/L) | Mechanism |
| Methyl ( | High | < 40% | Weak physical adsorption; layer is too porous.[1] |
| Propyl ( | High | 55-60% | Moderate adsorption; insufficient surface coverage.[1] |
| Heptyl ( | Low (Dispersible) | 65-85% | Critical Micelle-like Aggregation: Forms a dense hydrophobic barrier.[1] |
| Decyl ( | Very Low | Variable | Solubility limits effective transport to the metal surface.[2] |
Causality: The triazole ring anchors to the metal via lone pair donation (chemisorption), while the alkyl tail orients away from the surface.[2] A
Adsorption Isotherm
The adsorption of 3-heptyl-5-amino-1,2,4-triazole typically follows the Langmuir Adsorption Isotherm , suggesting monolayer coverage.[1]
Comparative Application: Pharmaceutical Potency
In drug development, the focus shifts from surface coverage to receptor affinity and membrane permeability.[2]
3-Alkylsulfanyl-4-amino-1,2,4-triazoles
Substituting the alkyl group via a sulfur linker (thioether) significantly alters the bioactivity profile compared to direct C-alkylation.[1]
Case Study: Anticancer Activity (HCT116 Cell Line)
-
Compound: 3-(propylthio)-4-amino-1,2,4-triazole vs. 3-(benzylthio)-4-amino-1,2,4-triazole.[1]
-
Observation: Aromatic or bulky alkyl groups attached via sulfur often show higher potency than simple linear chains.
-
Mechanism: The sulfur atom acts as a hydrogen bond acceptor, while the alkyl/aryl group fits into hydrophobic pockets of enzymes (e.g., CYP51 in fungi or specific kinases in cancer cells).[2]
Figure 2: Structure-Activity Relationship (SAR) logic for optimizing aminotriazole drugs.
Experimental Protocols
Protocol A: Synthesis of 3-Heptyl-5-amino-1,2,4-triazole
Target: High-efficiency corrosion inhibitor.[1]
Methodology: This protocol uses the aminoguanidine cyclization route, which is robust for introducing specific alkyl chains.[2]
-
Reagents: Octanoic acid (1 equiv), Aminoguanidine bicarbonate (1 equiv), Polyphosphoric acid (PPA) (Solvent/Catalyst).[1][2]
-
Procedure:
-
Step 1: Mix octanoic acid and aminoguanidine bicarbonate in a round-bottom flask.
-
Step 2: Add PPA slowly (exothermic) and stir to form a paste.
-
Step 3: Heat the mixture to 120°C for 4-6 hours . Note: High temperature is required to drive the dehydration cyclization.
-
Step 4: Cool to 80°C and pour into crushed ice/water. Neutralize with NaOH solution to pH 7-8.
-
Step 5: Filter the precipitate. Recrystallize from ethanol/water (1:1).[1][2]
-
-
Validation:
-
Melting Point: Check against literature (approx. range for C7 derivative: 95-105°C).
-
IR Spectroscopy: Look for characteristic amine doublets (3200-3400 cm⁻¹) and triazole ring stretch (1500-1600 cm⁻¹).[1]
-
Protocol B: Electrochemical Corrosion Testing (EIS)
Objective: Quantify the inhibition efficiency of the synthesized compound.[2]
-
Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl).
-
Electrolyte: 1.0 M HCl (aggressive acidic medium).
-
Preparation: Polish steel samples with SiC paper (up to 1200 grit), degrease with acetone, and wash with distilled water.[1][2]
-
Measurement:
-
Allow Open Circuit Potential (OCP) to stabilize (30 mins).
-
Perform Electrochemical Impedance Spectroscopy (EIS) at OCP.
-
Frequency range: 100 kHz to 10 mHz; Amplitude: 10 mV.
-
-
Analysis:
Visualization: Synthesis Workflow
Figure 3: Convergent synthesis pathway for 3-alkyl-5-amino-1,2,4-triazoles.
References
-
Corrosion Inhibition of Steel by Selected Homologues of 3-Alkyl-5-amino-1,2,4-triazoles. Source: Voronezh State University Scientific Journals. URL:[Link] Significance: Establishes the C7 (heptyl) chain length as the critical threshold for effective corrosion inhibition in acidic media.
-
Design, Synthesis and Biological Evaluation of Novel 3-Alkylsulfanyl-4-amino-1,2,4-triazole Derivatives. Source: PubMed / Bioorganic & Medicinal Chemistry Letters. URL:[Link] Significance: Provides data on the antiproliferative activity of sulfur-linked triazole derivatives against cancer cell lines (HCT116, HeLa).[3]
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Source: National Institutes of Health (PMC).[2] URL:[Link] Significance: Details the convergent synthetic routes (hydrazide vs aminoguanidine) for creating the triazole core.
-
Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy. Source: Frontiers in Materials. URL:[Link] Significance: Validates the efficacy of the mercapto-derivative (AMT) and provides EIS protocols for aluminum protection.
Sources
Comparative Guide: Biological Activity & Pharmacophore Profiling of 1,2,4-Triazole vs. 1,2,3-Triazole Derivatives
Executive Summary: The "Warhead" vs. The "Linker"
In modern drug discovery, triazole isomers are not interchangeable. While both are nitrogen-rich, five-membered aromatic heterocycles, their application in medicinal chemistry diverges significantly based on their electronic distribution and synthetic accessibility.
-
1,2,4-Triazoles are historically the "Warheads." They are the gold standard for antifungal therapeutics (e.g., Fluconazole) and aromatase inhibitors (e.g., Letrozole) because their N4 nitrogen is a potent metal coordinator (binding Heme-Iron).
-
1,2,3-Triazoles are the premier "Bioisosteres & Linkers." Popularized by "Click Chemistry" (CuAAC), they are predominantly used to mimic amide bonds (peptide mimetics) or to link two pharmacophores without metabolic degradation, owing to their high dipole moment (~5D) and oxidative stability.
This guide dissects the physicochemical basis for these differences, compares their biological performance, and provides validated experimental protocols.[1]
Part 1: Physicochemical & Structural Basis
The distinct biological activities of these isomers stem directly from their electronic properties and binding modes.
Electronic Profile & Dipole Moments[1][2][3]
-
1,2,3-Triazole: Exhibits a remarkably high dipole moment (approx.[2][3] 5.0 D for 1,4-disubstituted derivatives). This strong dipole allows it to mimic the electrostatic footprint of a trans-amide bond, making it an ideal peptide bond surrogate that is resistant to proteases.
-
1,2,4-Triazole: Possesses a lower dipole moment (approx. 2.0–3.0 D ). Its key feature is the basicity of the N4 nitrogen, which acts as a strong Hydrogen Bond Acceptor (HBA) and a metal ligand.
Binding Mechanisms[5][6]
-
Heme Coordination (1,2,4-Dominant): The unhindered lone pair on N4 of the 1,2,4-triazole ring coordinates directly with the Ferric ion (Fe³⁺) of the heme group in cytochrome P450 enzymes (specifically CYP51).[4] This blocks the active site, preventing substrate oxidation.
-
Amide Bioisosterism (1,2,3-Dominant): The 1,2,3-triazole ring aligns its dipole with protein backbones, engaging in dipole-dipole interactions and
-stacking that mimic peptide bonds, but with significantly higher metabolic stability.
Diagram 1: Pharmacophore & Binding Logic
Caption: Comparative pharmacophore mapping showing the divergent therapeutic utility driven by electronic structure.
Part 2: Biological Activity Comparison[1]
Antifungal Activity (The 1,2,4 Stronghold)
The 1,2,4-triazole is the industry standard for treating systemic fungal infections (Candidiasis, Aspergillosis).
-
Mechanism: Inhibition of lanosterol 14
-demethylase (CYP51).[1][5][4][6] -
Performance: 1,2,4-derivatives show 10-100x higher potency in CYP51 inhibition compared to 1,2,3-analogs. The N4-Fe interaction is critical; 1,2,3-triazoles lack the optimal geometry/basicity for this specific coordination.
-
Key Drugs: Fluconazole, Voriconazole, Posaconazole.[5]
Anticancer Activity (The Hybrid Battleground)
-
1,2,4-Triazoles: Used in Aromatase Inhibitors (e.g., Letrozole) for breast cancer. They bind the heme of the aromatase enzyme, preventing the conversion of androgens to estrogens.
-
1,2,3-Triazoles: Dominate "Hybrid Drug" research. Due to the ease of Click Chemistry, 1,2,3-triazoles are used to link cytotoxic agents (e.g., podophyllotoxin) to targeting moieties. They exhibit cytotoxicity by inducing apoptosis via mitochondrial pathways, often independent of heme binding.
Quantitative Performance Matrix
| Feature | 1,2,4-Triazole Derivatives | 1,2,3-Triazole Derivatives |
| Primary Target Class | Heme-containing Enzymes (CYP450) | GPCRs, Kinases, Proteases |
| Binding Mode | Metal Coordination (Fe³⁺) | Dipole-Dipole, |
| Antifungal Potency (MIC) | High (0.125 - 8.0 | Moderate to Low (>16 |
| Metabolic Stability | High (CYP Inhibitor) | Very High (Resistant to hydrolysis) |
| Synthetic Access | Difficult (High T, Condensation) | Easy (Click Chemistry, RT) |
| Lipophilicity (LogP) | Variable (Often Hydrophilic) | Tunable (Linker dependent) |
*Note: 1,2,3-triazoles can show high antifungal activity if attached to a specific pharmacophore, but the triazole ring itself is rarely the primary warhead.
Part 3: Synthetic Accessibility & Library Generation
The choice between these isomers is often dictated by synthetic feasibility during Hit-to-Lead optimization.
Diagram 2: Synthetic Decision Tree
Caption: Decision tree for selecting synthetic routes based on medicinal chemistry requirements.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1,2,3-Triazoles (CuAAC Method)
Purpose: Rapid generation of 1,4-disubstituted 1,2,3-triazole libraries for SAR screening.
-
Reagents: Dissolve Terminal Alkyne (1.0 eq) and Organic Azide (1.0 eq) in a 1:1 mixture of water and tert-butanol.
-
Catalyst: Add Sodium Ascorbate (0.1 eq) followed by Copper(II) Sulfate Pentahydrate (0.01 eq). Note: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC.
-
Workup: Dilute with water. If the product precipitates, filter and wash with cold water. If not, extract with ethyl acetate.
-
Validation: Verify structure via ¹H NMR (distinct singlet for triazole-CH at
7.5–8.5 ppm).
Protocol B: In Vitro Antifungal Susceptibility Testing (CLSI M27-A3)
Purpose: Compare the potency of 1,2,4 vs 1,2,3 derivatives.
-
Inoculum: Prepare Candida albicans (ATCC 90028) suspension in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to a final concentration of
to cells/mL. -
Plate Prep: Dispense 100
L of inoculum into 96-well microdilution plates. -
Compound Addition: Add 100
L of test compounds (dissolved in DMSO, <1% final conc) in serial dilutions (e.g., 64 g/mL to 0.125 g/mL). Include Fluconazole as a positive control (1,2,4-triazole benchmark). -
Incubation: Incubate at 35°C for 24–48 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically (OD
) as the lowest concentration causing 50% inhibition compared to growth control.
Part 5: Strategic Selection Guide
| Scenario | Recommendation | Rationale |
| Designing a CYP51 Inhibitor | Use 1,2,4-Triazole | The N4 nitrogen is essential for coordinating the heme iron.[4] 1,2,3-triazoles bind poorly to this target. |
| Replacing an Unstable Peptide Bond | Use 1,2,3-Triazole | Acts as a bioisostere for the amide bond, maintaining geometry while resisting enzymatic hydrolysis.[7] |
| Fragment-Based Drug Discovery (FBDD) | Use 1,2,3-Triazole | "Click" chemistry allows rapid coupling of fragments to explore binding pockets without complex synthesis. |
| Aromatase Inhibition (Breast Cancer) | Use 1,2,4-Triazole | Similar to CYP51, aromatase is a heme-dependent enzyme requiring the specific coordination geometry of the 1,2,4-isomer. |
References
-
Bioisosteric Replacement of Amides. ACS Pharmacology & Translational Science. (2026).[7][8][9] Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. [Link]
-
Antifungal Mechanism of Action. National Institutes of Health (PMC). (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. [Link]
-
Triazoles in Medicinal Chemistry. ResearchGate. (2024).[10] A comprehensive review of 1,2,3 & 1,2,4 triazole analogs for their versatile biological activities. [Link]
-
Dipole Moments and Electronic Properties. ResearchGate. (2025). Induced dipole moments of diazoles and triazoles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Substituted-4H-1,2,4-triazol-3-amines: An In-Depth Analysis of Synthetic Routes
The 5-substituted-4H-1,2,4-triazol-3-amine scaffold is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of therapeutic agents, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory drugs, underscores the critical need for efficient and versatile synthetic strategies.[1] This guide provides a comprehensive comparison of the most common and emerging synthetic routes to this valuable heterocyclic core, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it an excellent bioisostere for amide bonds.[2][3] This has led to its widespread incorporation into pharmacologically active molecules. The 3-amino-5-substituted-1,2,4-triazole moiety, in particular, offers multiple points for further functionalization, making it a versatile building block in the synthesis of complex molecular architectures.
This guide will focus on a comparative analysis of two primary synthetic strategies: the classical and widely adopted route commencing from aminoguanidine, and a common alternative pathway that proceeds via a thiosemicarbazide intermediate, typically yielding the corresponding 3-thiol, a valuable precursor that can be further modified. We will delve into the mechanistic underpinnings of each route, provide detailed, step-by-step experimental protocols, and present a comparative analysis of their respective advantages and limitations.
Route 1: The Aminoguanidine Condensation with Carboxylic Acids
The most direct and frequently employed method for the synthesis of 5-substituted-4H-1,2,4-triazol-3-amines is the condensation of aminoguanidine with a carboxylic acid or its derivatives (e.g., esters, acid chlorides, or anhydrides), followed by cyclization.[4][5] This approach is valued for its straightforward nature and the ready availability of starting materials.
Mechanistic Insights
The reaction proceeds through a two-step sequence: initial acylation of the more nucleophilic hydrazino moiety of aminoguanidine to form an acylaminoguanidine intermediate, followed by an intramolecular cyclization with the elimination of water.[3] The cyclization is typically promoted by heat and can be acid-catalyzed.
Caption: Mechanism of the aminoguanidine route.
Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-5-phenyl-1,2,4-triazole[3]
This protocol highlights a modern, microwave-assisted approach that significantly reduces reaction times and often improves yields.
Materials:
-
Aminoguanidine bicarbonate
-
Benzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropyl alcohol (i-PrOH)
-
Microwave reactor
Procedure:
-
Preparation of Aminoguanidine Hydrochloride: In a suitable vessel, a mixture of aminoguanidine bicarbonate (1.36 g, 0.01 mol) and a 37% solution of HCl (1.25 mL, 0.015 mol) is stirred for 1 hour. The water is then evaporated to yield dry aminoguanidine hydrochloride.
-
Reaction Setup: The prepared aminoguanidine hydrochloride is mixed with benzoic acid (1.47 g, 0.012 mol) and isopropyl alcohol (as a solvent since benzoic acid is a solid) in a 10 mL microwave process vial.
-
Microwave Irradiation: The reaction mixture is irradiated in a monomode microwave reactor at 180°C for 3 hours.
-
Work-up and Purification: After cooling, the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Advantages and Limitations
Advantages:
-
Directness: This is often a one-pot or two-step synthesis from readily available starting materials.
-
Versatility: A wide range of carboxylic acids (aliphatic, aromatic, heterocyclic) can be used to generate a diverse library of 5-substituted triazoles.[3]
-
Green Chemistry Approaches: The use of microwave irradiation can significantly reduce reaction times and energy consumption.[2] Solvent-free conditions have also been reported.[3]
Limitations:
-
Harsh Conditions: Traditional methods often require high temperatures and prolonged reaction times, which may not be suitable for sensitive substrates.
-
By-product Formation: In some cases, the formation of oxadiazoles or other side products can occur, complicating purification.
-
Safety of Aminoguanidine: Aminoguanidine and its salts can be hazardous and should be handled with appropriate safety precautions.
Route 2: The Thiosemicarbazide Cyclization
An alternative and widely used strategy for the synthesis of the 1,2,4-triazole core involves the cyclization of a thiosemicarbazide intermediate. This route most commonly leads to the formation of 5-substituted-4H-1,2,4-triazole-3-thiols, which are valuable synthetic intermediates that can be further functionalized.[6][7]
Mechanistic Insights
The synthesis begins with the formation of an acylthiosemicarbazide from a carboxylic acid hydrazide and an isothiocyanate. This intermediate then undergoes base-catalyzed intramolecular cyclization. The mechanism involves the deprotonation of a nitrogen atom, followed by nucleophilic attack on the carbonyl carbon and subsequent dehydration to form the triazole ring.
Caption: Mechanism of the thiosemicarbazide route to triazole-3-thiols.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol[8]
This protocol details the synthesis of a 4-amino-substituted triazole-3-thiol, a close analog to the target 3-amino compounds.
Materials:
-
Ethyl benzoate
-
Hydrazine monohydrate
-
Ethanol
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Anhydrous ether
Procedure:
-
Synthesis of Benzoic Acid Hydrazide: A mixture of ethyl benzoate (14.3 mL, 100 mmol) and 99% hydrazine hydrate (14.6 mL, 300 mmol) is refluxed for 15 minutes. Ethanol (10 mL) is added to obtain a clear solution, and the mixture is refluxed for an additional 2 hours. The ethanol is then evaporated, and the residue is cooled. The resulting crystals of benzoic acid hydrazide are collected by filtration and recrystallized from ethanol.
-
Synthesis of Potassium 3-benzoylhydrazine-1-carbodithioate: Benzoic acid hydrazide (13.6 g, 100 mmol) is added to a chilled, stirred solution of KOH (8.4 g, 150 mmol) in absolute ethanol (250 mL). Carbon disulfide (11.5 mL, 190 mmol) is added dropwise, and the mixture is stirred for 12 hours at room temperature. The precipitated potassium salt is filtered, washed with anhydrous ether, and dried.
-
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate from the previous step is reacted with an excess of 99% hydrazine hydrate under reflux to yield the final product. The product is then isolated and purified by recrystallization.
Advantages and Limitations
Advantages:
-
High Yields: This method often provides good to excellent yields of the triazole-3-thiol products.[6]
-
Versatility: The use of various hydrazides and isothiocyanates allows for the introduction of diverse substituents at the 5- and 4-positions of the triazole ring.
-
One-Pot Procedures: One-pot variations of this synthesis have been developed, increasing efficiency.
Limitations:
-
Indirect Route to 3-Aminotriazoles: This route directly yields the 3-thiol derivative. While valuable, conversion to the 3-amino analogue requires an additional synthetic step, which can add complexity and reduce overall yield.
-
Use of Hazardous Reagents: Carbon disulfide is highly flammable and toxic and must be handled with extreme care in a well-ventilated fume hood.
Comparative Analysis of Synthetic Routes
To facilitate a direct comparison, the key features of the aminoguanidine and thiosemicarbazide routes are summarized in the table below.
| Feature | Route 1: Aminoguanidine Condensation | Route 2: Thiosemicarbazide Cyclization |
| Starting Materials | Aminoguanidine salts, Carboxylic acids (or derivatives) | Carboxylic acid hydrazides, Isothiocyanates, Carbon disulfide |
| Key Intermediate | Acylaminoguanidine | Acylthiosemicarbazide |
| Primary Product | 5-Substituted-4H-1,2,4-triazol-3-amine | 5-Substituted-4H-1,2,4-triazole-3-thiol |
| Typical Reaction Conditions | High temperature (conventional heating) or elevated temperature (microwave); Acid catalysis | Basic conditions (e.g., NaOH, KOH); Reflux |
| Typical Yields | Moderate to high (can be variable)[3] | Good to excellent[6] |
| Reaction Time | Several hours (conventional) to < 1 hour (microwave)[3] | Several hours |
| Scope and Versatility | Broad scope for the 5-substituent | Broad scope for 5- and 4-substituents |
| Key Advantages | Direct synthesis of the target 3-amino triazoles; Amenable to green chemistry approaches | High yields; Access to 3-thiol functionality for further elaboration |
| Key Disadvantages | Can require harsh conditions; Potential for side products | Indirect route to 3-amino triazoles; Use of hazardous carbon disulfide |
Emerging and Greener Synthetic Alternatives
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of 5-substituted-3-amino-1,2,4-triazoles, several promising approaches have emerged:
-
Microwave-Assisted Organic Synthesis (MAOS): As demonstrated in the experimental protocol for the aminoguanidine route, microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions.[2][3] This is a significant step towards greener synthesis.
-
Deep Eutectic Solvents (DES): The use of biodegradable and non-toxic deep eutectic solvents, such as choline chloride/urea, has been reported for the one-pot synthesis of 3-amino-1,2,4-triazoles, offering an environmentally benign alternative to traditional organic solvents.[8]
-
One-Pot, Multi-Component Reactions: These strategies, which combine several reaction steps into a single operation without the isolation of intermediates, are highly efficient and reduce waste. One-pot syntheses of 1,2,4-triazoles from hydrazides and other reagents have been successfully developed.[2]
Conclusion and Future Outlook
The synthesis of 5-substituted-4H-1,2,4-triazol-3-amines is a well-established field with several reliable synthetic routes. The classical aminoguanidine condensation remains a primary choice for the direct synthesis of these compounds, especially with the advent of microwave-assisted techniques that enhance its efficiency and green credentials. The thiosemicarbazide route, while typically yielding the 3-thiol analogue, offers a robust and high-yielding alternative for accessing a different, yet equally valuable, class of functionalized 1,2,4-triazoles that can serve as precursors to a wide range of derivatives.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities and commitment to green chemistry principles. As the demand for novel and diverse 1,2,4-triazole derivatives in drug discovery continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain an active and important area of research.
References
-
One-pot synthesis of 5-substituted 3-amino-1,2,4-triazoles in ChCl/urea. - ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - PSE Community.org. Available at: [Link]
-
Conversion of Substituted Thiosemicarbazide and 1,3,4-Oxadiazole to 5. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. - MDPI. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. - MDPI. Available at: [Link]
-
Synthesis of 1,2,4‐triazolidine‐3‐thiones from thiosemicarbazides and... - ResearchGate. Available at: [Link]
-
Syntheses of Heterocyclic Compounds from Aminoguanidine. Available at: [Link]
-
Synthetic approaches toward 3-amino-1,2,4-triazoles. - ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. - MDPI. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. - PMC. Available at: [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]
-
A Novel One-Pot Synthesis of 1,2,4-Triazole-3,5-diamine Derivatives from Isothiocyanates and Mono-Substituted Hydrazines | Request PDF. - ResearchGate. Available at: [Link]
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. - PMC. Available at: [Link]
-
Intramolecular cyclization mechanism of reaction synthesis of... - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4- Triazole-3-Thiol and Their Copper(II) and Nickel(II) Complexes. - Semantic Scholar. Available at: [Link]
-
A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. - Ijisrt.com. Available at: [Link]
-
Synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid. Available at: [Link]
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. - PMC. Available at: [Link]
-
Scheme 1. A) Intramolecular cyclization leading to the corresponding... - ResearchGate. Available at: [Link]
-
An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[2][8][9] triazolo[4,3-a]-pyrimidine-6-carbonitriles. - MDPI. Available at: [Link]
-
Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas. - ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and Its Derivatives | Request PDF. - ResearchGate. Available at: [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. - MDPI. Available at: [Link]
-
Comparative Evaluation of Aminoguanidine, Semicarbazide and Thiosemicarbazide Treatment for Methylglyoxal-Induced Neurological Toxicity in Experimental Models. - PubMed. Available at: [Link]
- Synthesis methods of 1,2,4-triazole-3-thiones: review.
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. - Ginekologia i Poloznictwo. Available at: [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][8][9]-triazole-3-thiol derivatives as antimicrobial agents. - Academia.edu. Available at: [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. - PMC. Available at: [Link]
-
A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. - Ijisrt.com. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. psecommunity.org [psecommunity.org]
- 3. mdpi.com [mdpi.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bulletin.chemistry.kz [bulletin.chemistry.kz]
- 8. researchgate.net [researchgate.net]
- 9. Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
SAR (Structure-Activity Relationship) validation for aminotriazole analogs
Technical Comparison Guide: SAR Validation of Aminotriazole Analogs as Aromatase Inhibitors
Executive Summary: The Triazole "Warhead"
In the landscape of estrogen-dependent breast cancer therapeutics, the 1,2,4-triazole ring is the dominant pharmacophore, serving as the "warhead" in third-generation Aromatase Inhibitors (AIs) like Letrozole and Anastrozole .
This guide objectively compares novel Aminotriazole Analogs (specifically 3-amino and 4-amino-1,2,4-triazole derivatives) against the industry standard, Letrozole . While Letrozole offers nanomolar potency, aminotriazole analogs are currently being explored to overcome acquired resistance and reduce off-target toxicity (e.g., musculoskeletal events) by exploiting unique binding pockets via the exocyclic amino linker.
Key Finding: While Letrozole remains the potency benchmark (
Comparative Landscape: Aminotriazoles vs. The Standard
The core differentiator lies in the Nitrogen-Iron Interaction . Both classes rely on the triazole nitrogen coordinating with the Heme Iron (
Table 1: Performance Matrix (Representative Data)
| Feature | Standard: Letrozole | Candidate: 4-Amino-1,2,4-Triazole Analogs | Alternative: Imidazole Derivatives |
| Primary Mechanism | Competitive Reversible Inhibition (Heme Coordination) | Competitive Inhibition + Access Channel H-Bonding | Heme Coordination |
| Potency ( | High (2 - 10 nM) | Moderate to High (20 - 150 nM) | Moderate (Micromolar range) |
| Selectivity (vs. CYP17) | High (>100-fold) | Tunable (Dependent on N-substituent) | Low (High cross-reactivity) |
| Metabolic Stability | High (Cyano groups prevent rapid metabolism) | Variable (Schiff bases require stabilization) | Low to Moderate |
| Resistance Profile | Susceptible to mutation (D309A) | Potential to bypass D309A via alternative binding | Susceptible |
Structure-Activity Relationship (SAR) Logic
To validate an aminotriazole analog, you must systematically probe three specific zones of the molecule. This is not random screening; it is rational design targeting the CYP19A1 active site.
Zone A: The Heme-Binding Core (The Triazole)[1]
-
Requirement: The 1,2,4-triazole ring is non-negotiable.
-
Mechanistic Insight: The
nitrogen possesses a lone pair that coordinates orthogonally to the Heme . -
Validation Check: If you replace this with imidazole, potency often drops due to increased steric clash with the I309 residue.
Zone B: The Exocyclic Amino Linker
-
The Pivot: Unlike Letrozole (which uses a nitrile-bearing benzyl system), aminotriazoles use the
or (Schiff base) linker. -
SAR Rule: Converting the primary amine to a Schiff base (imine) dramatically increases potency. The planar nature of the imine bond aligns the hydrophobic tail with the enzyme's hydrophobic pocket.
Zone C: The Hydrophobic Tail (The Selectivity Filter)
-
Target: The hydrophobic access channel of Aromatase.
-
Optimization: Introducing electron-withdrawing groups (e.g.,
, ) on the phenyl ring attached to the linker enhances stacking with Phe220 and Trp224 .
Visualizing the Optimization Workflow
The following diagram outlines the decision tree for validating aminotriazole hits, moving from the core scaffold to a lead candidate.
Figure 1: Rational SAR optimization workflow for aminotriazole aromatase inhibitors.
Experimental Validation Protocols
To ensure scientific integrity, the following protocols are self-validating systems. Always run a Letrozole positive control to benchmark your assay sensitivity.
Protocol A: Microsomal Aromatase Inhibition Assay (The "Gold Standard")
-
Objective: Quantify the inhibition of conversion from Androstenedione to Estrone.
-
Source: Human Placental Microsomes or Recombinant Human CYP19A1.
Step-by-Step Workflow:
-
Preparation: Thaw human placental microsomes on ice. Suspend in Phosphate Buffer (pH 7.4).
-
Incubation Mix:
-
Substrate:
Androstenedione ( ). -
Cofactor: NADPH generating system (1 mM NADPH, 10 mM Glucose-6-phosphate, 1 U G6PDH).
-
Test Compound: Aminotriazole analog (
logarithmic dilution).
-
-
Reaction: Incubate at
for 15 minutes. -
Termination: Add Chloroform/Methanol (stop solution) to quench.
-
Extraction: Vortex and centrifuge. The tritiated water (
) released during aromatization remains in the aqueous phase. -
Quantification: Aliquot the aqueous phase into Liquid Scintillation Cocktail. Measure CPM (Counts Per Minute).
-
Calculation:
.
Protocol B: In Silico Mechanistic Validation (Docking)
-
Software: AutoDock Vina, GLIDE, or GOLD.
-
PDB Target: 3EQM (Human Placental Aromatase with Androstenedione) or 5JKV .
-
Validation Criteria:
-
Distance Check: The triazole
must be within of the Heme Iron. -
Angle Check: The bond angle relative to the Heme plane should be near
(perpendicular). -
H-Bond Check: Look for interactions between the linker/tail and Met374 or Arg115 .
-
Mechanism of Action Diagram
This diagram illustrates the "Dual-Anchor" binding mode that defines a successful high-potency aminotriazole analog.
Figure 2: The "Dual-Anchor" binding mechanism of aminotriazole inhibitors.
References
-
Discovery of Triazole-Based Arom
- Source:European Journal of Medicinal Chemistry
- Title: "Design, synthesis and biological evaluation of novel 1,2,4-triazole derivatives as potential arom
- Significance: Establishes the baseline SAR for the triazole core.
-
Microsomal Arom
- Source:U.S. EPA / NIH PubChem
- Title: "Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human Placental Microsomes."
- Significance: Provides the regulatory standard for the tritiated w
-
Letrozole Binding Mechanism
- Source:N
- Title: "Crystal structure of human placental arom
- Significance: Defines the structural coordinates for the Heme-Fe interaction used in docking valid
-
Aminotriazole Schiff Bases as Anticancer Agents
- Source:Bioorganic & Medicinal Chemistry Letters
- Title: "Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds."
- Significance: Validates the use of the Schiff base linker for improving lipophilicity and potency.
Safety Operating Guide
Proper Disposal Procedures: 5-Isobutyl-4H-1,2,4-triazol-3-amine
[1][2]
Executive Safety Summary
-
Chemical Class: Aminotriazole derivative (Nitrogen-rich heterocycle).[2]
-
Primary Hazards (Inferred): Irritant (Skin/Eye), Potential Carcinogen (Category 2 suspected), Aquatic Toxicity.[1]
-
Waste Classification: Hazardous Organic Waste (Non-Halogenated).[1][2]
-
Destruction Method: High-temperature incineration with NOx scrubbing.[2]
-
Critical Prohibition: NEVER dispose of via sink/drain.[1][2] NEVER mix with strong oxidizers or nitrous acid (risk of unstable diazonium formation).[1][2]
Pre-Disposal Assessment & Characterization
Before handling waste, characterize the material state to determine the correct waste stream.[1]
| Parameter | Characteristic (Estimated) | Operational Implication |
| Physical State | Crystalline Solid (White/Off-white) | Dispose as solid hazardous waste.[2] |
| Solubility | Moderate in water; Soluble in MeOH/EtOH | Rinse residues with methanol; collect rinsate as organic waste.[1][2] |
| Acidity/Basicity | Weak Base (Amine functionality) | Incompatible with strong acids and oxidizers.[1][2] |
| Flammability | Combustible Solid | Keep away from open flames/sparks during packing.[1][2] |
| RCRA Code | Not explicitly listed (P/U list); Assign D001 (Ignitable) if in flammable solvent, or treat as generic toxic organic.[1] |
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Substance
Use this workflow for expired reagents, synthesis products, or spill cleanup solids.[1]
-
PPE Donning:
-
Container Selection:
-
Transfer:
-
Transfer solid carefully to the container inside a fume hood.
-
Do not fill >90% capacity.
-
-
Labeling:
-
Storage:
Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquor)
Use this workflow for HPLC waste, reaction filtrates, or cleaning rinsates.[1]
-
Segregation:
-
Collection:
-
Rinsing:
Decision Logic: Disposal Workflow
Figure 1: Decision matrix for segregating and packaging aminotriazole waste streams.
Emergency Contingencies
Spill Cleanup Procedures
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Protect: Don PPE (Gloves, Goggles, Lab Coat, N95 Respirator).[1]
-
Contain:
-
Decontaminate: Clean surface with a mild detergent and water solution.[1][2] Collect all cleaning materials as hazardous waste.[1][2]
First Aid (Exposure)
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Remove contaminated clothing.[1][2][3]
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][3][4] Consult an ophthalmologist.
Regulatory & Compliance Documentation
-
US EPA (RCRA): While not explicitly P- or U-listed, this compound meets the criteria for Characteristic Waste if ignitable (D001) or Reactive (D003) depending on formulation.[1][2] Always default to "Hazardous Waste" status.[1][2]
-
European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances).[1]
-
Transport (DOT/IATA):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1639, Amitrole (Parent Structure).[1] Retrieved from [Link][1][2]
-
ECHA (European Chemicals Agency). Substance Information: 1,2,4-Triazol-3-amine.[1][2] Retrieved from [Link][1][2]
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. 5-propyl-4H-1,2,4-triazol-3-amine | 60016-62-8 | Buy Now [molport.com]
- 3. fishersci.fi [fishersci.fi]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
